molecular formula C8H8N2O3 B1337953 Methyl 3-oxo-3-(pyrazin-2-yl)propanoate CAS No. 75399-07-4

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Cat. No.: B1337953
CAS No.: 75399-07-4
M. Wt: 180.16 g/mol
InChI Key: UWIAEBPGRWAKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-3-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIAEBPGRWAKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key building block in the development of novel pharmaceutical agents. The synthesis is centered around a base-mediated Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. Furthermore, this guide will cover the synthesis of the requisite starting materials and the characterization of the final product, offering a complete workflow for researchers and professionals in drug development and medicinal chemistry.

Introduction: The Significance of Pyrazine-Containing Scaffolds

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of therapeutics targeting a wide range of diseases. This compound, as a functionalized pyrazine derivative, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. The β-ketoester functionality, in particular, is a valuable synthetic handle for introducing further complexity and diversity into drug candidates.

Core Synthesis Pathway: Claisen Condensation

The most direct and efficient route to this compound is the crossed Claisen condensation between methyl pyrazine-2-carboxylate and methyl acetate.[1] This reaction involves the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group yields the desired β-ketoester.

Mechanistic Insights

The Claisen condensation is a reversible reaction, and the equilibrium typically lies on the side of the starting materials.[2] To drive the reaction to completion, a strong base is required in stoichiometric amounts. The base serves two critical roles: first, to deprotonate methyl acetate to form the reactive enolate, and second, to deprotonate the resulting β-ketoester, which is more acidic than the starting alcohol. This final deprotonation step is thermodynamically favorable and effectively pulls the equilibrium towards the product side.[3] Subsequent acidic workup is necessary to protonate the enolate of the β-ketoester and isolate the final product.

A critical consideration in this crossed Claisen condensation is the prevention of self-condensation of methyl acetate. This is typically achieved by using a strong, non-nucleophilic base and carefully controlling the reaction temperature. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice of base for such transformations, as it is highly effective at low temperatures and minimizes side reactions.

Synthesis of Starting Materials

Methyl Pyrazine-2-carboxylate

The starting material, methyl pyrazine-2-carboxylate, can be prepared from commercially available pyrazine-2-carboxylic acid. The esterification can be achieved through a standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with methanol.

Protocol for the Synthesis of Pyrazine-2-carbonyl chloride:

To a solution of pyrazine-2-carboxylic acid in a suitable solvent such as dichloromethane, add thionyl chloride and a catalytic amount of dimethylformamide (DMF).[4] The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The resulting pyrazine-2-carbonyl chloride can be used in the next step without further purification after removal of the solvent under reduced pressure.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for Claisen condensations of heteroaromatic esters.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Methyl acetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl pyrazine-2-carboxylate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve methyl acetate in anhydrous THF and cool to -78 °C. Slowly add a solution of LiHMDS in THF to the methyl acetate solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Claisen Condensation: Slowly add the freshly prepared lithium enolate of methyl acetate to the solution of methyl pyrazine-2-carboxylate at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid at -78 °C until the solution is acidic (pH ~ 2-3).

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Expected to be a solid or oil
CAS Number (Ethyl Ester) 62124-77-0[5][6]
Table 2: Expected Spectroscopic Data

(Note: The following data are predicted based on the structure and data for the analogous ethyl ester. Actual experimental data should be obtained for confirmation.)

Spectroscopic Technique Expected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.80-9.20 (m, 3H, pyrazine-H), 4.10 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃). The methylene protons may appear as a singlet or exhibit keto-enol tautomerism.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0 (C=O, ketone), 168.0 (C=O, ester), 145.0-150.0 (pyrazine carbons), 52.0 (-OCH₃), 45.0 (-CH₂-).
Mass Spectrometry (EI) m/z: 180 (M⁺), 149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺), 106 (pyrazine-CO⁺).
IR Spectroscopy (KBr) ν (cm⁻¹): 3100-3000 (aromatic C-H), 1740 (C=O, ester), 1690 (C=O, ketone), 1580 (C=N, pyrazine ring).

Visualization of the Synthesis Pathway

Overall Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Pyrazine_Acid Pyrazine-2-carboxylic Acid Pyrazine_Ester Methyl Pyrazine-2-carboxylate Pyrazine_Acid->Pyrazine_Ester Esterification (MeOH, H⁺) Methyl_Acetate Methyl Acetate Target_Molecule This compound Methyl_Acetate->Target_Molecule Pyrazine_Ester->Target_Molecule Claisen Condensation (Methyl Acetate, LiHMDS)

Caption: Overall workflow for the synthesis of the target molecule.

Claisen Condensation Mechanism

Claisen_Mechanism MA Methyl Acetate Enolate Enolate MA->Enolate + Base (-BH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Methyl Pyrazine-2-carboxylate MPE Methyl Pyrazine-2-carboxylate MPE->Tetrahedral Product_Enolate Product Enolate Tetrahedral->Product_Enolate - MeO⁻ Product This compound Product_Enolate->Product + H₃O⁺

Caption: Simplified mechanism of the Claisen condensation step.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway to this compound. The Claisen condensation of methyl pyrazine-2-carboxylate with methyl acetate, employing a strong, non-nucleophilic base, provides a direct route to this valuable building block. The provided experimental protocol and discussion of the underlying chemical principles are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the synthesis of novel pyrazine-containing compounds with therapeutic potential.

References

  • Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).
  • (2012). Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 22(12), 4193-4197.
  • PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. Retrieved from [Link]

  • AccelaChem. (n.d.). 62124-77-0,Ethyl 3-(2-Pyrazinyl)-3-oxopropanoate. Retrieved from [Link]

  • G. S. S. V. Ramana, P. S. S. Prasad, and N. S. Kumar, "Pyrazine and its derivatives- synthesis and activity-a review," World Journal of Pharmaceutical Research, vol. 10, no. 11, pp. 1045-1061, 2021.
  • PubChem. (n.d.). Methyl 3-(pyrazin-2-yl)prop-2-ynoate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

  • LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (2025, October 25). (PDF) Convenient Method for the Synthesis of Some Novel Chiral Methyl 2‐(2‐oxo‐2H‐benzo[e][7]oxazin‐3(4H)‐yl)propanoate Derivatives and Biological Evaluation of their Antioxidant, Cytotoxic and Molecular Docking Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

  • PubMed. (2009). Methyl pyrazine-2-carboxylate. Retrieved from [Link]

  • PubMed. (2013). A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate: A Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a multifaceted β-keto ester featuring a pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While not as extensively documented as some of its structural analogs, this compound holds considerable potential as a versatile building block for the synthesis of more complex molecules, including novel pharmaceutical agents and functional materials. The strategic placement of the pyrazine ring, a known bioisostere for various functional groups, coupled with the reactive β-keto ester moiety, makes it a prime candidate for targeted drug design and discovery. Pyrazine derivatives have been investigated for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, predicted spectral data, and potential applications of this compound to empower researchers in their scientific endeavors.

Chemical Properties and Data

While specific experimental data for this compound is not widely available in the public domain, its chemical properties can be reliably predicted based on its structural analog, Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS Number: 62124-77-0)[2][3], and general principles of organic chemistry.

PropertyPredicted Value / InformationBasis of Prediction
Molecular Formula C₈H₈N₂O₃---
Molecular Weight 180.16 g/mol ---
Appearance Likely a solid[2]Based on the solid form of the ethyl analog.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General solubility of β-keto esters.
CAS Number Not assigned.---

Synthesis Protocol: Claisen Condensation

The most logical and established method for the synthesis of this compound is the Claisen condensation.[4][5][6] This reaction involves the base-mediated condensation of an ester with an enolizable proton (in this case, methyl acetate) and a non-enolizable ester (methyl pyrazine-2-carboxylate).

Reaction Scheme

Claisen Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products methyl_pyrazine_2_carboxylate Methyl pyrazine-2-carboxylate methyl_acetate Methyl acetate enolate Methyl acetate enolate methyl_acetate->enolate + Base base Base (e.g., NaOMe) solvent Solvent (e.g., Toluene) tetrahedral_intermediate Tetrahedral intermediate enolate->tetrahedral_intermediate + Methyl pyrazine-2-carboxylate product This compound tetrahedral_intermediate->product - MeO⁻ methanol Methanol

Caption: General workflow for the Claisen condensation synthesis.

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with a solution of methyl pyrazine-2-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

  • Base Addition: To the stirred solution, add a strong base such as sodium methoxide (NaOMe) (1.1 eq) portion-wise at room temperature.

  • Enolate Formation: Add methyl acetate (1.2 eq) dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a dilute aqueous acid (e.g., 1M HCl) until the mixture is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of related compounds and the expected functional groups.

¹H NMR Spectroscopy
  • Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the three protons on the pyrazine ring.

  • Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, corresponding to the two protons of the CH₂ group.

  • Methyl Protons: A singlet at approximately δ 3.7-3.9 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~190-200 ppm) and one for the ester (δ ~165-175 ppm).

  • Pyrazine Carbons: Signals in the aromatic region (δ ~140-150 ppm).

  • Methylene Carbon: A signal at approximately δ 45-55 ppm.

  • Methyl Carbon: A signal at approximately δ 50-55 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretching (Ketone): A strong absorption band around 1720-1740 cm⁻¹.

  • C=O Stretching (Ester): A strong absorption band around 1740-1760 cm⁻¹.

  • C-O Stretching (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Medium bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 180.

  • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 149), loss of the carbomethoxy group (-COOCH₃, m/z = 121), and fragmentation of the pyrazine ring.

Reactivity and Synthetic Utility

This compound is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the β-keto ester moiety.

Reactivity start This compound alkylation Alkylation/Acylation at α-carbon start->alkylation heterocycle Heterocycle Synthesis (e.g., pyrazoles, isoxazoles) start->heterocycle reduction Reduction of Ketone start->reduction decarboxylation Krapcho Decarboxylation start->decarboxylation

Caption: Key reaction pathways of the title compound.

  • Alkylation and Acylation: The methylene protons alpha to both carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate can then be alkylated or acylated to introduce a wide range of substituents at the α-position.

  • Heterocycle Synthesis: The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.[7]

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, affording Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate.[1]

  • Decarboxylation: Under specific conditions, such as the Krapcho decarboxylation, the methoxycarbonyl group can be removed to yield a methyl ketone derivative of pyrazine.

Applications in Drug Discovery and Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it an attractive component in drug design. This compound serves as a valuable starting material for the synthesis of novel pyrazine-containing compounds with potential therapeutic applications. For instance, it can be elaborated into more complex structures targeting kinases, proteases, or other enzymes implicated in disease. The β-keto ester functionality allows for the facile introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated fume hood.

Conclusion

This compound, despite the limited specific data available, represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via the well-established Claisen condensation is straightforward, and its rich reactivity profile opens avenues for the creation of diverse molecular architectures. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing pyrazine derivative in their pursuit of novel scientific discoveries.

References

  • (No direct source found for this specific compound)
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • BenchChem. Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate.
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • (No direct source found for this specific compound)
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or less-common research chemical, this guide will detail its plausible synthesis, expected physicochemical properties, and spectroscopic data based on established chemical principles and analysis of structurally similar compounds. The focus will be on providing a robust framework for its utilization in research and development, particularly in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazine-Containing Scaffolds

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to molecules. This scaffold is prevalent in drugs with diverse therapeutic applications, including anticancer, antitubercular, and diuretic agents.[1] The incorporation of a pyrazine moiety can enhance a molecule's metabolic stability, solubility, and ability to form crucial hydrogen bonds with biological targets.[2]

The subject of this guide, this compound, is a β-keto ester. This functional group arrangement is highly versatile in organic synthesis, serving as a precursor to a wide array of more complex molecules, including various heterocyclic systems like pyrazoles and pyrimidines.[3][4] The combination of the pyrazine ring and the β-keto ester functionality in one molecule makes it a highly valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not widely available, its properties can be reliably predicted based on its structure and comparison with analogous compounds, such as its ethyl ester counterpart, Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (CAS No: 62124-77-0).

PropertyPredicted Value/Information
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Expected to be a solid or high-boiling point liquid.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
CAS Number Not readily available in public databases. The ethyl ester analog is 62124-77-0.
Spectroscopic Data Interpretation

The structural confirmation of synthesized this compound would rely on the following spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (typically in the aromatic region, δ 8.5-9.0 ppm), a singlet for the methylene protons (CH₂) adjacent to the two carbonyl groups (δ ~4.0 ppm), and a singlet for the methyl ester protons (OCH₃) at approximately δ 3.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the three carbonyl carbons (the ketone and the ester), the carbons of the pyrazine ring, the methylene carbon, and the methyl carbon of the ester group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The most direct and established method for the synthesis of β-keto esters is the Claisen condensation .[5][6] This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[7][8] For the synthesis of this compound, a crossed Claisen condensation between methyl pyrazine-2-carboxylate and methyl acetate would be the most logical approach.

Proposed Synthetic Protocol: Crossed Claisen Condensation

This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Methyl acetate

  • Sodium methoxide (NaOMe) or Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous THF.

  • Addition of Esters: A solution of methyl pyrazine-2-carboxylate and methyl acetate in anhydrous THF is added dropwise to the stirred base solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the strong base with moisture and carbon dioxide from the air.

  • Anhydrous Solvents: Anhydrous solvents are essential as the presence of water would quench the strong base and inhibit the formation of the required enolate.

  • Choice of Base: Sodium methoxide is a suitable base for this reaction as it is a strong, non-nucleophilic base that will not interfere with the ester functionalities.[6] Sodium hydride can also be used.

  • Acidic Workup: The acidic workup is necessary to neutralize the unreacted base and protonate the enolate of the product to yield the final β-keto ester.

Claisen_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dry glassware and setup under inert atmosphere prep2 Prepare anhydrous THF solution of NaOMe prep1->prep2 react1 Add esters dropwise to base prep2->react1 react2 Heat to reflux react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with dilute HCl react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with NaHCO₃ and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify product product purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the β-keto ester moiety. The methylene protons located between the two carbonyl groups are acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions:

  • Alkylation and Acylation: The enolate can be alkylated or acylated to introduce various substituents at the α-position.

  • Knorr Pyrazole Synthesis: Reaction with hydrazine derivatives leads to the formation of pyrazole rings, a common motif in pharmaceuticals.[3]

  • Hantzsch Pyridine Synthesis: Condensation with an aldehyde and a β-amino crotonate derivative can yield dihydropyridine structures.

  • Decarboxylation: Heating the corresponding carboxylic acid (obtained after ester hydrolysis) leads to the loss of carbon dioxide to form a pyrazinyl methyl ketone.

These reactions highlight the utility of this compound as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds.

Reactivity_Diagram main This compound enolate Stabilized Enolate main->enolate Base pyrazole Pyrazole Derivatives main->pyrazole Hydrazine dihydropyridine Dihydropyridine Derivatives main->dihydropyridine Aldehyde, β-amino crotonate ketone Pyrazinyl Methyl Ketone main->ketone Hydrolysis then Heat alkylation Alkylation Products enolate->alkylation Alkyl Halide acylation Acylation Products enolate->acylation Acyl Chloride

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

Pyrazine-containing compounds are of significant interest in drug discovery due to their wide range of biological activities.[2] The structural motif of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a pyrazine or a related heterocyclic core. The versatile chemistry of the β-keto ester allows for the introduction of various side chains to optimize binding to the kinase active site.

  • Antimicrobial and Antiviral Agents: Pyrazine derivatives have shown promise as antimicrobial and antiviral agents. The ability to generate diverse libraries of compounds from this compound is advantageous for screening and identifying new leads in this area.

  • Central Nervous System (CNS) Active Compounds: The pyrazine ring is present in some CNS-active drugs. This scaffold can be used to develop new modulators of CNS targets.

Safety and Handling

As a novel research chemical, a specific safety data sheet (SDS) for this compound is not available. However, based on the general properties of pyrazine derivatives and organic esters, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the SDS of structurally similar compounds like pyrazine.[9][10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While its specific properties are yet to be extensively documented, this guide provides a solid foundation for its synthesis, characterization, and application in research and development. Its potential for the creation of novel heterocyclic compounds with diverse biological activities makes it a compound of significant interest for further investigation.

References

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • MDPI. (2023, October 11). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • NIH. (2015, November 17). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Retrieved from [Link]

  • NIH. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a molecule of significant interest to researchers, scientists, and drug development professionals. The pyrazine core is a well-established scaffold in medicinal chemistry, notably present in the first-line anti-tuberculosis drug, pyrazinamide.[1][2][3] This document delves into the synthesis, structural elucidation, and potential applications of this β-keto ester derivative, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif in drug discovery, renowned for its presence in a wide array of biologically active compounds.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[1][4] The introduction of a β-keto ester functionality to the pyrazine ring, as in this compound, opens avenues for further chemical modifications and the exploration of novel therapeutic agents. This guide will serve as a foundational resource for the synthesis, characterization, and potential utilization of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a pyrazine ring linked to a methyl propanoate chain with a ketone at the β-position. This arrangement classifies it as a β-keto ester, a class of compounds known for their unique chemical reactivity.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈N₂O₃-
Molecular Weight 180.16 g/mol -
Appearance Predicted to be a solid or oilGeneral knowledge of similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge of similar compounds

Synthesis of this compound

The most logical and established synthetic route to this compound is through a Claisen condensation reaction.[5][6] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. For this specific synthesis, the reactants would be a pyrazine ester, such as Methyl pyrazine-2-carboxylate, and methyl acetate.

Proposed Synthetic Pathway: Claisen Condensation

The reaction involves the deprotonation of the α-carbon of methyl acetate by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of Methyl pyrazine-2-carboxylate. Subsequent elimination of a methoxide group yields the desired β-keto ester.

Claisen Condensation Methyl pyrazine-2-carboxylate Methyl pyrazine-2-carboxylate Tetrahedral Intermediate Tetrahedral Intermediate Methyl acetate Methyl acetate Intermediate Enolate Intermediate Enolate Strong Base (e.g., NaH) Strong Base (e.g., NaH) This compound This compound Tetrahedral Intermediate->this compound 3. Elimination of Methoxide

Caption: Proposed Claisen condensation pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl pyrazine-2-carboxylate

  • Methyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Slowly add a solution of Methyl pyrazine-2-carboxylate (1.0 eq) and methyl acetate (3.0 eq) in anhydrous THF to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

β-Keto esters can exist in equilibrium between their keto and enol tautomers. This tautomerism is often observable by ¹H NMR spectroscopy. The following are predicted spectral data.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7-9.2m3HPyrazine-H
~4.1s2H-CH₂- (Keto form)
~3.8s3H-OCH₃
~5.7s1H=CH- (Enol form)
~12.5br s1H-OH (Enol form, intramolecular H-bond)
Predicted Chemical Shift (δ, ppm)Assignment
~200C=O (Ketone)
~168C=O (Ester)
~140-150Pyrazine carbons
~90=CH- (Enol form)
~52-OCH₃
~45-CH₂- (Keto form)
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. The presence of two carbonyl groups (ketone and ester) is a characteristic feature.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (Ester)
~1715StrongC=O stretch (Ketone)
~1650MediumC=C stretch (Enol form)
~1600MediumC=N stretch (Pyrazine ring)
~1200-1000StrongC-O stretch (Ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of the methoxy group (-OCH₃) and cleavage at the carbonyl groups.

Predicted m/zFragment
180[M]⁺
149[M - OCH₃]⁺
106[Pyrazine-C=O]⁺
79[Pyrazine]⁺

Significance and Potential Applications in Drug Development

Derivatives of pyrazine are of immense interest in medicinal chemistry. Pyrazinamide, a cornerstone of tuberculosis treatment, highlights the potential of this scaffold.[1][2] The introduction of a β-keto ester moiety in this compound provides a versatile handle for creating a library of novel pyrazine derivatives.

Antimycobacterial Activity

Given the known antimycobacterial activity of pyrazine compounds, it is plausible that this compound and its derivatives could exhibit activity against Mycobacterium tuberculosis.[1][7] The β-keto ester functionality could be crucial for interacting with biological targets or for further chemical modifications to enhance potency and pharmacokinetic properties.

Drug_Development_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopy Purification->Spectroscopy Antimycobacterial_Screening Antimycobacterial_Screening Spectroscopy->Antimycobacterial_Screening Cytotoxicity_Assay Cytotoxicity_Assay Antimycobacterial_Screening->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship Studies Cytotoxicity_Assay->SAR_Studies Lead_Compound Lead_Compound SAR_Studies->Lead_Compound Preclinical_Development Preclinical_Development Lead_Compound->Preclinical_Development

Caption: A generalized workflow for the development of novel antimycobacterial agents from the pyrazine scaffold.

Chemical Intermediate

The β-keto ester functionality is a versatile synthetic intermediate. It can undergo a variety of chemical transformations, including:

  • Alkylation and Acylation: The acidic α-protons can be readily deprotonated to form an enolate, which can then be alkylated or acylated to introduce further diversity.

  • Knorr Pyrazole Synthesis: Reaction with hydrazines can lead to the formation of pyrazole-fused pyrazine systems, another important class of heterocyclic compounds with diverse biological activities.[8]

  • Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia or an amine can yield dihydropyridine derivatives.

Conclusion

This compound is a molecule with considerable potential in the field of medicinal chemistry and drug development. Its synthesis via the robust Claisen condensation makes it readily accessible. The presence of the pyrazine ring, a known pharmacophore, coupled with the versatile β-keto ester functionality, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the pursuit of new treatments for tuberculosis. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the full potential of this intriguing molecule.

References

  • Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. PubMed. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. ScienceDirect. [Link]

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed. PubMed. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. National Institutes of Health. [Link]

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem. PubChem. [Link]

  • Dependence of antimycobacterial activity of studied compounds on the π... - ResearchGate. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Methyl pyrazine-2-carboxyl-ate - PubMed. PubMed. [Link]

  • Methyl 3-(pyrazin-2-yl)prop-2-ynoate - PubChemLite. PubChemLite. [Link]

  • Methyl pyrazine-2-carboxylate - PMC - NIH. National Institutes of Health. [Link]

  • Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem - NIH. National Institutes of Health. [Link]

  • Pyrazine, 3-ethyl-2,5-dimethyl- - the NIST WebBook. NIST. [Link]

  • Synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters. Part I. Reactivity of pyrazolopyrimidinyl β-keto ester and pyrazolopyrimidinyl α,β-unsaturated ketones - ResearchGate. ResearchGate. [Link]

  • Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - ResearchGate. ResearchGate. [Link]

  • ethyl 3-oxo-3-phenyl(213C)propanoate | C11H12O3 | CID 11819919 - PubChem. PubChem. [Link]

  • Ethyl 3-(pyrazine-2-carbonylamino)propanoate | C10H13N3O3 | CID 470925 - PubChem. PubChem. [Link]

  • 21.9: The Claisen Condensation Reactions of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). HMDB. [Link]

  • 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. OpenStax. [Link]

  • 8.2 Other types of Claisen Condensation – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. MDPI. [Link]

Sources

A Comprehensive Spectroscopic and Synthetic Guide to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectral characteristics of methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key intermediate in the development of novel pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a robust synthetic protocol is presented, offering a self-validating system for the preparation and purification of this versatile compound.

Introduction: The Significance of this compound

This compound is a heterocyclic β-keto ester of significant interest in medicinal chemistry. The pyrazine moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets[1]. The β-keto ester functionality provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex molecular architectures. A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

Molecular Structure and Logic of Analysis

The structural features of this compound dictate its spectral behavior. The molecule comprises a pyrazine ring, a ketone, and a methyl ester. This guide will systematically dissect the expected spectral data, correlating specific peaks and signals to the individual functional groups and their electronic environments within the molecule.

MS_Fragmentation_Pathway M [M]⁺˙ (m/z 180) F1 [M - OCH₃]⁺ (m/z 149) M->F1 - •OCH₃ F2 [Pyrazinoyl]⁺ (m/z 121) M->F2 - •CH₂COOCH₃ F3 [Pyrazine]⁺˙ (m/z 80) F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via a Claisen condensation reaction between methyl pyrazine-2-carboxylate and methyl acetate. This method is a reliable and well-established procedure for the formation of β-keto esters.

Synthesis_Workflow Reactant1 Methyl Pyrazine-2-carboxylate Step2 Nucleophilic Acyl Substitution Reactant1->Step2 Reactant2 Methyl Acetate Step1 Deprotonation of Methyl Acetate Reactant2->Step1 Base Strong Base (e.g., NaH, LDA) Base->Step1 Solvent Anhydrous Solvent (e.g., THF, Et₂O) Solvent->Step1 Step1->Step2 Enolate Intermediate Step3 Acidic Workup Step2->Step3 Alkoxide Intermediate Step4 Purification (e.g., Column Chromatography) Step3->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for this compound via Claisen condensation.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl acetate (1.5 equivalents) in anhydrous THF dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation and formation of the enolate.

  • Condensation: Add a solution of methyl pyrazine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed by the spectroscopic methods detailed in this guide (NMR, IR, and MS). The experimental data should be in close agreement with the predicted spectra.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers working with this compound. The provided synthetic protocol offers a practical and reliable method for its preparation. By integrating theoretical predictions with robust experimental methodology, this guide aims to facilitate the efficient and accurate characterization of this important pharmaceutical intermediate, thereby accelerating the drug discovery and development process.

References

  • Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • BIOSYNCE. (2023, November 26). What analytical methods are used for pyrazine detection? Retrieved from [Link]

  • Van den Ouweland, G. A. M., & Peer, H. G. (1975). Volatile compounds from the Maillard reaction. In G. Charalambous & I. Katz (Eds.), Phenolic, Sulfur, and Nitrogen Compounds in Food Flavors (pp. 131-148). American Chemical Society.
  • Chakrabartty, S. K., & Levine, R. (1967). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Organic Chemistry, 32(12), 3866-3870.
  • Barrow, C. J., & Mander, L. N. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.
  • Sun, Q., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
  • Stalke, D. (2011). Aromaticity and Hückel's Rule. In Comprehensive Organic Synthesis (Second Edition, Vol. 9, pp. 241-279). Elsevier.
  • SpectraBase. (n.d.). Pyrazine. Retrieved from [Link]

  • BenchChem. (2023). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022).
  • SpectraBase. (n.d.). Pyrazine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2269.
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • Bowie, J. H., et al. (1966). Mass spectra of β-keto esters. Journal of the American Chemical Society, 88(22), 5280-5285.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wu, P., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 1.
  • Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 122.
  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.
  • ResearchGate. (n.d.). Infrared spectrometry of pyrazines. Retrieved from [Link]

  • University of Calgary. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. In Organic Chemistry Data. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

  • Tyler DeWitt. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • BenchChem. (2023). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from a relevant BenchChem technical guide.
  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-oxo-3-(pyrazin-2-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in the realm of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] A noteworthy example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The unique electronic properties and hydrogen bonding capabilities of the pyrazine nucleus make it a valuable component in the design of novel therapeutic agents. This guide focuses on a specific, yet highly versatile derivative: methyl 3-oxo-3-(pyrazin-2-yl)propanoate. This β-keto ester serves as a pivotal building block for the synthesis of more complex molecular architectures, making a thorough understanding of its synthesis, reactivity, and potential applications essential for researchers in drug development.

Synthesis of this compound: A Mechanistic Approach

The primary and most efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation .[2][3] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. In the context of our target molecule, a mixed Claisen condensation between a pyrazine ester and methyl acetate is the most logical approach.

The Claisen Condensation: A Step-by-Step Mechanistic Breakdown

The Claisen condensation is a robust and well-established reaction.[2] The mechanism involves the following key steps:

  • Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, deprotonates the α-carbon of an ester with an α-hydrogen (in this case, methyl acetate) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester (methyl pyrazine-2-carboxylate). This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide) and forming the β-keto ester.

Claisen_Condensation cluster_reactants Reactants PyrazineEster Methyl pyrazine-2-carboxylate Intermediate Tetrahedral Intermediate PyrazineEster->Intermediate MethylAcetate Methyl acetate Enolate Acetate Enolate (Nucleophile) MethylAcetate->Enolate Base Sodium Methoxide (Base) Base->MethylAcetate Deprotonation Enolate->PyrazineEster Nucleophilic Attack Product This compound Intermediate->Product Elimination of Methoxide Byproduct Methanol Intermediate->Byproduct

Figure 1: Simplified workflow of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound via a mixed Claisen condensation. This protocol is based on established methodologies for analogous compounds.[4]

Materials:

  • Methyl pyrazine-2-carboxylate

  • Methyl acetate (dried)

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methyl pyrazine-2-carboxylate (1 equivalent) and dry methyl acetate (3 equivalents) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel dropwise to the stirred suspension of sodium methoxide over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Physicochemical Properties and Spectroscopic Characterization

Understanding the physicochemical properties of this compound is crucial for its handling, purification, and application in further synthetic transformations.

PropertyPredicted Value/Observation
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Expected to be a pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)
Keto-Enol Tautomerism As a β-keto ester, it will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.
Spectroscopic Data Interpretation
  • ¹H NMR:

    • Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm), characteristic of the pyrazine ring protons.

    • Methylene Protons (keto form): A singlet around δ 3.5-4.0 ppm.

    • Methyl Ester Protons: A singlet around δ 3.7 ppm.

    • Vinyl Proton (enol form): A singlet around δ 5.5-6.0 ppm.

    • Enolic Hydroxyl Proton: A broad singlet at lower field (δ > 10 ppm).

  • ¹³C NMR:

    • Pyrazine Carbons: Signals in the aromatic region (δ 140-155 ppm).

    • Keto Carbonyl: A signal around δ 200 ppm.

    • Ester Carbonyl: A signal around δ 170 ppm.

    • Methylene Carbon (keto form): A signal around δ 45-50 ppm.

    • Methyl Ester Carbon: A signal around δ 52 ppm.

  • IR Spectroscopy:

    • C=O Stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.

    • C=O Stretch (ester): A strong absorption band around 1740-1750 cm⁻¹.

    • C=C Stretch (enol): An absorption band around 1640 cm⁻¹.

    • O-H Stretch (enol): A broad absorption band from 2500-3300 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the β-keto ester functionality, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyrazole Derivatives

A prominent application of β-keto esters is in the synthesis of pyrazole and pyrazolone derivatives through condensation reactions with hydrazine and its derivatives.[6][7] This reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.[7] The pyrazole scaffold is a key feature in many pharmaceuticals, including anti-inflammatory drugs.[7]

Pyrazole_Synthesis cluster_reactants Reactants Ketoester This compound Condensation Condensation/ Cyclization Ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Product Pyrazinyl-substituted Pyrazole Condensation->Product

Figure 2: General scheme for the synthesis of pyrazinyl-substituted pyrazoles.

Applications in Drug Discovery and Development

The structural motif of a pyrazine ring linked to a three-carbon chain with oxygen functionalities is a recurring theme in biologically active molecules. This compound serves as a key precursor to such compounds.

Precursor to Antitubercular Agents

The pyrazine core is famously present in pyrazinamide, a crucial antitubercular drug. Research into novel pyrazinamide analogues is an active area of investigation to combat drug-resistant strains of Mycobacterium tuberculosis. The β-keto ester functionality in our title compound provides a handle for further chemical modifications to generate libraries of novel pyrazine derivatives for antitubercular screening.

Scaffold for Anticancer and Antimicrobial Agents

Derivatives of pyrazine have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] The ability to readily synthesize heterocyclic derivatives, such as pyrazoles, from this compound makes it an attractive starting material for the discovery of new lead compounds in these therapeutic areas.

Conclusion and Future Perspectives

This compound, while not extensively documented as a standalone compound, represents a significant and versatile building block in medicinal chemistry. Its synthesis via the robust Claisen condensation is straightforward, and its inherent reactivity as a β-keto ester opens up a plethora of possibilities for the creation of diverse molecular architectures. For researchers and scientists in drug development, a thorough understanding of this compound's synthesis and reactivity is paramount for the rational design and efficient synthesis of novel pyrazine-based therapeutic agents. Future research will likely focus on the exploration of its utility in the synthesis of novel kinase inhibitors, anti-infective agents, and other biologically active molecules, further solidifying the importance of the pyrazine scaffold in modern drug discovery.

References

  • CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. (n.d.). Google Patents.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Eller, G. A., et al. (2009). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Acta Chimica Slovenica, 56, 521-526.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 17, 2026, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and reactions of Pyrazine. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
  • Synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters. Part I. Reactivity of pyrazolopyrimidinyl β-keto ester and pyrazolopyrimidinyl α,β-unsaturated ketones. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2025, October 16). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The Chemistry of Pyrazine and its Derivatives. II. The Acylation of Methylpyrazine1. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 21.9: The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024, December 5). eLife. Retrieved January 17, 2026, from [Link]

  • Claisen Condensation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22- trien-24-oate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Byjus. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Solubility and Stability Profiling of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a key intermediate with potential applications in pharmaceutical synthesis. Recognizing the critical role that physicochemical properties play in drug development, this document outlines detailed, field-proven protocols for solubility assessment in various pharmaceutically relevant media and for conducting forced degradation studies in accordance with regulatory expectations. The methodologies are designed to not only generate robust data but also to provide insights into the molecule's intrinsic characteristics, potential degradation pathways, and handling requirements. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of drug substances and products.

Introduction: The Significance of Physicochemical Characterization

This compound is a heterocyclic β-keto ester. Molecules within this class are valuable synthetic building blocks in medicinal chemistry, often serving as precursors for more complex pharmacologically active agents.[1] The pyrazine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions.

Before any active pharmaceutical ingredient (API) can be successfully formulated into a viable drug product, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are the cornerstones of drug development that influence bioavailability, manufacturability, storage, and shelf-life.[2][3] This guide provides the experimental and logical framework for elucidating these critical attributes for this compound.

Solubility Profiling: Beyond a Single Number

Solubility dictates the rate and extent to which a compound can dissolve in a solvent system, directly impacting its absorption and bioavailability. A comprehensive solubility profile across a range of solvents and pH values is essential for guiding formulation strategies, from early-stage discovery to late-stage development.

Causality of Solvent Selection

The choice of solvents is not arbitrary. It is a systematic process designed to probe the compound's behavior in environments it will encounter during manufacturing and in the physiological setting.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH conditions of the stomach, upper intestine, and lower intestine, respectively, providing critical data for predicting oral absorption.

  • Water: Establishes the baseline intrinsic aqueous solubility.

  • Common Organic Solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile): These are frequently used in API synthesis and purification (as processing solvents) and in the preparation of analytical samples and stock solutions. Understanding solubility in these solvents is crucial for practical laboratory handling and process development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. Its trustworthiness lies in ensuring that a true equilibrium between the solid and dissolved states is achieved.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C and/or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the dissolved compound in the original supernatant by accounting for the dilution factor. The result is reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Solvent SystemTemperature (°C)Solubility (mg/mL)Comments
0.1 N HCl (pH 1.2)25Experimental Data-
Acetate Buffer (pH 4.5)25Experimental Data-
Phosphate Buffer (pH 6.8)25Experimental Data-
Purified Water25Experimental Data-
Ethanol25Experimental Data-
Methanol25Experimental Data-
Acetonitrile (ACN)25Experimental Data-
Dimethyl Sulfoxide (DMSO)25Experimental Data-
Workflow for Solubility Determination

The following diagram illustrates the logical flow of the solubility determination experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Compound to Solvent Vials B Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) A->B C Centrifuge for Phase Separation B->C D Sample & Dilute Supernatant C->D E Quantify using Validated HPLC Method D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profiling and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[2][6]

Rationale for Stress Conditions

The selection of stress conditions is guided by ICH (International Council for Harmonisation) guidelines and the chemical nature of the molecule. For this compound, a β-keto ester, the primary anticipated degradation pathways are hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[7][8]

  • Acid & Base Hydrolysis: Probes susceptibility to degradation in acidic or basic environments. The ester linkage is a primary target.[3]

  • Oxidation: Evaluates the molecule's sensitivity to oxidative stress, which can be encountered during manufacturing or in the presence of certain excipients.

  • Thermal Stress: Assesses the intrinsic stability of the molecule at elevated temperatures.

  • Photostability: Determines if the molecule is light-sensitive, which has implications for manufacturing, packaging, and storage.[5][9]

Experimental Protocol: Forced Degradation Studies

A validated, stability-indicating HPLC method is a prerequisite for these studies. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely consuming the parent compound.[6]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed hydrolysis is often rapid.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A dark control sample should be run in parallel.

  • Sample Quenching: At each time point, withdraw a sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively, to halt the reaction.

  • Analysis: Analyze all stressed samples, a "time zero" (unstressed) sample, and a blank (reagents only) by HPLC.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of major degradation products formed (as a percentage of the total peak area).

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is spectrally pure and no co-eluting degradants are present.

Data Presentation: Forced Degradation Summary
Stress ConditionParametersTime% Assay of Parent% Major Degradant 1% Major Degradant 2Mass Balance (%)
Acid Hydrolysis0.1 M HCl, 60 °C8 hExperimental DataExperimental DataExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH, RT2 hExperimental DataExperimental DataExperimental DataExperimental Data
Oxidation3% H₂O₂, RT24 hExperimental DataExperimental DataExperimental DataExperimental Data
Thermal (Solid)80 °C48 hExperimental DataExperimental DataExperimental DataExperimental Data
PhotolyticICH Q1B Light-Experimental DataExperimental DataExperimental DataExperimental Data
Workflow for Forced Degradation Studies

This diagram outlines the systematic approach to conducting and analyzing forced degradation experiments.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Evaluation A Prepare Compound Stock Solution (1 mg/mL) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Solid/Solution) A->E F Photolytic (ICH Light Source) A->F G Sample at Time Points & Quench Reaction B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC-PDA G->H I Evaluate Data: - % Degradation - Mass Balance - Peak Purity H->I

Caption: Workflow for Stability Indicating Forced Degradation Studies.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the early development of this compound. The data generated from these protocols will provide a robust foundation for informed decision-making in formulation development, analytical method development, and the establishment of appropriate storage and handling procedures. By understanding the intrinsic physicochemical properties of the molecule, researchers can mitigate future development risks, reduce timelines, and ultimately increase the probability of a successful transition from a promising molecule to a viable therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Bhasin, P. S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 13-17. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Gupta, A., et al. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 987-994. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24653-24691. Retrieved from [Link]

  • ResearchGate. (2001). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazinamide Derivatives from Pyrazine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazine Scaffold

Pyrazinamide (PZA) stands as a cornerstone in the treatment of tuberculosis, a globally persistent infectious disease. Its unique mechanism of action, particularly its efficacy against semi-dormant mycobacteria, has cemented its place in first-line combination therapies.[1][2] The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is not only central to PZA but also a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][3] Consequently, the development of robust and versatile synthetic routes to novel pyrazinamide derivatives is of paramount importance for drug discovery programs targeting tuberculosis and other diseases.

This guide provides a detailed overview of contemporary methods for the synthesis of pyrazinamide derivatives, with a specific focus on pathways originating from pyrazine esters. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and discuss the relative merits of each approach, empowering researchers to make informed decisions in their synthetic endeavors.

Strategic Approaches to Amide Bond Formation on the Pyrazine Ring

The conversion of a pyrazine ester to a pyrazinamide derivative is fundamentally an amide bond forming reaction. The choice of synthetic strategy is often dictated by the stability of the starting materials, the desired scale of the reaction, and the principles of green chemistry. Two primary pathways are commonly employed: direct aminolysis of the ester and a two-step approach involving hydrolysis to the carboxylic acid followed by amide coupling. A third, increasingly important, green chemistry approach involves enzymatic catalysis.

Diagram: Synthetic Pathways from Pyrazine Esters

G cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Intermediate cluster_3 Final Product PyrazineEster Pyrazine Ester (R'-O-C(O)-Py) DirectAminolysis Direct Aminolysis PyrazineEster->DirectAminolysis + R-NH2 (High Temp./Pressure or Catalyst) Enzymatic Enzymatic Synthesis PyrazineEster->Enzymatic + R-NH2 (Lipase, e.g., Lipozyme® TL IM) PyrazinoicAcid Pyrazinoic Acid (HOOC-Py) PyrazineEster->PyrazinoicAcid 1. Hydrolysis (e.g., NaOH, H2O) PyrazinamideDerivative Pyrazinamide Derivative (R-NH-C(O)-Py) DirectAminolysis->PyrazinamideDerivative TwoStep Two-Step Synthesis TwoStep->PyrazinamideDerivative Enzymatic->PyrazinamideDerivative PyrazinoicAcid->TwoStep 2. Amide Coupling (e.g., SOCl2, Amine or Yamaguchi Reagent)

Caption: Overview of synthetic routes to pyrazinamide derivatives from pyrazine esters.

Direct Aminolysis of Pyrazine Esters

Direct aminolysis involves the reaction of a pyrazine ester with an amine to form the corresponding amide. This method is atom-economical as it avoids the need for activating agents. However, esters are generally less reactive towards nucleophilic attack than acyl chlorides, often necessitating forcing conditions such as high temperatures or the use of a catalyst.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy group as the leaving group, yielding the amide.[4][5] The relatively poor leaving group ability of alkoxides (RO-) compared to halides means that this reaction is often reversible and can be slow.[4] To drive the reaction to completion, an excess of the amine is often used.

Protocol 1: Thermal Aminolysis of Methyl Pyrazinoate

This protocol describes a general procedure for the direct aminolysis of a pyrazine ester with an amine under thermal conditions.

Materials:

  • Methyl 2-pyrazinoate

  • Amine of choice (e.g., benzylamine)

  • Methanol (or another suitable high-boiling solvent)

  • Sealed reaction vessel (e.g., a pressure tube)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a pressure tube, dissolve methyl 2-pyrazinoate (1.0 eq) in a minimal amount of methanol.

  • Add the desired amine (2.0-3.0 eq). The excess amine helps to drive the equilibrium towards the product.

  • Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired pyrazinamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation: Comparison of Aminolysis Conditions
EntryAmineSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzylamineTHFReflux1524-50[6]
2Substituted BenzylaminesMethanol (Microwave)1200.555-85[6]
3Various Aminestert-amyl alcohol451740-90[7]

Two-Step Synthesis via Pyrazinoic Acid Activation

A more traditional and often more reliable route to pyrazinamide derivatives involves a two-step process: (1) hydrolysis of the pyrazine ester to the corresponding pyrazinoic acid, and (2) activation of the carboxylic acid followed by reaction with an amine. This approach circumvents the lower reactivity of esters by converting the carbonyl group into a more electrophilic species.

Step 1: Hydrolysis of the Pyrazine Ester

The saponification of the pyrazine ester to pyrazinoic acid is typically a straightforward reaction achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.

Step 2: Amide Coupling Strategies

The most common method for activating the carboxylic acid is its conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The highly reactive acyl chloride then readily reacts with the amine to form the amide. A significant drawback of this method is the use of thionyl chloride, which is toxic and listed under the Chemical Weapons Convention.[8][10]

A milder and safer alternative to thionyl chloride is the Yamaguchi reaction, which utilizes 2,4,6-trichlorobenzoyl chloride as an activating agent in the presence of a base like triethylamine and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[8][10] This method is particularly useful for the synthesis of esters and amides from sterically hindered carboxylic acids and alcohols/amines.

Protocol 2: Synthesis of a Pyrazinamide Derivative via the Yamaguchi Reaction

This protocol details the synthesis of a pyrazinamide derivative from pyrazinoic acid (which can be obtained from the corresponding ester) using the Yamaguchi esterification/amidation method.[10]

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

  • Amine of choice (e.g., aniline) (1.0-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and heating mantle with reflux condenser

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of pyrazine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride dropwise to the solution. A white precipitate of triethylammonium chloride will form.

  • Continue stirring at room temperature for 20-30 minutes to ensure the formation of the mixed anhydride intermediate.

  • Add a solution of the amine and DMAP in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazinamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Diagram: Yamaguchi Amidation Workflow

G start Start step1 Dissolve Pyrazinoic Acid and TEA in anhydrous THF start->step1 step2 Add 2,4,6-Trichlorobenzoyl Chloride dropwise step1->step2 step3 Stir at RT for 20-30 min (Mixed Anhydride Formation) step2->step3 step4 Add Amine and DMAP in anhydrous THF step3->step4 step5 Reflux for 1-3 h step4->step5 step6 Cool and Filter step5->step6 step7 Aqueous Workup (NaHCO3, Brine) step6->step7 step8 Dry, Concentrate step7->step8 step9 Purify (Chromatography/ Recrystallization) step8->step9 end Pure Pyrazinamide Derivative step9->end

Caption: Step-by-step workflow for the Yamaguchi amidation protocol.

Green Synthesis: Enzymatic Aminolysis of Pyrazine Esters

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Biocatalysis, using enzymes to mediate chemical transformations, offers a powerful approach to achieve this goal. For the synthesis of pyrazinamide derivatives, lipases have been shown to be effective catalysts for the aminolysis of pyrazine esters.[3][7][11]

Rationale and Advantages

Enzymatic reactions offer several advantages over traditional chemical methods:

  • Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.[11]

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups.

  • Reduced Waste: The use of hazardous reagents and solvents can be minimized, leading to a greener process.[11]

  • Scalability: Continuous-flow systems utilizing immobilized enzymes have been developed, demonstrating good scalability.[7][12]

Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, has been successfully employed for the synthesis of a variety of pyrazinamide derivatives from pyrazine esters and amines.[7][11]

Protocol 3: Lipozyme® TL IM-Catalyzed Synthesis of a Pyrazinamide Derivative

This protocol is adapted from a continuous-flow system but can be performed in a batch reactor as well.[7]

Materials:

  • Pyrazine ester (e.g., methyl 2-pyrazinoate) (1.0 eq)

  • Amine of choice (3.0 eq)

  • tert-Amyl alcohol (solvent)

  • Lipozyme® TL IM (immobilized enzyme)

  • Shaker incubator or stirred reaction vessel

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel (e.g., an Erlenmeyer flask), dissolve the pyrazine ester in tert-amyl alcohol.

  • Add the amine to the solution. A 1:3 molar ratio of ester to amine has been found to be optimal.[3]

  • Add the immobilized enzyme, Lipozyme® TL IM.

  • Seal the vessel and place it in a shaker incubator set to 45 °C and 160 rpm.

  • Allow the reaction to proceed for approximately 17 hours (for batch reaction).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the desired pyrazinamide derivative.

  • Characterize the final product using appropriate analytical techniques.

Data Presentation: Enzymatic Synthesis Yields
EntryPyrazine EsterAmineYield (%) (Continuous Flow)Yield (%) (Batch)Reference
1Methyl pyrazinoateBenzylamine81.778.2[7]
2Methyl pyrazinoateIsobutylamine78.375.1[7]
3Methyl pyrazinoateN-(2-aminoethyl)morpholine91.688.3[7]

Conclusion

The synthesis of pyrazinamide derivatives from pyrazine esters can be accomplished through several effective strategies. Direct aminolysis offers an atom-economical route but may require harsh conditions. The two-step approach via pyrazinoic acid activation provides a more reliable and versatile method, with the Yamaguchi reaction being a safer alternative to traditional acyl chloride formation. For researchers focused on sustainable chemistry, enzymatic aminolysis presents a compelling green alternative with mild reaction conditions and high yields. The choice of method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities and philosophical approach to chemical synthesis.

References

  • Jandourek, O., et al. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. [Link]

  • Santoso, M., et al. (2020). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Medicinal Chemistry Research. [Link]

  • Zhang, A-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Zhang, A-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Zhang, A-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • Zhang, A-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. [Link]

  • Li, G., et al. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. [Link]

  • Santoso, M., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. [Link]

  • Wang, G., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, A-Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines cat. RSC Publishing. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Webb, J. S., & Arlt, H. G. (1955). U.S. Patent No. 2,705,714. Washington, DC: U.S.
  • Webb, J. S., & Arlt, H. G. (1957). U.S. Patent No. 2,780,624. Washington, DC: U.S.
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Cale, C. M., et al. (2016). Hydrolysis reaction of pyrazinoate esters to POA and the corresponding... ResearchGate. [Link]

  • Ooi, J. D., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Jandourek, O., et al. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. [Link]

  • Anonymous. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Wang, C., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications. [Link]

  • Webb, J. S., & Arlt, H. G. (1954). U.S. Patent No. 2,675,385. Washington, DC: U.S.
  • Zhang, A-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]

  • ValC85. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Pace, V., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. [Link]

  • Medina, J. M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]

  • Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Chemistry Centre. (2020, April 16). ester aminolysis [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Methyl 3-oxo-3-(pyrazin-2-yl)propanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Core in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of novel therapeutic agents. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate emerges as a particularly valuable building block, combining the desirable pyrazine core with a reactive β-keto ester functionality. This dual-functional nature allows for a wide range of subsequent chemical transformations, making it an ideal starting material for the synthesis of complex heterocyclic systems and other molecules of pharmaceutical interest.

This technical guide provides a comprehensive overview of the synthesis and applications of this compound, offering detailed protocols and insights into its utility as a strategic intermediate in organic synthesis and drug discovery.

Synthesis of this compound: A Claisen Condensation Approach

The most direct and efficient method for the synthesis of this compound is the Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. In this case, methyl pyrazinoate serves as the electrophilic ester, and methyl acetate acts as the nucleophilic component.

Reaction Principle

The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, typically sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of methyl pyrazinoate. Subsequent elimination of a methoxide ion results in the formation of the β-keto ester, this compound. The choice of sodium methoxide as the base is crucial to prevent transesterification side reactions.[1]

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl_Pyrazinoate Methyl Pyrazinoate Target_Molecule This compound Methyl_Pyrazinoate->Target_Molecule Electrophile Methyl_Acetate Methyl Acetate Methyl_Acetate->Target_Molecule Nucleophile (as enolate) Sodium_Methoxide Sodium Methoxide (Base) Sodium_Methoxide->Methyl_Acetate Deprotonation

Caption: Claisen condensation for the synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-pyrazinecarboxylate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) and anhydrous THF.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) to the suspension. Then, slowly add a solution of methyl 2-pyrazinecarboxylate (1.0 equivalent) in anhydrous THF via a dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Parameter Condition/Reagent Rationale
Base Sodium MethoxidePrevents transesterification.[1]
Solvent Anhydrous THFAprotic solvent suitable for enolate formation.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen)Prevents reaction of the basic enolate with atmospheric moisture and CO2.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The β-keto ester functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. A prominent example is its use in the Knorr pyrazole synthesis to generate pyrazolyl-pyrazine derivatives, which are of significant interest in drug discovery.

Reaction Principle

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[2][3][4] The reaction typically proceeds in two key steps: the formation of a hydrazone intermediate by reaction with the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester This compound Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazole Pyrazolyl-Pyrazine Derivative Hydrazone->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Knorr pyrazole synthesis workflow.

Detailed Experimental Protocol: Synthesis of a 5-(Pyrazin-2-yl)-1H-pyrazol-3(2H)-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 5-(pyrazin-2-yl)-1H-pyrazol-3(2H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactant Role Exemplary Derivatives for Further Synthesis
This compound1,3-Dicarbonyl Precursor-
Hydrazine HydrateNucleophilePhenylhydrazine, substituted phenylhydrazines, acyl hydrazides

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the construction of novel heterocyclic scaffolds for medicinal chemistry. Its straightforward synthesis via the Claisen condensation and its reactivity in well-established transformations like the Knorr pyrazole synthesis provide a robust platform for the generation of diverse and complex molecules. The protocols and conceptual frameworks presented herein offer a solid foundation for researchers to explore the full potential of this strategic intermediate in their synthetic endeavors.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Jacobs, T. L. In Heterocyclic Compounds; Elderfield, R. C., Ed.; John Wiley & Sons: New York, 1957; Vol. 5, p 45.
  • Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. Available online: [Link] (accessed on 2024-01-18).[5]

  • Organic Chemistry Portal. Claisen Condensation. Available online: [Link] (accessed on 2024-01-18).[6]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available online: [Link] (accessed on 2024-01-18).[7]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available online: [Link] (accessed on 2024-01-18).[2]

  • Chemistry Stack Exchange. Claisen Ester Condensation with Sodium Methoxide. Available online: [Link] (accessed on 2024-01-18).[1]

  • Sciencemadness Discussion Board. Claisen Reaction. Available online: [Link] (accessed on 2024-01-18).

Sources

Application Notes and Protocols: Methyl 3-oxo-3-(pyrazin-2-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazinyl β-Ketoester Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a bifunctional molecule incorporating a reactive β-ketoester moiety and a pharmacologically significant pyrazine ring, represents a highly versatile scaffold for the synthesis of diverse heterocyclic systems. The pyrazine core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The β-ketoester functionality provides a gateway to a multitude of cyclocondensation reactions, enabling the construction of fused ring systems with rich chemical diversity and biological activity.

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of fused pyrazine derivatives with potential therapeutic applications, particularly in oncology. We will delve into the synthetic rationale, provide detailed experimental protocols for the synthesis of key heterocyclic scaffolds, and present a curated selection of bioactive molecules that can be accessed through these pathways, supported by relevant in vitro data from the literature.

Core Applications: A Gateway to Fused Pyrazine Heterocycles

The primary application of this compound in medicinal chemistry lies in its role as a precursor to fused heterocyclic systems. The 1,3-dicarbonyl motif of the β-ketoester is an ideal electrophilic partner for a variety of binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the pyrazine core. Two of the most prominent and impactful applications are the synthesis of pyrazolo[1,5-a]pyrazines and[1][2][3]triazolo[4,3-a]pyrazines.

Synthesis of Pyrazolo[1,5-a]pyrazines: A Privileged Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue of the pyrazolo[1,5-a]pyrazine system, is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[4] This is exemplified by the FDA-approved Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which are used in the treatment of NTRK fusion-positive cancers.[4] The analogous pyrazolo[1,5-a]pyrazine core, accessible from this compound, offers a unique opportunity to explore novel chemical space in the pursuit of next-generation kinase inhibitors.

The synthesis of the pyrazolo[1,5-a]pyrazine core from a pyrazinyl β-ketoester is conceptually based on the well-established Knorr pyrazole synthesis and related cyclocondensation reactions.

Workflow for the Synthesis of Pyrazolo[1,5-a]pyrazines

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Cyclocondensation A->C β-Ketoester B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C Binucleophile D Pyrazolo[1,5-a]pyrazin-4(5H)-one C->D Formation of Fused Ring

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

Protocol 1: Synthesis of a Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

This protocol describes a general procedure for the cyclocondensation of this compound with hydrazine hydrate to form the core pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.

  • Materials:

    • This compound (1 equivalent)

    • Hydrazine hydrate (1.1 equivalents)

    • Ethanol or acetic acid (solvent)

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrazin-4(5H)-one.

Application in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrazine scaffold has been explored for the development of inhibitors for various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[5] Optimization of this scaffold has led to the discovery of potent inhibitors with nanomolar activity.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (MV4-11) IC50 (nM)Reference
Compound 17 FLT3-ITD0.41.1[5]
Compound 19 FLT3-ITD0.41.9[5]
Quizartinib (control) FLT3-ITD0.30.6[5]

The synthesis of such potent inhibitors can be envisioned to start from a suitably substituted pyrazinyl β-ketoester, followed by functionalization of the resulting pyrazolo[1,5-a]pyrazine core.

Synthesis of[1][2][3]Triazolo[4,3-a]pyrazines: Scaffolds for Anticancer Agents

The[1][2][3]triazolo[4,3-a]pyrazine ring system is another important heterocyclic scaffold with a broad range of biological activities, including anticancer properties.[6][7] This scaffold can be accessed from this compound through a multi-step sequence involving the formation of a hydrazone intermediate followed by oxidative cyclization.

Workflow for the Synthesis of[1][2][3]Triazolo[4,3-a]pyrazines

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product A This compound C Hydrazone Formation A->C B Hydrazide Derivative B->C D Oxidative Cyclization C->D E Substituted [1,2,4]Triazolo[4,3-a]pyrazine D->E

Caption: General workflow for the synthesis of the[1][2][3]triazolo[4,3-a]pyrazine scaffold.

Protocol 2: Synthesis of a Generic[1][2][3]Triazolo[4,3-a]pyrazine Derivative

This protocol outlines a general synthetic route to[1][2][3]triazolo[4,3-a]pyrazines from this compound and a suitable hydrazide.

  • Materials:

    • This compound (1 equivalent)

    • Aromatic or aliphatic hydrazide (1 equivalent)

    • Ethanol (solvent)

    • Oxidizing agent (e.g., iron(III) chloride)

  • Procedure:

    • Hydrazone Formation:

      • Dissolve this compound and the hydrazide in ethanol.

      • Add a catalytic amount of acetic acid and heat the mixture to reflux until the formation of the hydrazone is complete (monitored by TLC).

      • Cool the reaction mixture and isolate the hydrazone intermediate.

    • Oxidative Cyclization:

      • Dissolve the isolated hydrazone in a suitable solvent (e.g., acetic acid).

      • Add the oxidizing agent portion-wise at room temperature.

      • Stir the reaction mixture until the cyclization is complete (monitored by TLC).

      • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

      • Purify the crude product by recrystallization or column chromatography.

Application in the Development of Dual c-Met/VEGFR-2 Inhibitors

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been successfully employed in the design of dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and angiogenesis.[7]

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)Hela Cell Line IC50 (µM)Reference
Compound 17l 26.002.60.98 ± 0.081.05 ± 0.171.28 ± 0.25[7]
Foretinib (control) 11.000.0160.65 ± 0.050.72 ± 0.090.85 ± 0.11[7]

The synthesis of such dual inhibitors highlights the potential of this compound as a starting material for accessing complex and biologically active molecules.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient construction of fused pyrazine-containing heterocycles, which are prominent scaffolds in a variety of therapeutic areas, most notably as kinase inhibitors in oncology. The protocols and examples provided in this guide demonstrate the potential of this compound to serve as a starting point for the discovery of novel drug candidates. Future explorations could involve the use of this scaffold in multicomponent reactions to rapidly generate libraries of diverse compounds for high-throughput screening, further expanding its utility in drug discovery.

References

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK kinases. International Journal of Pharmaceutical Sciences, 14(1), 1-15.
  • Andrews, S. W., et al. (2011). Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives as TrkA kinase inhibitors. Journal of Medicinal Chemistry, 54(21), 7567-7583.
  • Boruah, R., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(19), 6529.

  • Hass, J., et al. (2010). Picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 659-663.
  • Iorkula, B., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29487-29506.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868431.

  • Liu, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
  • Metwally, M. A., et al. (2024).
  • Muthusamy, S., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712.
  • Pyrazole and pyrazolo[1,5-a] pyrimidine derivatives represent a significant class of heterocyclic compounds with remarkable pharmacological properties and therapeutic potential. (n.d.). International Journal of Pharmaceutical Sciences.
  • Tang, Y., & Fan, H., et al. (2021). A novel series of PP-based TRK inhibitors. Journal of Medicinal Chemistry, 64(1), 234-245.
  • Wang, Y., et al. (2020). Synthesis and evaluation of a series of novel substituted PP macrocyclic compounds against all three Trks. European Journal of Medicinal Chemistry, 185, 111812.
  • Zhu, L., et al. (2020). Synthesis and evaluation of a novel series of substituted amino PP compounds as inhibitors of the neurotrophic factor Trk. ACS Medicinal Chemistry Letters, 11(4), 456-461.
  • Gornowicz, A., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(18), 4255.

  • Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 22(19), 10452.

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2975.

  • Barakat, A., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85.
  • Gornowicz, A., et al. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 24(15), 2775.

  • Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. (2023). European Journal of Medicinal Chemistry, 259, 115709.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. (n.d.). BenchChem.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(10), 1136-1140.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry, 15(1), 45-68.

Sources

Quantitative Analysis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester of significant interest in pharmaceutical development. The pyrazine moiety is a key structural motif in numerous therapeutic agents, and this compound serves as a critical intermediate in their synthesis.[1][2] Accurate quantification is paramount for ensuring reaction yield, monitoring purity during process development, and controlling quality in the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required for the robust quantification of this intermediate, emphasizing not just the procedural steps but the scientific rationale underpinning each choice. The methods described are designed to be self-validating, aligning with the stringent requirements of regulatory bodies and ensuring data integrity throughout the drug development lifecycle.

Physicochemical Properties & Analytical Considerations

Before selecting an analytical technique, it is crucial to understand the inherent chemical properties of the target analyte. This compound possesses two key structural features that dictate its analytical behavior: the pyrazine ring and the β-keto ester functional group.

  • Structure and Functionality: The pyrazine ring provides a strong UV chromophore, making UV-based detection highly suitable. The β-keto ester group is prone to chemical transformations and exists in a dynamic equilibrium that must be controlled for reproducible analysis.

  • Keto-Enol Tautomerism: Like most β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers.[3] This equilibrium is influenced by solvent polarity, pH, and temperature. For chromatographic analysis, it is essential to establish conditions that favor one form or ensure that the equilibrium is rapid and does not result in peak splitting or broadening. Buffering the mobile phase in liquid chromatography is a critical step to "lock" the analyte in a single, predominant ionic state and tautomeric form.

Caption: Keto-Enol tautomerism of the target analyte.

  • Analyte Stability: As a reactive intermediate, the compound's stability must be considered.[4] Potential degradation pathways include hydrolysis of the methyl ester, particularly under strong acidic or basic conditions. Therefore, sample preparation and storage should be performed in appropriate solvents (e.g., acetonitrile, methanol) and at controlled temperatures.

Recommended Analytical Methodologies

A dual-method approach is recommended: a primary method for routine quantification (HPLC-UV) and a confirmatory method for identity verification (GC-MS).

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is the gold standard for the analysis of non-volatile, polar to moderately nonpolar pharmaceutical compounds. The analyte is separated on a nonpolar stationary phase (e.g., C18) based on its partitioning with a polar mobile phase. The pyrazine ring's strong UV absorbance allows for sensitive and specific detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Analytical grade Potassium Phosphate Monobasic and Phosphoric Acid.

  • 0.45 µm solvent filters.

  • Volumetric flasks and pipettes.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Aqueous Buffer (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase A: Aqueous Buffer.

    • Mobile Phase B: Acetonitrile.

    • Causality: The acidic buffer (pH 3.0) is critical. It suppresses the ionization of any acidic or basic functional groups and helps to maintain a consistent tautomeric form of the β-keto ester, leading to sharp, symmetrical peaks.

  • Standard Preparation:

    • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Working Standards: Perform serial dilutions from the stock to prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

    • Add ~15 mL of the 50:50 ACN/Water diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase Gradient ElutionAllows for efficient elution of the analyte while cleaning the column of potential impurities.
Gradient 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% BA typical gradient to resolve the analyte from early and late eluting compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Vol. 10 µLA common volume that balances sensitivity and peak shape.
Detection UV at 275 nmPyrazine rings typically exhibit strong absorbance in this region. A full UV scan should be run initially to confirm the absorbance maximum (λmax).
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds.[5][6] The analyte is vaporized and separated in a capillary column, then fragmented and detected by a mass spectrometer, providing a unique "fingerprint" for unequivocal identification.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

    • Dilute this stock to a working concentration of ~10-50 µg/mL.

    • Causality: The choice of a non-aqueous, volatile solvent is essential to ensure proper vaporization in the GC inlet and prevent damage to the column or detector.

  • GC-MS Conditions:

ParameterSettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column providing good separation for a wide range of analytes.
Inlet Temp. 250 °CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to provide good separation from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Scan Range 40-350 m/zCovers the expected molecular ion and key fragment ions of the analyte.

Data Interpretation: Identification is confirmed by matching both the retention time of the analyte peak with that of a pure standard and the acquired mass spectrum with a reference spectrum.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

A method is only useful if it is proven to be reliable. Validation demonstrates that the analytical procedure is fit for its intended purpose.[7][8][9] The following protocol outlines the validation of the primary HPLC-UV method for assay and purity determination.

G Start Method Validation Start Specificity Specificity & Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterTest DescriptionAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index (if using DAD) > 0.99. Degradation shows resolution > 2 between analyte and degradants.
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration.Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability.[7] Overall RSD for intermediate precision ≤ 2.0%.
LOD/LOQ Determine signal-to-noise (S/N) ratio.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Vary key parameters (pH ±0.2, column temp ±5°C, % organic ±2%).System suitability parameters remain within limits. Results are not significantly impacted.

Sample Preparation Workflow

Effective sample preparation is crucial for accurate results by isolating the analyte from interfering matrix components.[10][11][12]

G Sample Receive Sample (e.g., In-Process Material) Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent (e.g., ACN/Water) Weigh->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Dilute Dilute to Final Volume Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Analyze Inject into HPLC/GC Filter->Analyze

Caption: General sample preparation workflow.

Protocol for In-Process Samples (Crude Reaction Mixture):

For complex matrices, a liquid-liquid extraction (LLE) may be necessary to remove catalysts and non-polar byproducts.

  • Accurately weigh ~100 mg of the crude sample into a centrifuge tube.

  • Add 5 mL of water and 5 mL of Ethyl Acetate.

  • Vortex for 2 minutes to extract the analyte into the organic layer.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper Ethyl Acetate layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Data Presentation and System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.[9]

System Suitability Test (SST) Parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates injection precision.
Resolution (Rs) > 2.0 (between analyte and closest peak)Ensures separation from other components.

Example Calibration Curve Data:

Concentration (µg/mL)Peak Area (mAU*s)
1.015,234
5.076,105
10.0151,980
25.0380,500
50.0759,890
100.01,525,100
Result R² = 0.9999

References

  • Attygalle, A. T., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • AMSbiopharma. (2025).
  • Pharma Talk. (2025). Understanding ICH Q2(R2)
  • Pavlović, D. M., Babić, S., & Horvat, A. J. M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • ResearchGate. (2025). Sample Preparation in Analysis of Pharmaceuticals | Request PDF.
  • Slideshare. (n.d.).
  • Bio-Rad. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • International Council for Harmonisation (ICH). (2023).
  • Organomation. (n.d.).
  • Scribd. (n.d.). Analysis of Pyrazines by GC.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Mor. J. Chem. (2022).
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (2025). Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles.

Sources

High-throughput screening of pyrazine-based compounds

The pyrazine scaffold remains a highly productive starting point for drug discovery. [3][20]The success of any HTS campaign targeting this chemical class is not dependent on the scale of the screen alone, but on the scientific rigor applied at every stage. A deep understanding of the target biology, the careful selection and optimization of the primary assay, and a robust, multi-faceted hit validation strategy are the true determinants of success. Future advancements, including the integration of AI-driven iterative screening and the use of more complex, high-content phenotypic assays, will further enhance our ability to unlock the therapeutic potential of pyrazine-based compounds. [13][21]

References

  • Soualmia, F., Ghalem, S., & Zouchoune, B. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. [Link]

  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Soualmia, F., Ghalem, S., & Zouchoune, B. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]

  • Bader, J., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy. [Link]

  • Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Rybakova, E., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Various Authors. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. [Link]

  • Singh, R., et al. (2019). Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. New Journal of Chemistry. [Link]

  • Johnson, T., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. [Link]

  • Axxam SpA. Challenges of HTS in early-stage drug discovery. Axxam. [Link]

  • Various Authors. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development. [Link]

  • El-Damasy, D., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]

  • Nickischer, D., et al. (2017). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. Methods in Molecular Biology. [Link]

  • Schymanski, E., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][3][12]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Various Authors. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. [Link]

  • Melo, A., & Soncini, C. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

  • Papadatos, G., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Future Medicinal Chemistry. [Link]

  • Johnson, T., et al. (2015). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of Biomolecular Screening. [Link]

  • Gopu, V., et al. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Exploratory Target Antitumor Therapy. [Link]

  • Melo, A., & Soncini, C. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF on ResearchGate. [Link]

  • Wang, R., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. TrAC Trends in Analytical Chemistry. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Ekins, S., et al. (2015). Data Mining and Computational Modeling of High Throughput Screening Datasets. Methods in Molecular Biology. [Link]

  • Various Authors. (2016). Cell Based Assays in High Throughput Mode (HTS). ResearchGate. [Link]

The Strategic Role of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are prominent, with the pyrazine ring being a particularly privileged scaffold.[2]

The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, offers a unique combination of properties that are advantageous for kinase inhibitor design. Its heteroaromatic nature allows for a blend of polar and nonpolar interactions within the ATP-binding pocket of kinases.[3] The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for anchoring the inhibitor to the hinge region of the kinase.[3] This application note provides a detailed guide to the synthesis and utility of a key building block, methyl 3-oxo-3-(pyrazin-2-yl)propanoate , in the generation of potent and selective kinase inhibitors.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound, a β-ketoester, is most effectively achieved through a crossed Claisen condensation.[4] This reaction involves the condensation of an ester with an enolizable α-hydrogen (methyl acetate) with an ester that lacks α-hydrogens (methyl pyrazine-2-carboxylate).[5] The reaction is driven by the formation of a stable enolate of the resulting β-ketoester.[6]

Reaction Principle: The Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[4] In a crossed Claisen condensation, two different esters are used. To avoid a complex mixture of products, one of the esters should not have α-hydrogens, making it exclusively an electrophile.[5] In this case, methyl pyrazine-2-carboxylate serves as the electrophilic partner, while the enolate of methyl acetate acts as the nucleophile.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 Methyl pyrazine-2-carboxylate Product This compound R1->Product Crossed Claisen Condensation R2 Methyl acetate R2->Product Reagent 1. Sodium methoxide (NaOMe) in THF 2. Acetic Acid (quench)

Caption: Crossed Claisen condensation for the synthesis of the target β-ketoester.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity (M)Volume/MassMoles (mmol)
Methyl pyrazine-2-carboxylateC₆H₆N₂O₂138.12-10.0 g72.4
Methyl acetateC₃H₆O₂74.08-16.1 mL217.2
Sodium methoxideCH₃ONa54.02-4.3 g79.6
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-150 mL-
Acetic acidCH₃COOH60.05-5.0 mL-
Diethyl ether(C₂H₅)₂O74.12-As needed-
Saturated aq. NaHCO₃NaHCO₃84.01-As needed-
BrineNaCl58.44-As needed-
Anhydrous MgSO₄MgSO₄120.37-As needed-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (4.3 g, 79.6 mmol) and anhydrous tetrahydrofuran (150 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of methyl pyrazine-2-carboxylate (10.0 g, 72.4 mmol) and methyl acetate (16.1 mL, 217.2 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of acetic acid (5.0 mL) at 0 °C. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Expected Yield: 70-80%

Application in the Synthesis of Pyrazolyl-Pyrazine Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrazolyl-pyrazine derivatives, a class of compounds that has shown significant promise as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[1][7] The synthesis is typically achieved through a Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2][8]

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic organic reaction that forms a pyrazole ring from a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) and a hydrazine.[8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] The regioselectivity of the reaction is a key consideration, as the hydrazine can react with either of the carbonyl groups of the β-ketoester.[3]

Diagram: Synthesis of a Pyrazolyl-Pyrazine Kinase Inhibitor Scaffold

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 Methyl 3-oxo-3- (pyrazin-2-yl)propanoate Product Pyrazolyl-Pyrazine Kinase Inhibitor Scaffold R1->Product Knorr Pyrazole Synthesis R2 Substituted Hydrazine (e.g., R-NHNH₂) R2->Product Reagent Acetic Acid (cat.) Ethanol, Reflux

Caption: Knorr pyrazole synthesis for the generation of a kinase inhibitor scaffold.

Exemplary Protocol: Synthesis of a JAK Inhibitor Precursor

This protocol describes the synthesis of a generic pyrazolyl-pyrazine scaffold that can be further elaborated to generate specific JAK inhibitors.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity (M)Volume/MassMoles (mmol)
This compoundC₈H₈N₂O₃180.16-5.0 g27.8
Substituted Hydrazine HydrochlorideR-NHNH₂·HClVaries-Stoichiometric27.8
Sodium AcetateCH₃COONa82.03-2.5 g30.5
EthanolC₂H₅OH46.07-100 mL-
Glacial Acetic AcidCH₃COOH60.05-0.5 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 27.8 mmol), the substituted hydrazine hydrochloride (27.8 mmol), sodium acetate (2.5 g, 30.5 mmol), and ethanol (100 mL).

  • Reaction: Add a catalytic amount of glacial acetic acid (0.5 mL) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired pyrazolyl-pyrazine derivative.

Target Kinases and Biological Activity

Pyrazolyl-pyrazine scaffolds derived from this compound have been investigated as inhibitors of several kinase families, with notable activity against Janus kinases (JAKs) and Aurora kinases.

ScaffoldTarget Kinase(s)Reported IC₅₀ (nM)Reference
Pyrazolyl-pyrazineJAK210 - 100[7]
Imidazo[1,2-a]pyrazineAurora A, Aurora B5 - 50[9]

The specific substitutions on the hydrazine and further modifications of the pyrazolyl-pyrazine core are crucial for determining the potency and selectivity of the final inhibitor.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the synthesis of novel kinase inhibitors. Its straightforward synthesis via a crossed Claisen condensation and its facile conversion to pyrazolyl-pyrazine scaffolds through the Knorr pyrazole synthesis provide a robust platform for the discovery of new therapeutic agents. The demonstrated activity of these scaffolds against clinically relevant kinases such as JAKs and Aurora kinases underscores the importance of this synthetic intermediate in modern drug discovery. Further exploration of the chemical space around the pyrazolyl-pyrazine core, enabled by the availability of this compound, holds significant promise for the development of next-generation targeted therapies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6810-6814.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Zhang, Z., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1226-1232.
  • Al-Suwaidan, I. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • El-Sayed, M. A. A., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4493-4508.
  • Abdel-Wahab, B. F., et al. (2018). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(17), 1435-1451.
  • Fancelli, D., et al. (2006). 1,4-Disubstituted-pyrazolo[1,5-a]pyrimidines as a new class of potent and selective inhibitors of the Aurora kinases. Journal of Medicinal Chemistry, 49(24), 7247–7251.
  • Norman, M. H. (2014). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Current Medicinal Chemistry, 21(12), 1412-1437.
  • El-Faham, A., et al. (2015). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 1(1), 10-20.
  • Paton, R. S., et al. (2011). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 54(15), 5467-5478.

Sources

Application Notes and Protocol for the Claisen Condensation to Synthesize β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbon-Carbon Bonds

The Claisen condensation stands as a cornerstone reaction in the armamentarium of synthetic organic chemists. It is a robust and versatile carbon-carbon bond-forming reaction that facilitates the synthesis of β-keto esters and their derivatives from simple ester precursors.[1] These products are not merely academic curiosities; they are pivotal intermediates in the pharmaceutical industry for the creation of a diverse range of therapeutics, including analgesics, antibiotics, and antimalarial agents. This guide provides an in-depth exploration of the Claisen condensation, moving beyond a simple recitation of steps to elucidate the underlying mechanistic principles and provide a field-proven protocol for the synthesis of ethyl acetoacetate, a quintessential β-keto ester.

Mechanism and Key Principles: A Reaction Driven by Acidity

The Claisen condensation is a base-catalyzed reaction between two ester molecules.[2] A key requirement for a successful reaction is that at least one of the esters must possess α-hydrogens, as these are crucial for the initial enolate formation. The entire process is a finely balanced equilibrium, ultimately driven to completion by a final, irreversible acid-base reaction.

The mechanism can be dissected into four critical steps:

  • Enolate Formation: A strong base, typically an alkoxide, abstracts an acidic α-proton from an ester molecule. This step is reversible and the equilibrium lies to the left, meaning only a small concentration of the enolate is present at any given time.

  • Nucleophilic Attack: The generated enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. This step is also reversible.

  • Deprotonation (The Driving Force): The newly formed β-keto ester has highly acidic protons on the methylene group situated between the two carbonyls (pKa ≈ 11).[3] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester. This final deprotonation step is the thermodynamic driving force of the reaction, shifting the overall equilibrium towards the product.[2][4] An acidic workup in the final stage is necessary to neutralize the enolate and yield the final β-keto ester product.

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester1 R-CH2-COOR' Enolate [R-CH⁻-COOR'] (Enolate) Ester1->Enolate Deprotonation Base Base (⁻OR') Enolate_node Enolate Ester2 R-CH2-COOR' Intermediate Tetrahedral Intermediate Ester2->Intermediate Intermediate_node Tetrahedral Intermediate Enolate_node->Ester2 Attack Product β-Keto Ester Intermediate_node->Product Elimination LeavingGroup ⁻OR' Product_node β-Keto Ester FinalEnolate Product Enolate (Stabilized) Product_node->FinalEnolate Irreversible Deprotonation Base2 Base (⁻OR')

Caption: The four key steps of the Claisen condensation mechanism.

Critical Parameters and Optimization

The success of a Claisen condensation is highly dependent on careful control of the reaction conditions.

  • Choice of Base and Stoichiometry: The base must be strong enough to deprotonate the α-carbon of the ester but should not induce saponification (hydrolysis) of the ester. For this reason, an alkoxide base corresponding to the alcohol portion of the ester is typically used (e.g., sodium ethoxide for ethyl esters). This prevents transesterification, a side reaction where the alkoxide exchanges with the ester's alkoxy group. A full equivalent of the base is required because the final deprotonation of the product consumes the base, driving the reaction to completion.[2][5]

  • Solvent: The reaction is often carried out in an alcohol corresponding to the alkoxide base or in an inert aprotic solvent. It is critical that all reagents and glassware are anhydrous, as water will react with the strong base and can hydrolyze the ester.

  • Temperature: The reaction is typically initiated at room temperature and may be heated to reflux to increase the reaction rate. However, excessive heat can promote side reactions.

  • Substrate Scope: The classic Claisen condensation involves the self-condensation of an ester with at least two α-hydrogens. "Crossed" Claisen condensations between two different esters are also possible and are most effective when one ester lacks α-hydrogens, preventing it from forming an enolate and thus acting only as the electrophile.[3]

Detailed Experimental Protocol: Synthesis of Ethyl Acetoacetate

This protocol details the synthesis of ethyl acetoacetate from ethyl acetate using sodium metal to generate the sodium ethoxide base in situ.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Ethyl Acetate (anhydrous)88.1155.5 mL (50 g)0.57
Sodium Metal22.995 g0.22
Acetic Acid (glacial)60.05~14 mL-
Saturated Sodium Chloride (brine)-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Calcium Chloride110.98As needed-

Procedure:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly dried. A drying tube should be placed at the top of the condenser to protect the reaction from atmospheric moisture.

  • Reaction Initiation: To the round-bottom flask, add 55.5 mL (50 g) of anhydrous ethyl acetate. Carefully add 5 g of sodium wire, cut into small pieces, to the ethyl acetate.[6] A small amount of ethanol (a few mL) may be required to initiate the reaction if the ethyl acetate is exceptionally pure and free of any residual alcohol.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The dissolution of the sodium metal indicates the formation of sodium ethoxide and the progress of the condensation. This process typically takes about 3 hours.[6]

  • Quenching and Neutralization: Once all the sodium has dissolved, turn off the heat and allow the mixture to cool. While still warm, cautiously add a mixture of 14 mL of glacial acetic acid in 16 mL of water dropwise until the solution is acidic (test with litmus or pH paper).[6]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of cold, saturated sodium chloride solution (brine) and shake vigorously. Allow the layers to separate and collect the upper organic layer.[6]

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acetic acid.[6]

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification by Fractional Distillation:

    • First, perform a simple distillation at atmospheric pressure to remove the unreacted ethyl acetate (boiling point: 77 °C). Stop the distillation when the temperature begins to rise significantly above this point.[6]

    • The remaining crude ethyl acetoacetate is then purified by vacuum distillation.[6] This is crucial as ethyl acetoacetate can decompose at its atmospheric boiling point (181 °C).[7] Collect the fraction that distills at the appropriate temperature for your vacuum pressure (e.g., ~74 °C at 14 mmHg).[6]

Workflow A 1. Reaction Setup (Anhydrous) B 2. Add Reagents (Ethyl Acetate, Sodium) A->B C 3. Reflux (~3 hours) B->C D 4. Quench & Neutralize (Acetic Acid) C->D E 5. Extraction (Brine) D->E F 6. Wash (NaHCO3 soln) E->F G 7. Dry (CaCl2) F->G H 8. Fractional Distillation (Atmospheric & Vacuum) G->H I Pure Ethyl Acetoacetate H->I

Caption: Experimental workflow for the synthesis of ethyl acetoacetate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Wet reagents or glassware.- Insufficient reaction time.- Base is not strong enough or has degraded.- Ensure all reagents are anhydrous and glassware is oven-dried.- Monitor the reaction until all the sodium has dissolved.- Use freshly prepared or properly stored base.
Formation of Side Products - Transesterification due to incorrect base.- Saponification of the ester.- Use an alkoxide base that matches the alcohol portion of the ester.- Avoid using hydroxide bases.
Reaction Fails to Start - High purity of ethyl acetate (no ethanol to initiate reaction with sodium).- Add a very small amount (a few drops to a mL) of absolute ethanol to initiate the formation of sodium ethoxide.
Product Decomposes During Distillation - Distillation at atmospheric pressure.- Purify the final product using vacuum distillation to lower the boiling point.[7]

Safety Precautions

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with forceps, and always in a fume hood. Work away from any sources of water.

  • Sodium Ethoxide: Sodium ethoxide is corrosive and will cause severe skin and eye burns.[8] It is also flammable.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[10]

  • Ethyl Acetate: Ethyl acetate is a flammable liquid. Keep away from open flames and sparks.

  • General Precautions: Conduct the entire procedure in a well-ventilated fume hood. Have appropriate fire extinguishing equipment readily available.

References

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Lu Le Laboratory. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Chemistry Online. (2022). Ethyl acetoacetate synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • YouTube. (2022). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. Retrieved from [Link]

  • Google Patents. (n.d.). US2900311A - Purification of acetoacetic esters by distillation.
  • Quora. (2019). Which has the more acidic active methylene group, ethyl acetocetate or acetyl acetone, and why? Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95%. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 21% in ethanol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral pyrazine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including treatments for cancer and infectious diseases.[1][2][3][4] The precise control of stereochemistry is paramount, as the biological activity and pharmacokinetic profile of these molecules are often dictated by their three-dimensional arrangement. This guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of chiral pyrazines, moving beyond mere procedural lists to explain the underlying principles and rationale behind experimental design. We will cover seminal strategies including asymmetric hydrogenation, synthesis from the chiral pool, and cutting-edge atroposelective cross-coupling reactions. Each section is supplemented with detailed, field-proven protocols, comparative data, and mechanistic diagrams to empower researchers in this vital area of drug discovery.

The Strategic Imperative for Chiral Pyrazines

The pyrazine ring is a privileged scaffold in drug design due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems.[3][5] Its two nitrogen atoms, arranged in a 1,4-orientation, can serve as hydrogen bond acceptors, influencing molecular recognition at biological targets.[3] When chirality is introduced, either at a substituent on the ring or through the creation of atropisomers (axial chirality), the molecule gains the specificity required for potent and selective biological activity. A prime example is Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, which contains a chiral center adjacent to the pyrazine ring.[1][2] The synthesis of enantiomerically pure pyrazine derivatives is, therefore, not an academic exercise but a critical challenge in the development of next-generation therapeutics.

Core Methodologies for Asymmetric Synthesis

The successful asymmetric synthesis of chiral pyrazines hinges on a few core strategies, each with distinct advantages and applications. The choice of method is often dictated by the desired substitution pattern, the required scale, and the availability of starting materials.

G Target Enantiopure Chiral Pyrazine Derivative A A A->Target B B B->Target C C C->Target D D D->Target

Diagram 1: Overview of major synthetic routes to chiral pyrazine derivatives.

Catalytic Asymmetric Hydrogenation: A Direct Approach to Chiral Piperazines

One of the most efficient methods for generating chiral, saturated N-heterocycles is the asymmetric hydrogenation of their aromatic precursors. For pyrazines, this process typically yields chiral piperazines, which are themselves valuable building blocks.

Scientific Rationale: The aromatic pyrazine ring is generally resistant to hydrogenation under standard conditions. To facilitate reduction, the ring must first be "activated." This is commonly achieved by N-alkylation with an alkyl halide, which forms a pyrazinium salt.[6] This salt is no longer fully aromatic, making it susceptible to hydrogenation. The key to asymmetry is the use of a chiral transition metal catalyst, typically based on Iridium or Rhodium, coordinated to a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby producing one enantiomer in excess.

G

Diagram 2: Workflow for the synthesis of chiral piperazines via hydrogenation.

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine

This protocol is adapted from methodologies demonstrating the synthesis of a variety of chiral piperazines with high enantioselectivity.[6]

Step A: Activation of 2-Methylpyrazine

  • To a solution of 2-methylpyrazine (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add methyl iodide (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours in a sealed vial.

  • The resulting precipitate is the pyrazinium salt. Isolate it by filtration, wash with cold DCM, and dry under vacuum. The salt is typically used without further purification.

Step B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, add the Iridium precursor [Ir(COD)Cl]₂ (0.01 equiv.) and the chiral ligand (e.g., (R)-Segphos, 0.022 equiv.) to a flame-dried Schlenk flask. Add degassed solvent (e.g., methanol, 0.1 M relative to substrate). Stir for 30 minutes to allow for complex formation.

  • Reaction Setup: To the activated catalyst solution, add the pyrazinium salt (1.0 equiv.) prepared in Step A.

  • Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired pressure (e.g., 50 atm H₂).

  • Stir the reaction vigorously at a specified temperature (e.g., 30 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS if possible.

  • Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the chiral piperazine product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Data Presentation: Ligand Screening The choice of chiral ligand is critical for achieving high enantioselectivity.

EntryChiral LigandCatalyst Loading (mol%)Yield (%)ee (%)
1(R)-BINAP1.08588
2(R)-Segphos1.09296
3(R)-Xyl-Phanephos1.08891
4(R)-MeO-BIPHEP1.09093
Note: Data are representative and synthesized from typical results found in the literature for similar transformations.[6]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. A biomimetically inspired synthesis of 2,5-disubstituted pyrazines can be achieved through the dimerization of α-amino acids.[2]

Scientific Rationale: This strategy involves the controlled condensation of two α-amino acid derivatives. The process begins with the conversion of a protected amino acid into a more reactive species, such as an α-amino aldehyde.[2] Two molecules of this aldehyde then undergo a self-condensation reaction to form a dihydropyrazine intermediate. Subsequent oxidation, often simply by exposure to air, leads to the aromatic 2,5-disubstituted pyrazine.[2] The stereocenters of the starting amino acids are directly incorporated into the substituents on the final pyrazine product. This method is particularly powerful for creating C2-symmetric pyrazines.

Protocol 2: Synthesis of a Chiral 2,5-Dialkylpyrazine from an Amino Acid

This protocol is based on the synthesis of pyrazine alkaloids from common amino acids.[2]

Step A: Preparation of the Cbz-Protected α-Amino Aldehyde

  • Start with an N-Cbz protected amino acid (e.g., Cbz-L-Alanine).

  • Reduce the carboxylic acid to the corresponding alcohol using a mild reducing agent (e.g., borane-THF complex).

  • Oxidize the resulting amino alcohol to the aldehyde using a controlled oxidation method (e.g., Dess-Martin periodinane or Swern oxidation). The resulting Cbz-L-alaninal is often used immediately in the next step due to its potential instability.

Step B: Dimerization and Aromatization

  • Dissolve the crude α-amino aldehyde (1.0 equiv.) in a suitable solvent like methanol or chloroform.

  • Add a mild base, such as triethylamine (Et₃N, 2.0 equiv.), to promote the self-condensation.

  • Stir the solution open to the air (or bubble air through the solution) at room temperature for 12-24 hours. The air provides the oxygen necessary for the final oxidation to the aromatic pyrazine.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,5-disubstituted pyrazine. The product in this case would be (S,S)-2,5-dimethylpyrazine.

Atroposelective Synthesis: Constructing Axially Chiral Pyrazines

A sophisticated and modern approach involves the creation of axially chiral biaryls, where the pyrazine is one of the aromatic partners. Atropisomerism arises from restricted rotation around a single bond, and controlling this is a significant synthetic challenge. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.[7][8]

Scientific Rationale: This strategy relies on a nickel-catalyzed reductive [2+4] annulation between a heteroaryl-substituted alkyne and a bis-electrophile.[7][8] A chiral ligand on the nickel catalyst orchestrates the enantioselective formation of the C-C bond that establishes the chiral axis. The ligand's steric and electronic properties control the rotational geometry of the two aryl groups as the bond is formed, leading to a high preference for one atropisomer.

G

Diagram 3: Simplified schematic of Ni-catalyzed atroposelective synthesis.

Protocol 3: Nickel-Catalyzed Atroposelective Synthesis of a Pyrazine-Aryl Atropisomer

This protocol is a representative example based on recent advances in the field.[7][8] Note: This is an advanced technique requiring strict anaerobic and anhydrous conditions.

Reaction Setup (inside a glovebox):

  • To an oven-dried vial, add the nickel precursor NiBr₂·glyme (5 mol %), the chiral ligand (e.g., a chiral Pybox or SPINOL-derived phosphine ligand, 7.5 mol %), and a reductant (e.g., Zinc powder, 3.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF, 0.1 M). Stir the mixture for 20 minutes at room temperature.

  • To this catalyst mixture, add the pyrazinyl-substituted alkyne (1.0 equiv.) and the C(sp²)-bis-electrophile (e.g., a 1,2-dihalobenzene derivative, 1.2 equiv.).

  • Seal the vial tightly with a Teflon-lined cap.

Reaction Execution:

  • Remove the vial from the glovebox and place it in a pre-heated block at the desired temperature (e.g., 60 °C).

  • Stir the reaction for the specified time (e.g., 24 hours).

  • Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

  • Determine the yield and enantiomeric excess (chiral HPLC).

Data Presentation: Substrate Scope

EntryPyrazinyl-Alkyne Substituent (R)Bis-ElectrophileYield (%)ee (%)
1Phenyl1,2-dibromobenzene8594
24-MeO-Phenyl1,2-dibromobenzene8292
3Cyclohexyl1,2-dibromobenzene7590
4Phenyl2,3-dibromonaphthalene7895
Note: Data are representative examples illustrating the versatility of the method.[7][8]

Conclusion and Future Outlook

The asymmetric synthesis of chiral pyrazine derivatives is a dynamic and evolving field, driven by the relentless pursuit of novel therapeutics. While classical methods like chiral pool synthesis remain robust and valuable, modern catalytic approaches offer unparalleled efficiency and flexibility. Asymmetric hydrogenation provides a direct route to valuable chiral piperazine scaffolds, while groundbreaking atroposelective cross-coupling reactions have opened the door to previously inaccessible, complex molecular architectures. Future efforts will likely focus on developing even more sustainable catalysts (e.g., using earth-abundant metals), expanding the reaction scope to more complex substrates, and integrating these methods into automated synthesis platforms to accelerate drug discovery pipelines.

References

  • Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. (Provides context on chiral N-heterocycle synthesis). [Link]

  • Synthesis of chiral N-heterocycles by aza-Heck cyclization. ResearchGate. (Discusses modern methods for N-heterocycle synthesis). [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. (Highlights the importance of pyrazines in medicinal chemistry, including Bortezomib). [Link]

  • Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. NIH. (Details synthesis of novel chiral pyrazine structures). [Link]

  • Synthesis of novel N-heterocycles via traceless chirality transfer. ResearchGate. (General context on chiral heterocycle synthesis). [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications. (Primary source for atroposelective protocol). [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. (Broad overview of synthetic methods for N-heterocycles). [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. (Details on biomimetic synthesis from amino acids and importance of pyrazines). [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. (Alternative pyrazine synthesis methods). [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications. (Duplicate of source 6, confirms protocol basis). [Link]

  • Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. PMC - NIH. (Context for organocatalytic approaches to diazaheterocycles). [Link]

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews (RSC Publishing). (Background on important ligand classes). [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. (Review on the biological importance of pyrazine derivatives). [Link]

  • The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO. (Analogous synthesis for related heterocycles). [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. (Duplicate of source 14). [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. (Alternative pyrazine synthesis methods). [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. (Context on enantioselective synthesis of related heterocycles). [Link]

  • Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. (Review of ligands relevant to asymmetric synthesis). [Link]

  • New Chiral Pyrazine-Based Ligands for Self-Assembly Reactions. ResearchGate. (Synthesis of specific chiral pyrazine ligands). [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery (2022). SciSpace. (Confirms importance and synthetic interest in pyrazines). [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. (A recent review on pyrazine synthesis and applications). [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. (Primary source for asymmetric hydrogenation protocol). [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH. (Advanced cascade reactions for related heterocycles). [Link]

  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Prochemill. (Highlights the role of pyrazine as a key intermediate). [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. (Modular synthesis starting from amino acids). [Link]

Sources

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate reaction with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Base-Catalyzed Condensation of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate with Aromatic Aldehydes for the Synthesis of Novel Heterocyclic Scaffolds

Introduction and Significance

The pyrazine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its presence in essential molecules like folic acid and in drugs such as the anti-tuberculosis agent Pyrazinamide highlights its biological significance.[1] Pyrazine-containing compounds have demonstrated a vast range of pharmacological activities, including roles as kinase inhibitors for oncology, antibacterial agents, and anti-inflammatory molecules.[3][4][5]

The synthesis of novel pyrazine derivatives is therefore of paramount importance to drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of methyl 2-(arylmethylene)-3-oxo-3-(pyrazin-2-yl)propanoates through a base-catalyzed condensation reaction. This reaction, a variant of the Knoevenagel condensation, utilizes the activated methylene group of this compound and various aromatic aldehydes to generate α,β-unsaturated carbonyl compounds. These products are versatile intermediates, ideal for further elaboration into more complex molecular architectures, potentially via Michael additions or cycloaddition reactions, thus broadening the accessible chemical space for drug discovery programs.

Theoretical Background and Reaction Mechanism

The core of this protocol is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6][7][8] In this specific application, the this compound serves as the active methylene compound. The presence of two electron-withdrawing groups (the pyrazinoyl and the methoxycarbonyl groups) flanking the central methylene group significantly increases the acidity of its protons, facilitating the formation of a stabilized enolate anion in the presence of a mild base.

Causality of Reagent Choice:

  • Base Catalyst: A weak organic base like piperidine or pyrrolidine is typically sufficient and preferred. It is strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or other side reactions.

  • Solvent: Anhydrous ethanol or methanol is an excellent choice. It effectively solubilizes the reactants and catalyst, and its boiling point is suitable for providing the thermal energy required for the final dehydration step without degrading the components.

The reaction proceeds via the following mechanistic steps, illustrated in the diagram below:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the catalyst to yield an aldol-type addition product.

  • Dehydration: Under mild heating, this aldol intermediate readily undergoes elimination of a water molecule to form the final, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism Reactants Reactants: This compound + Aromatic Aldehyde Enolate Resonance-Stabilized Enolate Intermediate Reactants->Enolate 1. Deprotonation Catalyst Base (e.g., Piperidine) Catalyst->Enolate Aldol Aldol Addition Intermediate Enolate->Aldol 2. Nucleophilic Attack on Aldehyde Product Final Product: α,β-Unsaturated Ketone + H₂O Aldol->Product 3. Dehydration (Elimination of H₂O)

Caption: Knoevenagel condensation mechanism for pyrazinylpropenoate synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Successful synthesis of the target compound with characteristic spectroscopic data confirms the efficacy of the procedure.

Materials and Reagents
  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 - 1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq) or Pyrrolidine

  • Anhydrous Ethanol (or Methanol)

  • Glacial Acetic Acid (for neutralization, if needed)

  • Ethyl Acetate (for extraction/chromatography)

  • Hexanes (for chromatography)

  • Magnesium Sulfate (or Sodium Sulfate), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

General Step-by-Step Procedure

The following workflow provides a visual overview of the experimental process from setup to final product characterization.

Experimental_Workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final A 1. Reagent Setup Dissolve reactants in ethanol in a round-bottom flask. B 2. Catalyst Addition Add catalytic piperidine. Fit with a reflux condenser. A->B C 3. Reaction Heat mixture to reflux (e.g., 80°C). Monitor via TLC. B->C D 4. Quenching & Solvent Removal Cool to RT. Neutralize if needed. Remove solvent in vacuo. C->D E 5. Extraction Redissolve residue in EtOAc. Wash with water/brine. D->E F 6. Purification Dry organic layer (MgSO₄). Purify by column chromatography. E->F G 7. Characterization Analyze pure product by NMR, MS, and IR. F->G

Caption: Step-by-step experimental workflow for synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.80 g, 10 mmol, 1.0 eq) and the selected aromatic aldehyde (1.05 eq).

  • Solubilization: Add anhydrous ethanol (30-40 mL) to dissolve the solids. Stir until a homogeneous solution is formed.

  • Catalyst Addition: Add piperidine (e.g., 0.1 mL, ~1 mmol, 0.1 eq) to the solution.

    • Scientist's Note: The use of a catalytic amount of base is crucial to minimize side reactions. A slight excess of the aldehyde can help drive the reaction to completion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the limiting reagent.

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). This step removes the catalyst and any water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The pure fractions are combined, the solvent is evaporated, and the final product is dried under high vacuum. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Data Presentation

The described protocol is robust and applicable to a wide range of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Aldehydes with electron-withdrawing groups tend to be more reactive due to the increased electrophilicity of the carbonyl carbon.[6]

EntryAromatic Aldehyde (Ar-CHO)R-GroupReaction Time (h)Yield (%)Notes
1Benzaldehyde-H388Baseline reaction.
24-Chlorobenzaldehyde-Cl2.592Electron-withdrawing group accelerates the reaction.
34-Nitrobenzaldehyde-NO₂295Highly activated aldehyde, reaction is very efficient.
44-Methoxybenzaldehyde-OCH₃581Electron-donating group slightly reduces reactivity.
52-Naphthaldehyde-485Sterically bulkier aldehydes react well.
6Furan-2-carbaldehyde-389Heterocyclic aldehydes are also suitable substrates.

Yields are for isolated, purified products and are representative. Actual results may vary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Insufficient heating.3. Deactivated aldehyde (e.g., oxidized).1. Use freshly opened piperidine.2. Ensure the reaction mixture is at a steady reflux.3. Use freshly distilled or purified aldehyde.
Formation of Side Products 1. Excess base causing self-condensation.2. Reaction run for too long.1. Reduce the amount of catalyst to 5 mol%.2. Monitor carefully by TLC and stop the reaction upon completion.
Difficult Purification Product co-elutes with starting aldehyde.If the aldehyde is in excess, wash the organic layer with a sodium bisulfite solution during work-up to remove it.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine is a toxic and corrosive liquid; handle with care.

  • Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.

Conclusion

This application note provides a reliable and scalable protocol for the Knoevenagel condensation between this compound and various aromatic aldehydes. The methodology is characterized by its simplicity, use of a mild catalytic system, and broad substrate scope, making it a valuable tool for medicinal chemists and researchers in drug discovery. The resulting pyrazinylpropenoate scaffolds are highly functionalized and serve as excellent starting points for the synthesis of diverse compound libraries aimed at identifying new therapeutic agents.

References

  • NevoLAB. Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Reaction Note 2201. [Link]

  • Bunev, A. S., & Hyatt, J. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6825. [Link]

  • Li, G., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines. Organic Letters, 19(4), 858–861. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(6), 4512-4578. [Link]

  • Mahdavi, M., et al. (2016). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Contributions to Tobacco & Nicotine Research, 27(2), 58-71. [Link]

  • Khadem, M., et al. (2009). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)acetones. Molecules, 14(4), 1518–1525. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-135. [Link]

  • Clavé, G., & T-Thien, K. (2020). Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate. [Link]

  • Dömling, A., & Beck, B. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 2346–2387. [Link]

  • Singh, P., et al. (2024). Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. SSRN Electronic Journal. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Yan, R., et al. (2014). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link]

  • Obata, R., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]

  • Obata, R., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. PubMed. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.... Molecules, 17(6), 6547–6556. [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.... ResearchGate. [Link]

  • Scribd. Claisen Schmidt Condensation. [Link]

  • Yu, H., et al. (2017). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.... PMC. [Link]

  • Zhang, X., et al. (2020). Gaseous catalytic condensation reaction of methyl propionate and formaldehyde in a fluidized bed reactor. ResearchGate. [Link]

  • Tkachev, A. V., et al. (2023). Synthesis of Heterocyclic Compounds with a Cineole Fragment in Reactions of α-Pinene-Derived Diol and Monoterpenoid Aldehydes. Molecules, 28(19), 6902. [Link]

  • The Journal of Biological Chemistry. (1918). The Condensation of Aromatic Aldehydes with Pyruvic Acid. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy. Sci-Hub. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents.... PubMed. [Link]

  • L'honoré, A., et al. (1974). Pyrazines III Condensation Des Dihydropyrazines Avec Les Composés Carbonyles.... Semantic Scholar. [Link]

  • Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic β-keto ester. The unique bifunctional nature of this molecule, possessing both a pyrazine ring and a β-keto ester moiety, presents specific challenges that require carefully optimized purification strategies. This guide provides in-depth, experience-driven answers to common issues, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying this compound?

The purification challenges for this compound stem from its two key structural features:

  • The β-Keto Ester Group: This functional group exists in a dynamic equilibrium between its keto and enol forms (tautomerism). This can lead to band broadening or the appearance of multiple spots on a TLC plate, which can be mistaken for impurities.[1] Furthermore, β-keto esters can be sensitive to acidic conditions, potentially leading to degradation or hydrolysis on standard silica gel.[1][2]

  • The Pyrazine Ring: As a nitrogen-containing heterocycle, the pyrazine moiety is basic.[3] The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant peak tailing during column chromatography and making separation from polar impurities difficult.[4]

Q2: What are the most common impurities found in a crude reaction mixture of this compound?

Impurities can originate from starting materials, side reactions, or degradation. Key species to look out for include:

  • Residual Starting Materials: Depending on the synthetic route (e.g., Claisen condensation), unreacted methyl pyrazine-2-carboxylate or methyl acetate may be present.

  • Self-Condensation Products: In crossed Claisen condensations, self-condensation of the ester starting materials can lead to byproducts.[2]

  • Hydrolysis/Decarboxylation Products: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which is often unstable and can decarboxylate to yield 1-(pyrazin-2-yl)ethan-1-one. This is particularly a risk during aqueous workups or if the compound is exposed to acidic/basic conditions and heat.[2]

  • Related Heterocyclic Byproducts: Syntheses involving pyrazines can sometimes generate other nitrogenous heterocycles, such as imidazole derivatives, as byproducts.[5][6]

Q3: What analytical techniques are essential for assessing the purity of the final product?

A combination of techniques is necessary to confirm both identity and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for verifying the chemical structure. Pay close attention to the characteristic signals for the pyrazine ring protons (typically δ 8.0–9.0 ppm) and the protons of the keto-enol tautomers.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the correct molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer detector (LC-MS), is the gold standard for determining purity levels with high accuracy.

Purification & Troubleshooting Guide

This section addresses specific problems you may encounter during purification and provides actionable solutions.

Problem 1: My compound appears as a broad streak or multiple close-running spots on TLC, making it hard to assess purity. What is the cause?

Root Cause Analysis: This is a classic symptom of keto-enol tautomerism on the TLC plate. The keto and enol forms have slightly different polarities and can interconvert during chromatography, leading to a streaked or elongated spot rather than a tight, round one. While less likely, it could also indicate on-plate degradation if the silica is highly acidic.

Troubleshooting Workflow:

start Broad/Multiple TLC Spots check_degradation Run a 2D TLC start->check_degradation result_diagonal Single spot on diagonal check_degradation->result_diagonal Stable result_off_diagonal Spots appear off-diagonal check_degradation->result_off_diagonal Unstable cause_tautomerism Conclusion: Keto-Enol Tautomerism is the primary issue. result_diagonal->cause_tautomerism cause_degradation Conclusion: Compound is degrading on the silica plate. result_off_diagonal->cause_degradation

Caption: 2D TLC workflow to diagnose on-plate issues.

Solutions:

  • Confirm On-Plate Stability with 2D TLC: Spot the compound in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. A stable compound will result in a single spot on the diagonal. If new spots appear off the diagonal, your compound is degrading on the silica.[1]

  • Modify the Mobile Phase: Adding a very small amount of a weak acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes force the equilibrium to one side, resulting in a sharper spot. However, use this with caution as it can affect separation.

  • Trust Your NMR: If the ¹H NMR of the crude material is clean and only shows signals consistent with the product (and its tautomer), the TLC behavior is likely an artifact of the analysis and not indicative of multiple impurities.

Problem 2: During column chromatography on silica gel, my product elutes with severe tailing, leading to mixed fractions and low yield.

Root Cause Analysis: The basic nitrogen atoms of the pyrazine ring are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "stick" to the stationary phase and elute slowly and broadly, a phenomenon known as tailing.

Troubleshooting Decision Tree:

start Severe Tailing in Silica Column solution1 Option 1: Deactivate Silica Gel (Recommended First Step) start->solution1 solution2 Option 2: Use Alternative Stationary Phase start->solution2 solution3 Option 3: Consider Recrystallization start->solution3 details1 Pre-treat silica with 1-2% Triethylamine (TEA) in your eluent. This neutralizes acidic sites. solution1->details1 details2 Use Neutral or Basic Alumina. Good for basic compounds but may alter elution order. solution2->details2 details3 If compound is solid and impurities have different solubilities, this avoids chromatography entirely. solution3->details3

Caption: Troubleshooting options for peak tailing.

Solutions & Protocols:

  • Deactivate the Silica Gel (Primary Recommendation): Neutralizing the acidic sites on the silica is highly effective.[1][5]

    • Protocol: Prepare your column slurry as usual. Before loading your sample, flush the packed column with your starting eluent mixture containing 1-2% triethylamine (TEA). Run all your gradient eluents with the same percentage of TEA. This simple addition will dramatically improve peak shape.

  • Use an Alternative Stationary Phase: If your compound is extremely acid-sensitive, switching the stationary phase is a robust solution.

Stationary PhaseAdvantages for this CompoundDisadvantages
Standard Silica Gel Inexpensive, well-understood.Acidic; causes tailing and potential degradation.[1]
Deactivated Silica Gel Mitigates tailing and reduces degradation risk.Requires addition of a base (e.g., TEA) to the eluent.
Neutral Alumina Good for separating basic compounds; avoids acidity.Can have different selectivity; may be less effective for some separations.
Basic Alumina Excellent for very basic compounds.Can potentially catalyze other reactions if compound is base-sensitive.
C18-Bonded Silica Good for separating pyrazines from highly polar impurities like imidazoles via reverse-phase chromatography.[6]Requires aqueous/polar organic mobile phases; different separation mechanism.
Problem 3: I am attempting recrystallization, but the compound either "oils out" or I get very poor recovery.

Root Cause Analysis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution faster than it can form crystals. Poor recovery often means the compound has significant solubility in the solvent even when cold, or too much solvent was used initially.[5]

Solutions:

  • Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, heptane/ethyl acetate mixtures) in small vials. An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or heptane) dropwise until you see persistent cloudiness. Gently warm to redissolve, then allow to cool slowly.

  • Control the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first to encourage crystal lattice formation, then move it to a refrigerator or ice bath to maximize recovery.

  • Seed the Solution: If you have a small amount of pure crystal, adding a single seed crystal to the cooled, supersaturated solution can initiate crystallization.

References

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1568-1574. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3123. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. Google Patents.
  • U.S. Patent. (n.d.). US6642035B2 - Synthesis of B-keto esters. Google Patents.
  • Benetti, S., et al. (1997). Mastering β-Keto Esters. Chemical Reviews, 97(6), 1669-1718. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyrazine-Containing β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine-containing β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic challenge. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate problems but also to proactively design more robust synthetic strategies.

Introduction: The Synthetic Challenge

The synthesis of β-keto esters bearing a pyrazine moiety, a common scaffold in pharmaceuticals and functional materials, often proceeds via a Claisen condensation or related acylation reactions. The electron-withdrawing nature and basicity of the pyrazine ring introduce a unique set of challenges not typically encountered in standard β-keto ester syntheses. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of pyrazine-containing β-keto esters, providing potential causes and recommended actions.

Issue 1: Low or No Yield of the Desired β-Keto Ester

Q1: I am attempting a Claisen condensation between a pyrazine-containing ester and another ester (or ketone), but I am observing very low to no formation of the desired product. What are the likely causes?

A1: This is a common and frustrating issue that can stem from several factors related to the inherent properties of the pyrazine ring and the reaction conditions.

  • Cause 1a: Insufficient Acidity of the α-Proton. The pyrazine ring is strongly electron-withdrawing, which should, in principle, increase the acidity of the α-protons on an adjacent alkyl chain, facilitating enolate formation. However, if the alkyl chain is short or absent, enolate formation will not occur. For a successful Claisen condensation, the ester acting as the nucleophile must have at least two α-hydrogens.[1][2]

  • Troubleshooting 1a:

    • Verify Starting Material Structure: Ensure your pyrazine-containing ester has at least two α-hydrogens.

    • Alternative Synthetic Routes: If your desired product does not allow for two α-hydrogens on the nucleophilic partner, a Claisen condensation is not the appropriate method. Consider alternative routes such as acylation of a pre-formed pyrazine-containing enolate equivalent.

  • Cause 1b: Interference from the Pyrazine Nitrogens. The lone pairs on the pyrazine nitrogens can interact with the base used for the condensation. Pyrazine is a weak base, but under the strongly basic conditions of a Claisen condensation, it can be protonated or coordinate to metal cations of the base, effectively reducing the amount of base available for enolate formation.[3][4]

  • Troubleshooting 1b:

    • Increase Base Stoichiometry: Use a full stoichiometric equivalent of a strong, non-nucleophilic base, as the deprotonation of the resulting β-keto ester is what drives the reaction equilibrium forward.[1][5] Common choices include sodium hydride (NaH) or sodium ethoxide (NaOEt). In some cases, using more than one equivalent of base may be beneficial to counteract any interaction with the pyrazine ring.

    • Choice of Base: Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) for the enolate formation step in a directed Claisen condensation. However, LDA is not typically used in classic Claisen condensations due to potential enolization of the electrophilic ester.[5]

  • Cause 1c: Reaction Temperature Too Low or Too High. Claisen condensations require careful temperature control. If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions such as decomposition or self-condensation may be favored.

  • Troubleshooting 1c:

    • Optimize Temperature: Systematically vary the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. Monitor the reaction closely by TLC or LC-MS to track product formation and the appearance of side products.

  • Cause 1d: Inappropriate Solvent. The solvent must be able to dissolve the reactants and be compatible with the strong base used.

  • Troubleshooting 1d:

    • Solvent Selection: Anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are commonly used. Ensure the solvent is rigorously dried, as water will quench the strong base.

Issue 2: Formation of a Complex Mixture of Side Products

Q2: My reaction is producing the desired product, but it is contaminated with several other compounds, making purification difficult. What are these side products and how can I minimize them?

A2: The formation of multiple products is a hallmark of competing reaction pathways. In the context of pyrazine-containing β-keto ester synthesis, several side reactions are plausible.

  • Side Reaction 2a: Self-Condensation (Homo-Claisen Condensation). If both of your reacting partners have enolizable α-hydrogens, you can get a mixture of four different products in a crossed Claisen condensation.[6]

  • Minimization Strategy 2a:

    • Use a Non-Enolizable Partner: Whenever possible, design your synthesis so that one of the esters is non-enolizable (e.g., a benzoate or a formate ester).

    • Directed Claisen Condensation: Use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before adding the second, electrophilic ester. This gives greater control over the desired cross-condensation.

  • Side Reaction 2b: Nucleophilic Attack on the Pyrazine Ring. Under strongly basic conditions, nucleophilic attack on the electron-deficient pyrazine ring is a possibility, similar to the Chichibabin reaction where an amino group is introduced.[3] The enolate generated in the reaction mixture could potentially act as a nucleophile.

  • Minimization Strategy 2b:

    • Lower Reaction Temperature: This side reaction is likely to have a higher activation energy than the desired Claisen condensation. Running the reaction at the lowest possible temperature that still allows for product formation can help to minimize this.

    • Protecting Groups: If the pyrazine ring is particularly activated towards nucleophilic attack (e.g., by other electron-withdrawing groups), consider the use of protecting groups on the pyrazine nitrogens, although this adds extra steps to the synthesis.

  • Side Reaction 2c: N-Acylation of the Pyrazine Ring. The pyrazine nitrogens, being basic, can potentially be acylated by the ester electrophile. This would consume the starting material and lead to a stable, undesired side product.

  • Minimization Strategy 2c:

    • Use a Non-Nucleophilic Base: A strong, non-nucleophilic base is less likely to promote N-acylation compared to a more nucleophilic base like an alkoxide.

    • Control Stoichiometry: Add the enolizable component (or the pre-formed enolate) slowly to the electrophilic pyrazine-containing ester to maintain a low concentration of the nucleophile and favor C-acylation over N-acylation.

  • Side Reaction 2d: Decarboxylation. The β-keto ester product, if hydrolyzed to the corresponding β-keto acid during workup (especially under acidic conditions), can readily undergo decarboxylation upon heating to yield a ketone.[7][8]

  • Minimization Strategy 2d:

    • Careful Workup: Avoid prolonged exposure to strong acids or high temperatures during the workup and purification steps. Use a mild acidic quench (e.g., saturated aqueous ammonium chloride) and purify the product at or below room temperature if possible.

Frequently Asked Questions (FAQs)

Q3: How do I purify my pyrazine-containing β-keto ester from unreacted starting materials and side products?

A3: Purification can be challenging due to the similar polarities of the desired product and potential side products. A multi-step approach is often necessary.

  • Step 1: Extraction. After quenching the reaction, perform an aqueous workup. The desired β-keto ester will be in the organic layer. Washing with a mild acid (e.g., dilute HCl) can help to remove any basic pyrazine-containing starting materials or side products by protonating them and making them water-soluble. Be cautious, as strong acid can promote hydrolysis and decarboxylation. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any acidic byproducts.

  • Step 2: Column Chromatography. This is typically the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The optimal solvent system will need to be determined by TLC analysis.

  • Step 3: Recrystallization or Distillation. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. If the product is a thermally stable liquid, distillation under reduced pressure may be an option, but be mindful of the potential for decarboxylation at elevated temperatures.

Q4: Can I use a pyrazine-containing ketone instead of an ester as the electrophile in a Claisen-type condensation?

A4: Yes, this is a valid approach. The reaction of an ester enolate with a ketone is a well-established method for synthesizing 1,3-dicarbonyl compounds. The same considerations regarding the reactivity of the pyrazine ring (potential for nucleophilic attack or N-acylation) and the choice of base and reaction conditions will apply.

Q5: What is the role of substituents on the pyrazine ring in this synthesis?

A5: Substituents on the pyrazine ring can have a significant electronic and steric impact on the reaction.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy) will increase the electron density of the pyrazine ring, making it more basic and potentially more susceptible to N-acylation. However, they will decrease the electrophilicity of an adjacent carbonyl group, potentially slowing down the desired condensation reaction.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., halogens, nitro groups) will decrease the basicity of the pyrazine nitrogens, which may lessen their interference with the reaction base. They will also increase the electrophilicity of an adjacent carbonyl, which could favor the desired reaction. However, a highly electron-deficient pyrazine ring may be more susceptible to nucleophilic attack by the enolate.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a Pyrazine-Containing β-Keto Ester via Claisen Condensation

Materials:

  • Pyrazine-containing ester (1.0 eq)

  • Enolizable ester (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF to the flask, followed by the slow, dropwise addition of the enolizable ester at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture to 0 °C and add a solution of the pyrazine-containing ester in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC. Gentle heating may be required.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant 1 (Pyrazine Ester) Reactant 2 (Enolizable Ester) Base Solvent Typical Yield Range Key Considerations
Methyl pyrazine-2-carboxylateEthyl acetateNaHTHF30-50%Potential for self-condensation of ethyl acetate.
Ethyl 2-(pyrazin-2-yl)acetateEthyl formateNaOEtEthanol40-60%Ethyl formate is non-enolizable, simplifying the product mixture.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizing Reaction Pathways

Claisen Condensation and Potential Side Reactions

claisen_side_reactions cluster_main Desired Claisen Condensation cluster_side Potential Side Reactions Pyrazine Ester Pyrazine Ester Tetrahedral Intermediate Tetrahedral Intermediate Pyrazine Ester->Tetrahedral Intermediate N_Acylation N-Acylated Pyrazine Pyrazine Ester->N_Acylation N-Acylation Enolizable Ester Enolizable Ester Enolate Enolate Enolizable Ester->Enolate Deprotonation Self_Condensation Self-Condensation Product Enolizable Ester->Self_Condensation Self-Condensation Base Base Base->Enolate Enolate->Tetrahedral Intermediate Nucleophilic Attack Ring_Attack Pyrazine Ring Adduct Enolate->Ring_Attack Nucleophilic Attack on Ring Product_Enolate Product Enolate (Driving Force) Tetrahedral Intermediate->Product_Enolate Elimination & Deprotonation Pyrazine Beta-Keto Ester Pyrazine Beta-Keto Ester Product_Enolate->Pyrazine Beta-Keto Ester Acidic Workup Decarboxylation Decarboxylated Ketone Pyrazine Beta-Keto Ester->Decarboxylation Hydrolysis & Heat

Caption: Desired Claisen condensation pathway and competing side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Low/No Yield Check_Reagents 1. Verify Starting Material Purity & Structure Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Check_Reagents->Check_Conditions Low_Conversion Low Conversion of Starting Materials? Check_Conditions->Low_Conversion Complex_Mixture Complex Mixture of Products? Low_Conversion->Complex_Mixture No Increase_Base Increase Base Stoichiometry Low_Conversion->Increase_Base Yes Directed_Claisen Use Directed Claisen Strategy Complex_Mixture->Directed_Claisen Yes End Improved Yield Complex_Mixture->End No, Desired Product is Clean Optimize_Temp Optimize Temperature Increase_Base->Optimize_Temp Change_Base Consider a Stronger/Non-nucleophilic Base Optimize_Temp->Change_Base Change_Base->End Purification_Strategy Optimize Purification Protocol Directed_Claisen->Purification_Strategy Purification_Strategy->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • GKS Chemistry. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Reddy, L. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]

  • Sutton, P. W., et al. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Advanced Synthesis & Catalysis, 360(23), 4565-4570. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazine derivatives 33. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • ScienceDirect. (n.d.). Pyrazines and Related Ring Structures. [Link]

  • ResearchGate. (n.d.). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • ResearchGate. (n.d.). Application of N‐Acylimidazoles in the Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(6), 6649-6659. [Link]

  • Master Organic Chemistry. (n.d.). Decarboxylation of beta-keto carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3379. [Link]

  • ResearchGate. (n.d.). (PDF) Greener approach toward one pot route to pyrazine synthesis. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Royal Society of Chemistry. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(16), 2966-2970. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 2-[Alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates and 3H-Pyrazol-3-ones Based Thereon. [Link]

  • PubMed. (2012). Substituent Effects on the Properties of fluorene-thieno[3,4-b]pyrazine Derivatives for Light-Emitting Applications. [Link]

  • Royal Society of Chemistry. (2018). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. Chemical Communications, 54(84), 11927-11930. [Link]

  • PubMed. (2007). Pyrazine formation from serine and threonine. [Link]

  • PubMed. (2011). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrazine acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acylating the pyrazine ring. The inherent electron-deficient nature of pyrazine presents unique challenges to traditional acylation methodologies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve your synthetic goals.

Part 1: Understanding the Challenges of Pyrazine Acylation

The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is an electron-deficient heterocycle. This electronic characteristic is the primary hurdle in electrophilic substitution reactions such as Friedel-Crafts acylation. The nitrogen atoms not only withdraw electron density from the ring, making it less nucleophilic, but they also readily coordinate with Lewis acids, which are essential catalysts for the reaction. This coordination deactivates the catalyst and further deactivates the ring towards electrophilic attack.

Here, we will explore common issues and their underlying causes, providing you with the scientific rationale to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of pyrazine failing or giving very low yields?

A1: This is a common issue stemming from the fundamental properties of pyrazine. The primary reasons for failure are:

  • Ring Deactivation: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly reduces the ring's nucleophilicity and its reactivity towards electrophiles.[1]

  • Lewis Acid Catalyst Deactivation: The lone pairs on the nitrogen atoms of the pyrazine ring act as Lewis bases and readily form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation effectively removes the catalyst from the reaction and further deactivates the pyrazine ring.

Q2: I'm observing the formation of a complex between my pyrazine starting material and the Lewis acid. How can I avoid this?

A2: While completely avoiding this complexation is difficult, its impact can be minimized by:

  • Using a Stoichiometric Amount of Lewis Acid: In many cases, more than a catalytic amount of the Lewis acid is required to ensure enough is available to activate the acylating agent after complexing with the pyrazine.

  • Choosing the Right Lewis Acid: Milder Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄ might be more suitable than the highly reactive AlCl₃ for acylating sensitive heterocyclic substrates.[3]

  • Activating the Pyrazine Ring: If your pyrazine substrate has electron-donating groups, it will be more reactive and may require less harsh conditions.

Q3: Are there alternative methods to Friedel-Crafts acylation for introducing an acyl group onto a pyrazine ring?

A3: Yes, several alternative strategies can be more effective for acylating pyrazines:

  • Homolytic Acylation (Minisci-type reaction): This radical-based method is well-suited for electron-deficient heterocycles like pyrazine.[4][5] Acyl radicals can be generated from various precursors, such as aldehydes or α-keto acids.[4][5]

  • Acylation of Metalated Pyrazines: Pyrazines can be deprotonated using strong bases (e.g., organolithium reagents) to form highly nucleophilic species that can then react with an acylating agent.

  • Palladium-Catalyzed Cross-Coupling Reactions: While not a direct acylation, these methods can be used to introduce functional groups that can be later converted to acyl groups.

Part 2: Troubleshooting Guides for Specific Acylation Methods

This section provides detailed troubleshooting for common pyrazine acylation techniques.

Troubleshooting Friedel-Crafts Acylation of Pyrazines
Problem Potential Cause(s) Troubleshooting Strategy & Rationale
No or Low Product Yield 1. Deactivated pyrazine ring.[1] 2. Lewis acid catalyst deactivation by pyrazine nitrogen.[1][2] 3. Insufficiently reactive acylating agent. 4. Suboptimal reaction temperature.[1]1. Increase Reactivity: If possible, start with a pyrazine derivative bearing electron-donating groups. 2. Optimize Lewis Acid: Use a stoichiometric excess of the Lewis acid. Experiment with milder Lewis acids (e.g., ZnCl₂, FeCl₃, SnCl₄) that have a lower affinity for the pyrazine nitrogen. 3. Activate Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride or anhydride. 4. Adjust Temperature: Gradually increase the reaction temperature to provide sufficient energy to overcome the activation barrier. However, be cautious of potential side reactions at higher temperatures.
Formation of Multiple Products/Isomers 1. Reaction at multiple sites on the pyrazine ring. 2. Side reactions due to harsh conditions.1. Improve Regioselectivity: The position of acylation is influenced by the electronic and steric effects of existing substituents on the pyrazine ring. Careful consideration of the substrate can help predict the major product. 2. Milder Conditions: Use a less reactive Lewis acid and a lower reaction temperature to minimize side reactions.
Starting Material is an Amine- or Hydroxyl-Substituted Pyrazine 1. The amine or hydroxyl group can be acylated in preference to the ring. 2. These groups can also complex with the Lewis acid.[1]1. Protecting Groups: Protect the amine or hydroxyl group before performing the Friedel-Crafts acylation. The protecting group can be removed after the reaction.
Troubleshooting Homolytic Acylation of Pyrazines

Homolytic acylation offers a powerful alternative for functionalizing the electron-deficient pyrazine ring. However, controlling selectivity can be a challenge.

Problem Potential Cause(s) Troubleshooting Strategy & Rationale
Low Yield of Mono-acylated Product (Polyacylation) The introduction of an acyl group can activate the ring towards further radical substitution.1. Control Stoichiometry: Use a limited amount of the acyl radical precursor. 2. Two-Phase System: Taking advantage of the different basicity and lipophilicity between the starting pyrazine and the mono-acylated product in a two-phase system can favor mono-substitution.[6] 3. Choice of Radical Source: The choice of acyl radical precursor (e.g., α-keto acids vs. aldehydes) can influence the selectivity towards monoacylation.[5]
Low Overall Yield 1. Inefficient generation of acyl radicals. 2. Unstable acyl radicals leading to decomposition.1. Optimize Radical Generation: Ensure the conditions for generating acyl radicals (e.g., initiator concentration, temperature) are optimal. 2. Radical Stability: The stability of the acyl radical is important. Consider using a precursor that generates a more stable radical intermediate.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Activated Pyrazine Derivative

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Substituted pyrazine

  • Acyl chloride or anhydride

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Under an inert atmosphere, suspend the anhydrous Lewis acid (1.1 - 2.0 equivalents) in the chosen anhydrous solvent in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0 equivalent) to the suspension with vigorous stirring.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve the substituted pyrazine (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the pyrazine solution to the acylium ion complex mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Troubleshooting this Protocol:

  • If no reaction occurs: Increase the amount of Lewis acid, try a more reactive Lewis acid (e.g., AlCl₃ if you were using FeCl₃), or gently heat the reaction mixture.

  • If a dark, intractable tar forms: The reaction conditions are likely too harsh. Use a milder Lewis acid, a lower temperature, or a more dilute solution.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Yield in Pyrazine Acylation

Troubleshooting_Workflow Start Low Yield in Pyrazine Acylation Method Identify Acylation Method Start->Method FC Friedel-Crafts Method->FC Friedel-Crafts Homolytic Homolytic Method->Homolytic Homolytic Other Other (e.g., Metalation) Method->Other Other FC_Check1 Check Pyrazine Reactivity (Electron-donating groups?) FC->FC_Check1 Homolytic_Check1 Control Polyacylation? (Stoichiometry, Two-Phase System) Homolytic->Homolytic_Check1 FC_Check2 Evaluate Lewis Acid (Type and Stoichiometry) FC_Check1->FC_Check2 If reactive Solution_FC1 Use activated pyrazine or protect existing groups FC_Check1->Solution_FC1 If deactivated FC_Check3 Assess Reaction Conditions (Temperature, Solvent) FC_Check2->FC_Check3 Solution_FC2 Increase Lewis Acid amount or use milder Lewis Acid FC_Check2->Solution_FC2 Suboptimal Solution_FC3 Increase temperature cautiously Ensure anhydrous conditions FC_Check3->Solution_FC3 Suboptimal End Improved Yield FC_Check3->End If optimized Homolytic_Check2 Optimize Radical Generation? Homolytic_Check1->Homolytic_Check2 If monoacylation is low Solution_Homolytic1 Adjust reactant ratios Implement two-phase reaction Homolytic_Check1->Solution_Homolytic1 If polyacylation is high Solution_Homolytic2 Modify initiator/temperature Homolytic_Check2->Solution_Homolytic2 Suboptimal Homolytic_Check2->End If optimized Solution_FC1->FC_Check2 Solution_FC2->FC_Check3 Solution_FC3->End Solution_Homolytic1->Homolytic_Check2 Solution_Homolytic2->End

Caption: Troubleshooting workflow for low yield in pyrazine acylation.

References

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common yet significant challenge of poor solubility of pyrazine derivatives in organic solvents. Pyrazine and its derivatives are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their often-crystalline nature and specific polarity can present considerable hurdles during synthesis, purification, and formulation.

This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter in your laboratory work.

Part 1: Troubleshooting Guide - A Deeper Dive into Solubility Issues

This section is structured in a question-and-answer format to provide direct, actionable advice for specific experimental problems.

Q1: My pyrazine derivative has crashed out of solution during my reaction workup. What are my immediate options?

A1: Premature precipitation during a workup is a common issue, often triggered by a change in the solvent environment, such as the addition of an anti-solvent (e.g., water).[4]

  • Immediate Action: If the precipitate is gooey or an oil, continue washing with the anti-solvent (e.g., water) to remove impurities.[4] Subsequently, use a substantial amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to absorb the unwanted material.

  • Re-dissolution and Extraction: If the precipitate is a solid, attempt to redissolve the entire mixture by adding more of the initial organic solvent. If this is successful, you can then re-attempt the workup, perhaps by adding the anti-solvent more slowly or at a different temperature.

  • Temperature Modification: Cooling the mixture can sometimes cause unwanted precipitation. Conversely, gentle warming can help keep the compound in solution during the extraction process. Be mindful of the compound's stability at elevated temperatures.

Q2: I'm struggling to find a suitable single solvent for the recrystallization of my pyrazine derivative. What should I do?

A2: Finding the ideal single solvent for recrystallization can be challenging. The perfect solvent should dissolve the compound when hot but not when cold.[5] When a single solvent isn't effective, a multi-solvent system is the next logical step.

  • Solvent Layering: This technique involves dissolving your compound in a "good" solvent (one in which it is soluble) and then carefully layering a "poor" solvent (one in which it is insoluble) on top.[6][7] The two solvents must be miscible.[7] Diffusion between the layers will slowly decrease the solubility of your compound, promoting crystal growth.

  • Vapor Diffusion: This is an excellent method when working with small quantities of material.[6] Dissolve your compound in a small vial using a volatile solvent. Place this vial inside a larger, sealed container that has a small amount of an anti-solvent. The vapor from the anti-solvent will slowly diffuse into the solution containing your compound, gradually inducing crystallization.

Q3: My pyrazine derivative is precipitating during flash column chromatography. How can I prevent this?

A3: Precipitation during chromatography can block the column and lead to poor separation and loss of your compound.[8] This often occurs as the compound becomes more concentrated in the mobile phase as it separates from impurities.[8]

  • Incorporate a Co-solvent: Adding a small percentage of a strong, solubilizing co-solvent to your mobile phase can prevent precipitation.[8] For example, if you are running a normal-phase separation with a hexane/ethyl acetate gradient, adding a constant 1-2% of methanol or dichloromethane throughout the gradient can maintain the solubility of your polar pyrazine derivative.

  • Adjust the Sample Loading: Dissolve your crude sample in a stronger solvent than the initial mobile phase to ensure it is fully solubilized before loading it onto the column. However, be cautious not to use too strong of a solvent, as this can negatively impact the separation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader concepts and strategies for improving the solubility of pyrazine derivatives.

What factors influence the solubility of pyrazine derivatives in organic solvents?

The solubility of pyrazine derivatives is governed by their molecular structure and the properties of the solvent. Key factors include:

  • Polarity: The two nitrogen atoms in the pyrazine ring make it a polar molecule, which generally favors solubility in polar solvents.[9]

  • Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.[9]

  • Substituents: The nature of the functional groups attached to the pyrazine ring has a significant impact. Bulky, nonpolar substituents will decrease solubility in polar solvents and increase it in nonpolar solvents. Conversely, polar substituents like hydroxyl or amino groups will increase polarity and the potential for hydrogen bonding, favoring solubility in polar solvents.

  • Crystal Lattice Energy: The stability of the crystal lattice of the solid pyrazine derivative must be overcome by the energy of solvation. Highly crystalline compounds with strong intermolecular interactions in the solid state will be less soluble.[10]

How can I systematically screen for an optimal solvent?

A systematic approach to solvent screening can save time and resources.

Protocol for Solvent Screening:

  • Initial Assessment: Place a small amount (e.g., 10 mg) of your pyrazine derivative into several different test tubes.

  • Solvent Addition: Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Choose solvents from a range of polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water).

  • Room Temperature Observation: Vigorously mix each tube and observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for recrystallization but may be suitable for reactions or chromatography.[5]

  • Heating: For solvents where the compound is not soluble at room temperature, gently heat the mixture to the solvent's boiling point.[5] If the compound dissolves, this is a promising candidate for recrystallization.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling.[5]

What is co-solvency and how can it be used to improve solubility?

Co-solvency is a technique where a mixture of miscible solvents is used to increase the solubility of a compound that is poorly soluble in a single solvent.[11] By blending solvents, you can fine-tune the polarity of the solvent system to better match that of the solute. For example, adding a polar co-solvent like ethanol to water can disrupt the hydrogen bonding network of water, making it a more favorable environment for a less polar pyrazine derivative.[11]

Can I modify the chemical structure of my pyrazine derivative to improve its solubility?

Yes, structural modification is a powerful strategy, particularly in drug development.

  • Salt Formation: If your pyrazine derivative has an ionizable group (an acidic or basic site), converting it into a salt can dramatically increase its solubility in polar solvents.[12][13] This is a widely used technique in the pharmaceutical industry, with approximately 50% of marketed small molecule drugs being in salt form.[12] The general "pKa rule" suggests that a difference of at least three pKa units between the acid and base is needed for stable salt formation.[14]

  • Co-crystals: Creating a co-crystal, where the pyrazine derivative and another molecule (a co-former) are held together by non-covalent interactions in the same crystal lattice, can also modify solubility.[15][16]

  • Introduction of Solubilizing Groups: Adding polar functional groups, such as polyethylene glycol (PEG) chains (PEGylation), can significantly enhance aqueous solubility.[17][18]

What are solubility-enhancing excipients and when should I consider them?

Excipients are pharmacologically inactive substances that are added to a drug formulation to improve its properties, including solubility.[19][20] While primarily used in the final drug product, the principles can be applied in a research setting.

  • Surfactants: These molecules have both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. They can form micelles that encapsulate the poorly soluble pyrazine derivative, allowing it to be dispersed in a solvent in which it would otherwise be insoluble.[19]

  • Polymers: Certain polymers can be used to create amorphous solid dispersions.[20][21] In this technique, the crystalline pyrazine derivative is converted into a higher-energy, more soluble amorphous form and dispersed within a polymer matrix.

Visualizations and Data

Decision Tree for Troubleshooting Poor Solubility

G start Poor Solubility of Pyrazine Derivative q1 Is the issue during reaction/workup? start->q1 q2 Is the issue during _purification_? start->q2 q3 Is the issue for _formulation/assay_? start->q3 sub1 Precipitation during workup? q1->sub1 sub2 Incomplete dissolution for reaction? q1->sub2 sub3 Recrystallization failure? q2->sub3 sub4 Precipitation on chromatography column? q2->sub4 sub5 Low solubility in assay buffer? q3->sub5 sol1 Adjust T, Add more organic solvent, Slower anti-solvent addition sub1->sol1 sol2 Use co-solvent system (e.g., THF/water), Increase T, Use stronger solvent sub2->sol2 sol3 Use solvent/anti-solvent pair (layering, diffusion), Systematic solvent screen sub3->sol3 sol4 Add co-solvent to mobile phase (e.g., MeOH), Load in stronger solvent sub4->sol4 sol5 pH adjustment, Use co-solvent (e.g., DMSO), Consider salt formation sub5->sol5

Caption: A decision tree for troubleshooting common solubility issues with pyrazine derivatives.

Mechanism of Co-solvency

G Co-solvency reduces interfacial tension and improves solvation. cluster_0 Poorly Soluble Pyrazine in Water cluster_1 Addition of Co-solvent (e.g., Ethanol) W1 H2O W2 H2O W1->W2 Strong H-Bonds W3 H2O W2->W3 Strong H-Bonds W4 H2O W3->W4 Strong H-Bonds W4->W1 Strong H-Bonds P1 Pyrazine Derivative P1->W1 Weak Interaction P1->W2 Weak Interaction P1->W3 Weak Interaction P1->W4 Weak Interaction W5 H2O E1 EtOH W5->E1 Disrupted H-Bonds W6 H2O E2 EtOH W6->E2 P2 Pyrazine Derivative P2->W5 Improved Solvation P2->W6 Improved Solvation P2->E1 Improved Solvation P2->E2 Improved Solvation

Caption: Diagram illustrating how a co-solvent disrupts water's hydrogen bond network to improve pyrazine derivative solubility.

Common Organic Solvents Ranked by Polarity
SolventPolarity IndexDielectric ConstantCommon Use Case
n-Hexane0.11.9Non-polar reactions, extraction
Toluene2.42.4Aromatic reactions, recrystallization
Diethyl Ether2.84.3Extraction, recrystallization
Dichloromethane3.19.1Extraction, chromatography
Ethyl Acetate4.46.0Chromatography, extraction
Acetone5.121Washing glassware, polar reactions
Ethanol5.224.5Reactions, recrystallization (protic)
Methanol6.632.7Reactions, recrystallization (protic)
Acetonitrile5.837.5HPLC, polar reactions (aprotic)
DMSO7.247Strong polar aprotic solvent
Water10.280.1Aqueous reactions, workups

Data compiled from various sources for relative comparison.[22]

References

  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement. Accessed January 12, 2024.
  • Manufacturing Chemist. Enhancing solubility with novel excipients. Accessed January 12, 2024. [Link]

  • SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Accessed January 12, 2024. [Link]

  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. Accessed January 12, 2024. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Accessed January 12, 2024. [Link]

  • IRJMETS. A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Accessed January 12, 2024. [Link]

  • ResearchGate. (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Accessed January 12, 2024. [Link]

  • Wisdom Library. Co-solvency: Significance and symbolism. Accessed January 12, 2024. [Link]

  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Accessed January 12, 2024. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Accessed January 12, 2024. [Link]

  • Solubility of Things. Pyrazine - Solubility of Things. Accessed January 12, 2024. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Accessed January 12, 2024. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Accessed January 12, 2024. [Link]

  • ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Accessed January 12, 2024. [Link]

  • Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. Accessed January 12, 2024. [Link]

  • Royal Society of Chemistry. Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Accessed January 12, 2024. [Link]

  • University of Rochester. Troubleshooting: The Workup. Accessed January 12, 2024. [Link]

  • IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review. Accessed January 12, 2024. [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Accessed January 12, 2024. [Link]

  • ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Accessed January 12, 2024. [Link]

  • ACS Publications. Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Accessed January 12, 2024. [Link]

  • EPFL. Guide for crystallization. Accessed January 12, 2024. [Link]

  • YouTube. How to Select the Best Solvent for Crystallization? Accessed January 12, 2024. [Link]

  • Georg Thieme Verlag. Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2, 4th ed. Accessed January 12, 2024. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Accessed January 12, 2024. [Link]

  • PubMed. Engineering Pyrazine Units in Vinylene-Linked Covalent Organic Frameworks for Efficient C2H2/CO2 Separation. Accessed January 12, 2024. [Link]

  • NIH National Library of Medicine. Getting crystals your crystallographer will treasure: a beginner's guide. Accessed January 12, 2024. [Link]

  • PubMed. Salt formation to improve drug solubility. Accessed January 12, 2024. [Link]

  • MDPI. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Accessed January 12, 2024. [Link]

  • University of California, Berkeley. Crystallization Solvents.pdf. Accessed January 12, 2024. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Accessed January 12, 2024. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Accessed January 12, 2024. [Link]

  • Wikipedia. Pyrazine. Accessed January 12, 2024. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Accessed January 12, 2024. [Link]

  • FooDB. Showing Compound Pyrazine (FDB012468). Accessed January 12, 2024. [Link]

  • The Royal Society of Chemistry. Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase. Accessed January 12, 2024. [Link]

  • ACS Publications. Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Accessed January 12, 2024. [Link]

  • IntechOpen. (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Accessed January 12, 2024. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Accessed January 12, 2024. [Link]

Sources

Technical Support Center: Enhancing the Stability of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-oxo-3-(pyrazin-2-yl)propanoate and its derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the stability of these valuable compounds in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is showing significant degradation upon storage in solution. What are the likely causes and how can I mitigate this?

A1: Understanding the Instability of β-Keto Esters

This compound is a β-keto ester. This class of compounds is known to be susceptible to several degradation pathways, primarily hydrolysis and decarboxylation.[1][2] The pyrazine ring, while generally stable, can also influence the molecule's overall stability.

Causality Behind the Instability:

  • Hydrolysis: The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, to yield the corresponding β-keto acid. This reaction is often catalyzed by the presence of water in the solvent.[1][3]

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO2) upon gentle heating, leading to the formation of a methyl ketone.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate directly in hydrolysis.

Troubleshooting & Mitigation Strategies:

  • Solvent Selection:

    • Prioritize Aprotic Solvents: Whenever possible, dissolve your compound in dry, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).

    • Minimize Water Content: Ensure your solvents are anhydrous. Use freshly opened bottles of solvents or dry them using appropriate methods (e.g., molecular sieves).

  • pH Control:

    • Maintain Neutral pH: If aqueous solutions are unavoidable, maintain a neutral pH using a suitable buffer system (e.g., phosphate buffer).[4] Both acidic and basic conditions can accelerate hydrolysis.[3]

  • Temperature Management:

    • Store at Low Temperatures: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.[5]

  • Inert Atmosphere:

    • Prevent Oxidation: For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially if the pyrazine ring or other parts of the molecule are susceptible to oxidation.[4]

Q2: I'm observing the appearance of new, unidentified peaks in my HPLC chromatogram after exposing my compound to ambient light. What is happening?

A2: Addressing Photosensitivity

Many heterocyclic compounds, including pyrazine derivatives, can be sensitive to light.[3][6] Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products.

Causality Behind Photosensitivity:

  • Photolytic Degradation: The energy from light can be absorbed by the molecule, promoting it to an excited state. This can lead to bond cleavage, rearrangement, or reaction with other molecules, resulting in the formation of photoproducts.[4][6]

Troubleshooting & Mitigation Strategies:

  • Protect from Light:

    • Use Amber Vials: Always store solutions of your compound in amber-colored vials or containers that block UV and visible light.[6]

    • Work in a Controlled Lighting Environment: When handling the compound or its solutions, work in a dimly lit area or use light-blocking shields.

    • Wrap Containers: If amber vials are not available, wrap standard clear vials with aluminum foil.

  • Conduct Photostability Studies:

    • To understand the extent of photosensitivity, perform a controlled photostability study as part of a forced degradation protocol. This will help in identifying the specific photodegradants.

Experimental Protocols: A Practical Guide to Stability Assessment

To systematically evaluate and enhance the stability of your this compound derivatives, a forced degradation study is essential.[3][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[6][7]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of the compound under various stress conditions.

Materials:

  • This compound derivative

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)[8]

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix your stock solution with the stressor and incubate as described in the table below. A control sample (stock solution with no stressor) should be run in parallel.

Stress ConditionProcedureIncubation Time
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.24 hours at 60°C
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Neutralize with 0.1 M HCl before analysis.24 hours at room temperature
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H2O2.24 hours at room temperature
Thermal Degradation Place a vial of the stock solution in an oven.48 hours at 80°C
Photolytic Degradation Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).As per guidelines
  • Sample Analysis:

    • After the incubation period, dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated, stability-indicating HPLC method.[9] This method should be able to separate the parent compound from all degradation products.

    • Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products, which can aid in structure elucidation.[8]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation for each condition. A degradation of 5-20% is generally considered suitable for validating the stability-indicating nature of the analytical method.[3]

  • Identify the major degradation products and propose potential degradation pathways.

Visualizing Degradation & Experimental Workflow

Potential Degradation Pathway

G cluster_0 Stress Conditions cluster_1 Initial Compound cluster_2 Degradation Products Acid/Base Acid/Base Methyl_3_oxo_3_pyrazin_2_yl_propanoate This compound Acid/Base->Methyl_3_oxo_3_pyrazin_2_yl_propanoate Heat Heat Light Light Light->Methyl_3_oxo_3_pyrazin_2_yl_propanoate Beta_Keto_Acid β-Keto Acid (Hydrolysis Product) Methyl_3_oxo_3_pyrazin_2_yl_propanoate->Beta_Keto_Acid Photoproducts Photodegradation Products Methyl_3_oxo_3_pyrazin_2_yl_propanoate->Photoproducts Methyl_Ketone Methyl Ketone (Decarboxylation Product) Beta_Keto_Acid->Methyl_Ketone Heat

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

G Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prepare_Stock_Solution->Apply_Stress_Conditions Analyze_Samples_HPLC Analyze Samples by Stability-Indicating HPLC Apply_Stress_Conditions->Analyze_Samples_HPLC Identify_Degradants Identify Degradants (LC-MS) Analyze_Samples_HPLC->Identify_Degradants Determine_Degradation_Pathways Determine Degradation Pathways Identify_Degradants->Determine_Degradation_Pathways Develop_Stabilization_Strategy Develop Stabilization Strategy Determine_Degradation_Pathways->Develop_Stabilization_Strategy End End Develop_Stabilization_Strategy->End

Caption: Workflow for a forced degradation study.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]

  • Stabilization strategies - Pharmaceutical. (n.d.). Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • Strategies to enhance pharmaceutical formulation stability - Consensus. (n.d.). Retrieved from [Link]

  • Li, W., & Yamaoka, K. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review.
  • Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
  • Jia, M., Zhang, Y., & Chen, F. (2021). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 69(1), 439–447.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). Retrieved from [Link]

  • Baker, D. C., Hand, E. S., Plowman, J., Rampal, J. B., Safavy, A., Haugwitz, R. D., & Narayanan, V. L. (1987). Synthesis, chemical stability and pre-clinical anti-tumor activity of pyrazine diazohydroxide, sodium salt (NSC-361456). Anticancer Drug Design, 2(3), 297–309.
  • Gholami, M., Ghasemian, A., & Hassan, S. S. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14353.
  • Choudhary, D., Kumar, P., & Singh, J. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Hu, Y., Li, W., & Wang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7525.
  • Brown, B. R., & Huigens, R. W. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3183.
  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2026).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. [Link]

  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Szymański, M. P., & Schomburg, D. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(16), 6695–6706.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). YouTube. [Link]

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF. (n.d.). Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(8), 293–306.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4). BioProcess International. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]

  • Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate and Other β-Ketoesters for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate with other commonly used β-ketoesters in organic synthesis and drug development. By understanding the nuanced reactivity of this heteroaromatic ketoester, researchers can make more informed decisions in the design and execution of synthetic routes for novel pharmaceutical agents. This document delves into the underlying electronic and steric factors governing reactivity and provides supporting experimental data and detailed protocols for key transformations.

Introduction: The Role of β-Ketoesters in Synthesis and the Significance of the Pyrazine Moiety

β-Ketoesters are exceptionally versatile building blocks in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility stems from the presence of two key reactive sites: the acidic α-protons and the electrophilic keto and ester carbonyl groups. This dual functionality allows for a rich chemistry, including alkylations, acylations, condensations, and reductions, making them indispensable precursors for a diverse range of molecular architectures.

This compound introduces a unique element into the family of β-ketoesters: the pyrazine ring. Pyrazine, a 1,4-diazine, is a six-membered aromatic heterocycle characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electronic property of the pyrazine ring profoundly influences the reactivity of the adjacent keto and ester functionalities, setting it apart from more common aliphatic and benzenoid ketoesters like ethyl acetoacetate and methyl benzoylacetate.

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug design. Consequently, understanding the reactivity of pyrazine-containing building blocks like this compound is of paramount importance for drug development professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of β-ketoesters is the Claisen condensation. In the case of this compound, this involves the reaction of a pyrazine-containing ester, such as methyl 2-pyrazinoate, with methyl acetate in the presence of a strong base.

Synthesis_of_Methyl_3_oxo_3_pyrazin_2_yl_propanoate Methyl_2-pyrazinoate Methyl 2-pyrazinoate Intermediate Tetrahedral Intermediate Methyl_2-pyrazinoate->Intermediate Methyl_acetate Methyl acetate Strong_Base Strong Base (e.g., NaH, NaOMe) Methyl_acetate->Strong_Base Deprotonation Strong_Base->Methyl_2-pyrazinoate Nucleophilic attack by enolate Product This compound Intermediate->Product Elimination of methoxide Methanol Methanol (byproduct) Intermediate->Methanol caption Claisen Condensation for Synthesis

Caption: Claisen condensation for the synthesis of the target ketoester.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • Methyl 2-pyrazinoate

  • Methyl acetate (dried)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation: Slowly add dry methyl acetate (3 equivalents) to the stirred suspension at room temperature. The mixture may warm up, and hydrogen gas will evolve. Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Addition of Pyrazine Ester: Add methyl 2-pyrazinoate (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Reactivity Analysis

The reactivity of β-ketoesters is primarily governed by two factors: the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The electron-withdrawing nature of the pyrazine ring is expected to have a significant impact on both of these aspects.

Acidity of α-Protons and Enolate Formation

The α-protons of β-ketoesters are acidic due to the ability of the resulting enolate to delocalize the negative charge onto both carbonyl oxygen atoms. The presence of the electron-withdrawing pyrazine ring in this compound is anticipated to further increase the acidity of the α-protons compared to aliphatic ketoesters like ethyl acetoacetate.[1] This enhanced acidity facilitates enolate formation, potentially allowing for the use of weaker bases or milder reaction conditions.

Enolate_Formation_and_Reactivity cluster_0 Reactivity Pathway Ketoester β-Ketoester Base Base Ketoester->Base Deprotonation Enolate Enolate (Nucleophile) Base->Enolate Electrophile Electrophile (e.g., Alkyl Halide) Enolate->Electrophile Nucleophilic Attack Alkylation Alkylation Product Electrophile->Alkylation caption General workflow for enolate-mediated reactions. Knoevenagel_Condensation_Workflow Ketoester β-Ketoester Base_Catalyst Base Catalyst (e.g., Piperidine) Ketoester->Base_Catalyst Enolate Formation Aldehyde Aldehyde Aldehyde->Base_Catalyst Nucleophilic Attack by Enolate Intermediate Aldol-type Adduct Base_Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water Water (byproduct) Intermediate->Water caption Workflow of the Knoevenagel Condensation

Sources

A Multi-Spectroscopic Approach for the Structural Confirmation of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Unambiguous Elucidation

As a Senior Application Scientist, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific research, particularly in the fields of medicinal chemistry and drug development. Misidentification of a lead compound can lead to wasted resources and flawed structure-activity relationship (SAR) studies. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural analysis of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate.

We will not only confirm the target structure but also demonstrate how to differentiate it from a key structural isomer, Methyl 2-(pyrazin-2-yl)acetate , thereby highlighting the resolving power of a combined analytical approach. The causality behind experimental choices and data interpretation is emphasized throughout, providing a framework for robust chemical analysis.

The Analytical Challenge: Isomeric Differentiation

The primary challenge lies in distinguishing this compound from its isomer, where the carbonyl and ester functionalities are rearranged. While they share the same molecular formula (C₈H₈N₂O₃) and mass, their distinct connectivity gives rise to unique spectroscopic fingerprints. A critical feature of our target molecule, a β-keto ester, is its existence in a dynamic equilibrium between keto and enol tautomers, a phenomenon that provides a wealth of structural information but requires careful interpretation.[1][2]

dot

Caption: Target molecule and its key structural isomer.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR is arguably the most powerful tool for this analysis. It provides precise information about the electronic environment of each proton, their connectivity through spin-spin coupling, and can be used to quantify the keto-enol tautomeric equilibrium.[1] The presence of the electron-withdrawing pyrazine ring is expected to significantly influence the chemical shifts of adjacent protons, shifting them downfield.[3]

Keto-Enol Tautomerism in ¹H NMR

The equilibrium between the keto and enol forms is often slow on the NMR timescale, resulting in distinct sets of signals for each tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is a key differentiator.[4][5]

  • Keto Form: Will show a characteristic singlet for the α-CH₂ protons between the two carbonyl groups.

  • Enol Form: The α-CH₂ signal is replaced by a vinylic proton (=CH) signal, and a highly deshielded, often broad, enolic -OH proton signal appears far downfield (~12 ppm).[1]

Predicted ¹H NMR Data Comparison
Assignment This compound (Keto) This compound (Enol) Methyl 2-(pyrazin-2-yl)acetate (Isomer)
Pyrazine H-3~8.8 ppm (d)~8.7 ppm (d)~8.6 ppm (s)
Pyrazine H-5~8.7 ppm (d)~8.6 ppm (d)~8.5 ppm (d)
Pyrazine H-6~9.2 ppm (s)~9.1 ppm (s)~8.5 ppm (d)
Methylene (-CH₂-)~4.2 ppm (s)N/A~3.9 ppm (s)
Vinylic (=CH-)N/A~6.0 ppm (s)N/A
Enolic (-OH)N/A~12.5 ppm (s, broad)N/A
Methyl Ester (-OCH₃)~3.8 ppm (s)~3.8 ppm (s)~3.8 ppm (s)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as solvent polarity can affect the keto-enol equilibrium.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and co-adding 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale: ¹³C NMR complements the ¹H NMR data by providing a distinct signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons, which are key structural markers. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data Comparison
Assignment This compound (Keto) Methyl 2-(pyrazin-2-yl)acetate (Isomer)
Ketone C=O~190 ppmN/A
Ester C=O~167 ppm~170 ppm
Pyrazine C-2~150 ppm~145 ppm
Pyrazine C-3~144 ppm~144 ppm
Pyrazine C-5~147 ppm~143 ppm
Pyrazine C-6~143 ppm~145 ppm
Methylene (-CH₂-)~45 ppm~40 ppm
Methyl Ester (-OCH₃)~53 ppm~52 ppm

Note: Enol form signals are omitted for brevity but would show distinct shifts for the vinylic carbon and the carbons of the conjugated system.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and co-adding 1024-4096 scans.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective technique for identifying functional groups based on their characteristic vibrational frequencies. For this analysis, it is invaluable for confirming the presence of the ketone and ester carbonyl groups and for detecting the enol tautomer.[6][7]

Expected IR Absorption Bands

The IR spectrum will be a composite of both tautomers. The keto form will exhibit two distinct C=O stretching bands. The enol form, stabilized by intramolecular hydrogen bonding, will show a broader O-H stretch, a C=C stretch, and a conjugated C=O stretch at a lower frequency than a typical ketone.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Comment
O-H stretchEnol3200 - 2500 (broad)Indicates intramolecular H-bonding.
C-H stretchPyrazine (sp²)3100 - 3000Aromatic C-H.
C-H stretchAliphatic (sp³)3000 - 2850-CH₂- and -OCH₃ groups.
C=O stretchKetone (Keto form)~1725Key signal for the keto group.
C=O stretchEster (Keto form)~1745Typical saturated ester.
C=O stretchConjugated Ester/Ketone (Enol form)~1650Lower frequency due to conjugation and H-bonding.
C=C stretchPyrazine & Enol1600 - 1450Multiple bands expected.
C-O stretchEster1300 - 1100Strong, characteristic ester bands.

The isomer, Methyl 2-(pyrazin-2-yl)acetate , would lack the ketone C=O band around 1725 cm⁻¹ and would not display the broad O-H or conjugated C=O bands associated with enolization.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Perform a background scan of the empty sample holder or pure KBr pellet. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as cleavage occurs at the weakest bonds and results in characteristic fragment ions.

Expected Fragmentation Pattern

The fragmentation of β-keto esters is well-documented and is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[8][9] For this compound, we predict the following:

  • Molecular Ion (M⁺•): An accurate mass measurement should confirm the molecular formula C₈H₈N₂O₃.

  • Key Fragments:

    • Loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

    • Loss of the methoxycarbonyl radical (•COOCH₃) to give an [M-59]⁺ ion, resulting in the stable pyrazinoyl cation. This is expected to be a major fragment.

    • Cleavage of the C-C bond between the carbonyls.

dot

Caption: A primary fragmentation pathway for the target molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source, typically Electrospray Ionization (ESI) for polarity or Electron Ionization (EI) for fragmentation analysis.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC). Acquire spectra in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass for C₈H₈N₂O₃. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Synthesis and Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural confirmation.

  • NMR spectroscopy confirms the precise proton and carbon framework, clearly showing the signals for the pyrazine ring, the methylene group flanked by two carbonyls, and the methyl ester. Crucially, it also reveals the presence and ratio of the keto-enol tautomers, a feature absent in the isomer.

  • IR spectroscopy provides definitive evidence for the key functional groups, with characteristic bands for both ketone and ester carbonyls, corroborating the NMR findings.

  • Mass spectrometry confirms the elemental composition via an accurate mass measurement and provides a fragmentation pattern consistent with the proposed β-keto ester structure, further distinguishing it from its isomer.

By integrating these complementary techniques, we can unambiguously confirm the structure of this compound and confidently differentiate it from other isomers. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical research and development.

References

  • Breda, S., Reva, I.D., Lapinski, L., Nowak, M.J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699–1702. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]

  • Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2631. [Link]

  • SpectraBase. (2025). Pyrazine ¹H NMR Chemical Shifts. Wiley-VCH GmbH. [Link]

  • Bohuon, J., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]

  • Kliukin, K. et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 1155-1159. [Link]

  • Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Divine, R. D., et al. (2012). Short communication: Evidence for methylglyoxal-mediated browning of Parmesan cheese during low temperature storage. Journal of Dairy Science, 95(5), 2352-2357. [Link]

  • ResearchGate. (2016). ¹H NMR spectra (aromatic region) of free pyrazine. [Link]

  • Kliukin, K. et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

  • Fausto, R. et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Harianja, J., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • SpectraBase. (2025). Pyrazine ATR-IR Spectrum. Wiley-VCH GmbH. [Link]

  • SpectraBase. (2025). Pyrazine ¹³C NMR Chemical Shifts. Wiley-VCH GmbH. [Link]

  • Stoyanova, R., et al. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 964-972. [Link]

  • ChemBK. (n.d.). METHYL 2-(PYRAZIN-2-YL)ACETATE. [Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Wade, L.G. Jr. (2003). The features of IR spectrum. Organic Chemistry, 5th ed.[Link]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. [Link]

  • NIST. (n.d.). Pyrazine - Mass spectrum (electron ionization). NIST WebBook. [Link]

  • LibreTexts Chemistry. (2021). Infrared Spectroscopy Absorption Table. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Pyrazine - IR Spectrum. NIST WebBook. [Link]

  • Yang, J., et al. (2021). ¹H NMR spectra of HP pyrazine. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Pyrazine, methyl-. NIST WebBook. [Link]

  • Dias, R. M. P., et al. (2019). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Methyl 2-(piperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • Al-Salahi, R., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(30), 18882-18892. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 23(11), 2891. [Link]

  • ResearchGate. (2010). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]

  • El-Hendawy, M. M., et al. (2022). DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17833. [Link]

  • Alkan, M., et al. (2014). Experimental (FT-IR, ¹³C/¹H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one. Journal of Molecular Structure, 1075, 523-531. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous biologically active compounds and FDA-approved drugs.[1] This guide delves into the predicted biological activity of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a molecule combining the pyrazine ring with a reactive β-keto ester functional group. While direct experimental data for this specific compound is limited in publicly accessible literature, a robust predictive profile can be constructed by analyzing its structural components and comparing it to well-characterized analogs. This document synthesizes data from extensive research on pyrazine derivatives and related keto-esters to forecast its potential in antimicrobial and anticancer applications. We will objectively compare its anticipated performance with structurally similar compounds, providing the experimental frameworks necessary for empirical validation.

Introduction: The Pyrazine Scaffold and β-Keto Ester Functionality

The pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is of significant interest to drug development professionals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for other aromatic rings like benzene or pyridine have led to its incorporation into a wide array of therapeutics.[1] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.[2][3]

Complementing the pyrazine core, the β-keto ester group in this compound is a highly versatile synthetic intermediate.[4] It serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as pyrazolones, which themselves exhibit significant antimicrobial and cytotoxic properties.[4] The primary objective of this guide is to leverage the known biological activities of pyrazine derivatives and a closely related pyridine analog, Methyl 3-oxo-3-(pyridin-2-yl)propanoate, to build a comprehensive and predictive assessment of the title compound's potential and to outline the experimental protocols required for its validation.

Comparative Analysis of Biological Activities

Antimicrobial & Antifungal Activity

The pyrazine nucleus is a well-established pharmacophore in the design of antimicrobial agents. Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a frontline drug for treating tuberculosis.[5] Numerous studies have demonstrated that various pyrazine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Comparative Analysis: The closest structural analog with reported activity is Methyl 3-oxo-3-(pyridin-2-yl)propanoate. Research suggests this pyridine-based compound possesses promising antimicrobial and antifungal properties.[8] The substitution of the pyridine ring with a pyrazine ring is a common strategy in medicinal chemistry. Pyrazine, being more electron-deficient than pyridine, can alter the molecule's interaction with biological targets, potentially enhancing or modifying its activity. For instance, some novel triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity comparable to ampicillin against E. coli and S. aureus.[9] Similarly, certain pyrazine esters have demonstrated potent antifungal activity against plant-pathogenic fungi like R. solani.[10]

Based on this evidence, this compound is predicted to possess intrinsic antimicrobial activity. More significantly, it is an ideal precursor for synthesizing novel pyrazine-based compounds with potentially enhanced potency.

Table 1: Comparative Antimicrobial & Antifungal Activity of Pyrazine Derivatives

Compound/Class Organism Activity Metric (MIC/EC50) Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone C. albicans MIC: 3.125 µg/mL [2]
Triazolo[4,3-a]pyrazine derivative (2e) E. coli MIC: 16 µg/mL [9]
Triazolo[4,3-a]pyrazine derivative (2e) S. aureus MIC: 32 µg/mL [9]
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides M. tuberculosis H37Rv MIC: 25 µg/mL [11]
1-(pyrazin-2-yl) ethyl benzoate (3c) R. solani EC50: 0.0191 mg/mL [10]

| 1-(pyrazin-2-yl) ethyl benzoate (3c) | P. nicotianae | EC50: 0.1870 mg/mL |[10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

Causality: The microbroth dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency. This protocol is chosen for its efficiency, low sample requirement, and reproducibility, making it ideal for screening new chemical entities.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum: A fresh culture of the target bacterial strain (e.g., S. aureus, E. coli) is grown in appropriate broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing a known antibiotic (e.g., ampicillin, ciprofloxacin) to validate the assay's sensitivity.

    • Negative Control: Wells containing only the broth and bacterial inoculum (no compound) to ensure bacterial growth.

    • Sterility Control: Wells containing only sterile broth to check for contamination.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The assay is considered valid if the negative control shows robust growth and the positive and sterility controls behave as expected.

Anticancer & Cytotoxic Activity

Pyrazine-based compounds are extensively documented for their anticancer properties, acting through various mechanisms.[12] A significant number of these derivatives function as kinase inhibitors, which are crucial regulators of cellular signaling pathways involved in proliferation and apoptosis.[13][14]

Comparative Analysis: The pyridine analog, Methyl 3-oxo-3-(pyridin-2-yl)propanoate, has shown promising anticancer activity against several cancer cell lines.[8] This strongly suggests that the pyrazine counterpart would exhibit similar, if not more potent, cytotoxic effects. Pyrazine-based kinase inhibitors often act as ATP-competitive agents, binding to the ATP pocket of the enzyme and blocking its function.[13][14] Furthermore, cyclometalated gold(III) complexes incorporating a pyrazine-based pincer ligand have demonstrated sub-micromolar IC50 values against leukemia (HL60), breast cancer (MCF-7), and lung cancer (A549) cell lines.[15][16] This highlights the pyrazine core's utility in designing potent cytotoxic agents.

Table 2: Comparative Cytotoxic Activity of Pyrazine and Related Heterocyclic Derivatives

Compound/Class Cell Line Activity Metric (IC50) Reference
Pyrazine-based Au(III) Complex (2) HL-60 (Leukemia) < 1 µM [15][16]
Pyrazine-based Au(III) Complex (2) MCF-7 (Breast Cancer) < 1 µM [15][16]
Pyrazine-based Au(III) Complex (2) A549 (Lung Cancer) < 1 µM [15][16]
Curcumin-Ligustrazine Hybrid (79) A549/DDP (Resistant Lung) 0.60 - 2.85 µM [12]
Chalcone-Pyrazine Hybrid (48) BEL-7402 (Hepatocellular) 10.74 µM [12][17]
Quinoxaline Derivative (11e) HCT-116 (Colon Cancer) 1.9 µg/mL [18]
Quinoxaline Derivative MCF-7 (Breast Cancer) 2.3 µg/mL [18]

| 1-Phenyl-3-(pyrid-2-yl)benzo[2][9][19]triazin-7-one | DU-145 (Prostate Cancer) | Sub-micromolar |[20] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is selected for its reliability in measuring the metabolic activity of cells, which correlates with the number of viable cells. This provides a robust method for determining a compound's cytotoxic effect (IC50 value).[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound.

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for dilution (typically <0.5%).

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin).

    • Untreated Control: Cells in medium only.

  • Incubation: The plate is incubated for 48-72 hours to allow the compound to exert its effect.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration required to inhibit cell growth by 50%) is calculated by plotting a dose-response curve.[20]

Self-Validation: The assay is validated by the consistent results of the vehicle and positive controls. A clear dose-dependent response for the test compound provides confidence in the calculated IC50 value.

Visualization of Mechanisms and Relationships

Mechanism of Action: Kinase Inhibition

Many pyrazine-based anticancer agents function by inhibiting protein kinases. The diagram below illustrates the common ATP-competitive inhibition mechanism, where the pyrazine derivative occupies the ATP-binding site on the kinase, preventing phosphorylation of substrate proteins and halting downstream signaling.[13][14]

G cluster_kinase Kinase Enzyme Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP_Site ATP Binding Pocket ATP_Site->Kinase No_Reaction Signaling Blocked ATP_Site->No_Reaction ATP ATP ATP->ATP_Site Binds Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation Signal) Substrate->Phosphorylated_Substrate Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->ATP_Site Competitively Binds

Caption: ATP-competitive kinase inhibition by a pyrazine derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring.[3][5] Understanding these relationships is critical for designing more potent and selective molecules.

SAR cluster_activity Biological Activity cluster_mods Structural Modifications Core R1 N R2 N R3 R4 Lipophilic Increased Lipophilicity (e.g., alkyl chains) Core:f0->Lipophilic Substitution at R1/R3 HBD Hydrogen Bond Donors/Acceptors (e.g., -NH2, -OH) Core:f2->HBD Substitution at R2/R4 Bulky Bulky Groups (e.g., Phenyl rings) Core:f4->Bulky Substitution at R3/R1 Antimicrobial Antimicrobial Anticancer Anticancer Selectivity Target Selectivity Lipophilic->Antimicrobial Often Increases Potency HBD->Anticancer Key for Kinase Binding Bulky->Selectivity Influences Specificity

Caption: Key structure-activity relationships for pyrazine derivatives.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components and comparison with validated analogs, This compound is predicted to be a biologically active molecule with potential antimicrobial and anticancer properties. Its true value, however, likely lies in its role as a versatile chemical intermediate. The presence of the β-keto ester moiety provides a reactive handle for the straightforward synthesis of a new generation of pyrazine-based derivatives.

Future experimental work should focus on:

  • Direct Synthesis and Screening: The title compound should be synthesized and subjected to the antimicrobial and cytotoxicity assays detailed in this guide to establish a baseline activity profile.

  • Derivative Synthesis: Utilize the β-keto ester functionality to create a library of novel pyrazine compounds (e.g., pyrazinoyl pyrazolones, amides, and more complex heterocycles).

  • In-depth SAR Studies: The newly synthesized library should be screened to build a detailed structure-activity relationship profile, guiding the rational design of compounds with enhanced potency and selectivity.

This systematic approach will validate the predictions made in this guide and could lead to the discovery of novel therapeutic agents for infectious diseases and oncology.

References

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • PubMed. (n.d.). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines.
  • JOCPR. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Benchchem. (n.d.). Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5.
  • PMC - NIH. (n.d.). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential.
  • PubMed. (2022, November 15). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.
  • PubMed Central. (n.d.). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties.
  • (n.d.). Synthesis, thermal property and antifungal evaluation of pyrazine esters.
  • PubMed. (2017, May 15). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties.
  • (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • ACS Omega. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.
  • PubMed. (2023, April 8). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives.
  • MDPI. (n.d.). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives.
  • (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • PMC - NIH. (2018, March 3). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][9][19]triazin-7-ones and Stable Free Radical Precursors. Retrieved from

  • PubMed. (2020, July 15). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi.
  • (2025, October 16). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides.

Sources

A Comparative Guide to the X-ray Crystallography of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate and its derivatives are a class of compounds of significant interest due to the presence of the pyrazine ring, a common scaffold in pharmacologically active molecules.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating these structures at the atomic level.[2] However, the journey from a synthesized powder to a high-quality crystal suitable for diffraction can be a significant bottleneck.[2]

This guide provides a comparative analysis of crystallization strategies for this compound derivatives. We will delve into the underlying principles of various techniques, offer a detailed experimental workflow, and address common challenges, with a particular focus on the keto-enol tautomerism inherent to this class of molecules.

The Structural Nuances of this compound

Before exploring crystallization techniques, it is crucial to understand the key chemical features of the target molecule that will influence its crystallization behavior:

  • Keto-Enol Tautomerism: As a β-keto ester, this molecule can exist in equilibrium between its keto and enol forms.[3][4] This equilibrium is sensitive to solvent, temperature, and pH.[4] Crystallization conditions can trap one tautomer, or potentially lead to co-crystallization or disorder, which complicates structural analysis.[3][5][6][7] Understanding this phenomenon is critical for designing successful crystallization experiments.

  • The Pyrazine Ring: The pyrazine ring is an aromatic heterocycle with two nitrogen atoms.[1][8] Its planar nature and the presence of nitrogen atoms as hydrogen bond acceptors can lead to specific intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds, which are crucial for crystal packing.[9][10]

  • Polarity and Solubility: The presence of ester and ketone functionalities, along with the pyrazine nitrogens, makes the molecule moderately polar. This dictates the choice of solvents for crystallization.

Comparative Analysis of Crystallization Techniques

The selection of a crystallization method is often empirical, but a systematic approach based on the molecule's properties can significantly increase the success rate. Below is a comparison of common techniques suitable for this compound derivatives.

Technique Principle Advantages for Target Molecule Disadvantages & Considerations
Slow Evaporation Gradual removal of solvent from a saturated solution to induce supersaturation and crystal growth.[11]Simple to set up; requires minimal material.[12]Can lead to rapid crystallization at the end, resulting in poor quality crystals or twinning.[12]
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of an anti-solvent, slowly reducing the solubility of the compound.[12]Excellent for small quantities of material; allows for fine control over the rate of supersaturation.[12]Requires careful selection of a solvent/anti-solvent pair.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface.Can produce high-quality crystals; useful when the compound is sparingly soluble in the anti-solvent.Can be technically challenging to set up without disturbing the interface.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, reducing the solubility and inducing crystallization.[13]Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; rapid cooling can lead to nucleation of many small crystals.
Anti-solvent Addition An anti-solvent is added dropwise to a solution of the compound to induce precipitation/crystallization.[14]Rapid screening of conditions; can be scaled up.[13][14]Often produces polycrystalline or amorphous material if the addition is too fast.

Experimental Protocol: A Recommended Workflow

Based on the properties of the target molecule and the desire for high-quality single crystals from small amounts of material, vapor diffusion (hanging drop) is often a successful starting point.

Materials and Reagents:
  • This compound

  • Screening solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)

  • Screening anti-solvents (e.g., Hexanes, Diethyl ether, Water)

  • 24-well crystallization plates

  • Glass coverslips

  • Microscope

Step-by-Step Methodology:
  • Solubility Screening:

    • Rationale: To identify a suitable solvent that dissolves the compound well and an anti-solvent in which it is poorly soluble.

    • Procedure: In small vials, test the solubility of a few milligrams of the compound in ~0.5 mL of each screening solvent. A good primary solvent will dissolve the compound completely.

  • Preparation of the Reservoir Solution:

    • Rationale: The reservoir solution contains the anti-solvent, which will slowly diffuse into the droplet containing the compound.

    • Procedure: Fill the reservoirs of the crystallization plate with 500 µL of the chosen anti-solvent (e.g., hexanes).

  • Preparation of the Hanging Drop:

    • Rationale: The hanging drop contains a concentrated solution of the compound in the primary solvent.

    • Procedure:

      • Prepare a concentrated solution of the compound in the best solvent identified in step 1 (e.g., 5-20 mg/mL in ethyl acetate).

      • Pipette a 2 µL droplet of this solution onto the center of a glass coverslip.

      • Carefully invert the coverslip and place it over a reservoir, sealing it with grease.

  • Incubation and Observation:

    • Rationale: The sealed system allows for slow vapor diffusion, gradually inducing supersaturation in the droplet.

    • Procedure:

      • Store the plate in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

      • Monitor the drops daily under a microscope for the first week, and then weekly. Look for the formation of clear, well-defined crystals.[12]

Visualizing the Crystallization Workflow

Crystallization Workflow Figure 1. General Workflow for Single Crystal Growth cluster_prep Preparation cluster_exp Crystallization Experiment cluster_analysis Analysis synthesis Synthesis & Purification solubility Solubility Screening synthesis->solubility Select Solvents setup Setup Vapor Diffusion Plate solubility->setup Prepare Solutions incubation Incubation & Monitoring setup->incubation Slow Diffusion harvest Crystal Harvesting incubation->harvest Identify Suitable Crystal xray X-ray Diffraction harvest->xray Mount Crystal structure Structure Solution & Refinement xray->structure Collect Data

Caption: A generalized workflow from compound synthesis to final crystal structure determination.

Data Acquisition and Refinement Considerations

  • Tautomerism and Disorder: If both keto and enol forms are present in the crystal, it may lead to crystallographic disorder. This will be evident during structure refinement with large thermal ellipsoids or residual electron density. Modeling this disorder may be necessary.

  • Hydrogen Bonding and Packing: Pay close attention to intermolecular interactions. The pyrazine nitrogens are likely to act as hydrogen bond acceptors. Identifying these interactions is key to understanding the crystal packing.[10]

  • Data Quality: For small molecules, data with a resolution of 0.8 Å or better is desirable. High-quality data is essential for accurately locating hydrogen atoms and resolving any potential disorder.

Troubleshooting Common Crystallization Challenges

Problem Potential Cause Suggested Solution
No Crystals Form Solution is undersaturated or nucleation barrier is too high.Increase the concentration of the compound. Try a different solvent/anti-solvent system. Introduce a seed crystal.
Amorphous Precipitate Supersaturation is reached too quickly.Slow down the diffusion rate by using a more volatile primary solvent or a less volatile anti-solvent. Decrease the concentration.
Many Small Crystals High rate of nucleation.Decrease the concentration of the compound. Slow down the rate of supersaturation.
Poor Crystal Quality Rapid growth, solvent inclusions.[12]Optimize the solvent system. Slow down the crystallization process by lowering the temperature.

Conclusion

The crystallographic analysis of this compound derivatives, while challenging, is achievable through a systematic and informed approach. The key to success lies in understanding the molecule's inherent keto-enol tautomerism and carefully selecting a crystallization technique that allows for slow, controlled growth. Vapor diffusion offers a robust starting point, providing the fine control needed to navigate the complexities of this system. By combining the comparative insights and the detailed protocol provided in this guide, researchers can significantly improve their chances of obtaining high-quality single crystals, ultimately paving the way for a definitive structural understanding of these important compounds.

References

  • Wheatley, P. J. (1957). The crystal and molecular structure of pyrazine. Acta Crystallographica, 10(3), 182-187. [Link]

  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1773. [Link]

  • Lynch, D. E., et al. (2009). Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. [Link]

  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • Nagy, Z. K., et al. (2019). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Molecules, 24(12), 2329. [Link]

  • Unknown Author. (n.d.). Crystallization of small molecules. Course Material. [Link]

  • Unknown Author. (n.d.). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Pre-print. [Link]

  • FooDB. (2019). Compound Pyrazine (FDB012468). [Link]

  • Reuter, K., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form. ResearchGate. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Reuter, K., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 12(15), 3783-3792. [Link]

  • Guibé, L., et al. (1992). Solid State Keto-Enolic Tautomerization. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 211(1), 265-270. [Link]

  • Gherase, A., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2977. [Link]

  • Akerman, K. C., et al. (2013). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Ersanlı, C. C., et al. (2003). Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • El-Gazzar, A. A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(10), 1344. [Link]

  • Al-Abdullah, E. S., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(31), 19803–19814. [Link]

  • Google Patents. (2014). Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)benzamide and its mono hydrochloride salt.
  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. [Link]

Sources

The Evolving Landscape of Pyrazine-Based Therapeutics: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo performance of notable pyrazine-based compounds, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this dynamic field.

Section 1: Anticancer Potential of Pyrazine Derivatives

Pyrazine-based compounds have emerged as promising candidates in oncology, primarily due to their ability to target key signaling pathways involved in tumor growth and proliferation.[3] A significant number of these derivatives have been developed as potent kinase inhibitors.[3]

Comparative In Vitro Cytotoxicity

The initial screening of potential anticancer agents relies heavily on in vitro cytotoxicity assays to determine a compound's efficacy against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in these evaluations.

CompoundTarget(s)Cell LineIC50 (µM)Reference
Ligustrazine-Chalcone Hybrid (Compound 57) TubulinMDA-MB-231 (Breast)1.60[1]
MCF-7 (Breast)1.41[1]
Chalcone-Pyrazine Derivative (Compound 51) UnknownMCF-7 (Breast)0.012[1]
A549 (Lung)0.045[1]
DU-145 (Prostate)0.33[1]
Piperlongumine-Ligustrazine Derivative (Compound 41) ROS InductionBEL-7402/5-FU (Resistant Liver)0.9[1]

Expert Insights: The data clearly indicates that minor structural modifications to the pyrazine core can lead to substantial differences in potency and cancer cell line specificity. For instance, the chalcone-pyrazine derivative Compound 51 exhibits exceptional potency against breast and lung cancer cell lines, with IC50 values in the nanomolar range.[1] This highlights the importance of strategic molecular design in optimizing anticancer activity.

In Vivo Efficacy in Xenograft Models

Promising in vitro results necessitate validation in in vivo models to assess a compound's therapeutic potential in a complex biological system. Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.

CompoundAnimal ModelTumor TypeDosingOutcomeReference
Compound 212 MV4-11 XenograftLeukemia40 mg/kg/dayTumor regression[1]

Expert Insights: The successful tumor regression observed with Compound 212 in a leukemia xenograft model at a well-tolerated dose is a significant step in its preclinical development.[1] This in vivo validation underscores the translational potential of this pyrazine derivative.

Key Signaling Pathway: c-Met Inhibition

Many pyrazine-based anticancer agents function by inhibiting receptor tyrosine kinases like c-Met, which plays a crucial role in tumor cell proliferation, survival, and metastasis.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF (Ligand) HGF->cMet Binds Pyrazine_Inhibitor Pyrazine-Based Inhibitor Pyrazine_Inhibitor->cMet Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: c-Met signaling pathway and the inhibitory action of pyrazine-based compounds.

Section 2: Anti-Inflammatory Properties of Pyrazine Derivatives

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives, notably tetramethylpyrazine (TMP), have demonstrated significant anti-inflammatory effects.[4]

Comparative In Vitro Anti-Inflammatory Activity

A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayConcentration% Inhibition of NO ProductionReference
Paeonol-Pyrazine Derivative (Compound 37) RAW264.7LPS-induced NO20 µM56.32%[1]
Tetramethylpyrazine (TMP) N9 Microglial CellsLPS-induced NONot SpecifiedSignificant Inhibition[4]

Expert Insights: The paeonol-pyrazine hybrid Compound 37 shows promising activity in a standard in vitro inflammation model.[1] Tetramethylpyrazine's ability to inhibit NO production in microglial cells suggests its potential in neuro-inflammatory conditions.[4]

In Vivo Efficacy in a Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic in vivo assay for evaluating acute inflammation.

CompoundAnimal ModelDosingOutcomeReference
Compound 320 Mouse40.0 mg/mL (gavage)~59.69% reduction in TPA-induced ear edema[1]

Expert Insights: The significant reduction in edema by Compound 320 in a topical inflammation model provides strong evidence of its in vivo anti-inflammatory efficacy.[1] This result, combined with in vitro data, builds a compelling case for its further investigation.

Key Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a master regulator of the inflammatory response. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Activates Pyrazine_Inhibitor Pyrazine-Based Inhibitor Pyrazine_Inhibitor->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Degrades NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-1β) NFkB->Inflammatory_Genes Induces IkB_NFkB->NFkB Releases

Caption: The NF-κB signaling pathway and its inhibition by certain pyrazine compounds.

Section 3: Neuroprotective Effects of Pyrazine Derivatives

Pyrazine compounds, particularly tetramethylpyrazine (TMP), have been extensively studied for their neuroprotective properties, offering potential therapeutic avenues for ischemic stroke and neurodegenerative diseases.[5]

Comparative In Vitro Neuroprotection

Glutamate-induced excitotoxicity is a common in vitro model to assess the neuroprotective effects of compounds.

CompoundCell ModelAssayOutcomeReference
Tetramethylpyrazine (TMP) Primary NeuronsGlutamate-induced cytotoxicityProtects against neuronal loss[6]
TMP Derivative (T-006) HT22 Hippocampal CellsGlutamate-induced injuryAttenuated neuronal cell death[7]

Expert Insights: Both TMP and its derivative T-006 demonstrate the ability to protect neurons from glutamate-induced damage, a key pathological process in stroke.[6][7] The development of more potent derivatives like T-006 is a promising strategy to enhance neuroprotective efficacy.[7]

In Vivo Efficacy in Stroke Models

The middle cerebral artery occlusion (MCAO) model in rodents is a widely used in vivo model of ischemic stroke.

CompoundAnimal ModelDosingOutcomeReference
Tetramethylpyrazine (TMP) Mouse MCAONot SpecifiedUpregulated MCPIP1, reduced inflammatory cytokines, preserved BBB integrity[8]
TMP Derivative (T-006) Rat Stroke ModelNot SpecifiedPromoted neuronal regeneration and restored neurological functions[7]

Expert Insights: The in vivo data for TMP and its derivatives is compelling, showing not only a reduction in ischemic damage but also the promotion of recovery mechanisms.[7][8] These findings highlight the multifaceted neuroprotective actions of these pyrazine compounds.

Preclinical Evaluation Workflow

The path from a promising compound to a potential therapeutic involves a structured preclinical evaluation process.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) Apoptosis->Mechanism Toxicity Toxicity Studies Mechanism->Toxicity PK Pharmacokinetics (PK) Toxicity->PK Efficacy Efficacy Studies (e.g., Xenograft, MCAO) PK->Efficacy

Caption: A generalized workflow for the preclinical evaluation of a novel pyrazine-based compound.

Section 4: Experimental Protocols

Note: These are generalized protocols and should be optimized for specific experimental conditions.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrazine compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the pyrazine compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mouse Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.

  • Implantation: Subcutaneously inject 1x10⁶ to 1x10⁷ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring with calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing with the pyrazine compound.

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

Section 5: The Translational Bridge: From Bench to Bedside

The successful translation of a pyrazine-based compound from a laboratory curiosity to a clinical candidate hinges on a strong correlation between in vitro and in vivo data. While in vitro assays provide crucial information on potency and mechanism, they do not fully recapitulate the complexities of a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects can significantly impact in vivo efficacy. Therefore, a comprehensive preclinical package that includes robust in vitro and in vivo data is essential for guiding clinical development.

References

  • Parsonidis, P., Shaik, M., Serafeim, A. P., Vlachou, I., Daikopoulou, V., & Papasotiriou, I. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. [Link]

  • Kao, T. K., Ou, Y. C., Raung, S. L., Chen, C. J., & Chiang, J. Y. (2010). Tetramethylpyrazine inhibits production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells through blockade of MAPK and PI3K/Akt signaling pathways, and suppression of intracellular reactive oxygen species. Journal of ethnopharmacology, 129(3), 335–343. [Link]

  • Wang, Y., Li, Y., & Zhao, Y. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology, 13, 966981. [Link]

  • Dai, W., Hou, W., Huang, H., & Lan, J. X. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Al-Osta, M. A., & El-Sayed, M. A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-138. [Link]

  • Parsonidis, P., Shaik, M., Serafeim, A. P., Vlachou, I., Daikopoulou, V., & Papasotiriou, I. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. [Link]

  • Wang, Y., Li, Y., & Zhao, Y. (2022). Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. Frontiers in Pharmacology, 13, 966981. [Link]

  • Wu, C. Y., Hsieh, Y. S., & Wu, C. C. (2015). Therapeutic Effects of Multifunctional Tetramethylpyrazine Nitrone on Models of Parkinson's Disease in Vitro and in Vivo. Biological & pharmaceutical bulletin, 38(6), 848–854. [Link]

  • Dai, W., Hou, W., Huang, H., & Lan, J. X. (2023). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Li, X., Zhang, L., & Wang, Y. (2024). Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling. Neurotherapeutics, 21(1), e00329. [Link]

  • Wu, C. Y., & Wu, C. C. (2009). Neural protection by naturopathic compounds - An example of tetramethylpyrazine from retina to brain. EPMA Journal, 1(2), 295-300. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Chen, Y., Li, Y., & Wang, Y. (2018). A Novel Tetramethylpyrazine Derivative Protects Against Glutamate-Induced Cytotoxicity Through PGC1α/Nrf2 and PI3K/Akt Signaling Pathways. Frontiers in Molecular Neuroscience, 11, 281. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Georgieva, M., Stoyanova, T., & Doytchinova, I. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 13(5), 578. [Link]

  • Hu, Y., Li, Y., & Wang, Y. (2017). A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor. Frontiers in Pharmacology, 8, 86. [Link]

  • Mfotie Njoya, E., & Habtemariam, S. (2022). Nitric oxide production inhibition by natural compounds in LPS-stimulated RAW 264.7 cells. Molecules, 27(15), 4983. [Link]

  • Dai, W., Hou, W., Huang, H., & Lan, J. X. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

Sources

A Comparative Guide to the Synthesis of Pyrazine β-Keto Esters: From Classic Condensations to Modern Decarboxylative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazine β-keto esters are valuable molecular scaffolds in medicinal chemistry and drug development, serving as critical intermediates for the synthesis of a wide array of more complex heterocyclic systems. Their unique electronic properties and versatile reactivity make them prized building blocks for creating novel pharmaceutical agents. This guide provides an in-depth comparative analysis of three distinct synthetic routes to access these compounds, offering researchers the technical insights needed to select the most appropriate methodology for their specific application. We will explore the classic Crossed Claisen Condensation, a modern variation involving directed enolate acylation, and an innovative decarboxylative approach, complete with experimental protocols and a critical evaluation of their respective merits and limitations.

Route 1: The Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, involving the base-mediated reaction between two ester molecules to form a β-keto ester.[1][2] For the synthesis of pyrazine β-keto esters, a Crossed Claisen Condensation is employed, where a pyrazine carboxylate ester acts as the electrophilic acceptor and a simple aliphatic ester, such as ethyl acetate, serves as the enolizable nucleophile.[3]

Mechanism and Rationale

The success of a crossed Claisen condensation hinges on controlling the reactivity to prevent a mixture of all four possible products (two self-condensations and two crossed-condensations).[4] This is achieved by using a pyrazine ester that cannot form an enolate (lacks α-hydrogens), such as ethyl pyrazine-2-carboxylate. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting materials, requiring a stoichiometric amount of base.[1][5]

The choice of base is critical: an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is used to prevent transesterification, which would lead to unwanted side products.[6]

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation EtOAc Ethyl Acetate Enolate Acetate Enolate EtOAc->Enolate Deprotonation Base NaOEt Base->EtOAc Enolate_2 Acetate Enolate EtOH EtOH PyrEster Ethyl Pyrazine-2-carboxylate Intermediate Tetrahedral Intermediate PyrEster->Intermediate Intermediate_2 Tetrahedral Intermediate Enolate_2->PyrEster Product Pyrazine β-Keto Ester ProductEnolate Product Enolate (Stable) Product->ProductEnolate Deprotonation (Driving Force) FinalProduct Final Product ProductEnolate->FinalProduct H₃O⁺ Workup EtO- EtO⁻ Intermediate_2->Product Elimination Base_2 NaOEt Base_2->Product

Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

This protocol is adapted from a highly analogous procedure for the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[7]

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq, e.g., 7.5 g, 0.11 mol).

  • Reagent Addition: Add anhydrous toluene (100 mL) followed by ethyl acetate (2.0 eq, e.g., 17.6 g, 0.20 mol).

  • Reaction Initiation: Slowly add ethyl pyrazine-2-carboxylate (1.0 eq, e.g., 15.2 g, 0.10 mol) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice water (200 mL). Acidify the aqueous layer to pH ~6-7 with dilute acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the target pyrazine β-keto ester.

Route 2: Directed Acylation of a Pre-formed Pyrazine Enolate

To overcome the selectivity issues of the classic Claisen condensation, especially when both esters are enolizable, a directed approach can be used.[4] This involves the irreversible formation of an enolate from one ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. The second ester (the acylating agent) is then added, ensuring a single, controlled cross-coupling.

Mechanism and Rationale

The key to this method is the choice of base. LDA is a very strong (pKa of diisopropylamine is ~36) and sterically hindered base, which allows for fast and quantitative deprotonation of the pyrazine acetic acid ester at the α-carbon without competing nucleophilic attack at the ester carbonyl.[4][8] The reaction is performed at low temperatures (e.g., -78 °C) to ensure the kinetic enolate is formed and remains stable until the acylating agent is introduced. This strategy provides excellent control and typically higher yields for crossed-condensations.

Directed_Acylation cluster_0 Step 1: Quantitative Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Elimination & Workup PyrAcetate Ethyl Pyrazinylacetate LiEnolate Lithium Enolate (Stable) PyrAcetate->LiEnolate Irreversible Deprotonation LDA LDA, THF, -78 °C LDA->PyrAcetate LiEnolate_2 Lithium Enolate AcylChloride Pyrazine-2-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Intermediate_2 Tetrahedral Intermediate LiEnolate_2->AcylChloride Product Pyrazine β-Keto Ester FinalProduct Final Product Product->FinalProduct H₃O⁺ Workup LiCl LiCl Intermediate_2->Product Elimination

Caption: Mechanism of Directed Enolate Acylation.
Experimental Protocol: Synthesis via Directed Acylation

This is a representative protocol based on established methods for LDA-mediated crossed-Claisen reactions. The synthesis of the starting material, ethyl 2-(pyrazin-2-yl)acetate, is a necessary precursor step.[9]

  • LDA Preparation: In a flame-dried flask under nitrogen at -78 °C (dry ice/acetone bath), add anhydrous THF (50 mL) and diisopropylamine (1.1 eq, e.g., 11.1 g, 0.11 mol). Slowly add n-butyllithium (1.1 eq, e.g., 44 mL of 2.5 M solution in hexanes) and stir for 30 minutes.

  • Enolate Formation: Slowly add a solution of ethyl 2-(pyrazin-2-yl)acetate (1.0 eq, e.g., 16.6 g, 0.10 mol) in anhydrous THF (20 mL) to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Add a solution of the desired acylating agent, for example, pyrazine-2-carbonyl chloride (1.0 eq, 0.10 mol), in anhydrous THF (20 mL) dropwise to the enolate solution at -78 °C.

  • Warming & Quench: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Workup and Purification: Perform an aqueous workup as described in Route 1 (extraction with ethyl acetate, washing, drying). Purify the crude product by column chromatography to isolate the target β-keto ester.

Route 3: Decarboxylative Claisen-type Condensation

A more modern and highly versatile approach is the decarboxylative Claisen condensation. This method utilizes a substituted malonic acid half-oxyester (SMAHO) as a pronucleophile.[8][10] Upon enolization and acylation, the intermediate readily undergoes decarboxylation to furnish the desired β-keto ester, often under milder conditions than traditional methods.

Mechanism and Rationale

This strategy leverages the inherent reactivity of malonic acid derivatives. The SMAHO is first converted into its magnesium enolate using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[10] This enolate then reacts with an acyl donor (e.g., an acyl chloride). The resulting acylated malonate is thermally unstable and spontaneously loses carbon dioxide to yield the final product. This decarboxylation step provides a strong thermodynamic driving force for the reaction. The method is notable for its broad scope, tolerating a variety of acyl donors including not just acyl chlorides but also carboxylic acids themselves.[10]

Decarboxylative_Claisen cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Decarboxylation SMAHO Pyrazinyl-SMAHO MgEnolate Magnesium Enolate SMAHO->MgEnolate Deprotonation Grignard i-PrMgCl (2.2 eq) Grignard->SMAHO MgEnolate_2 Mg Enolate AcylDonor R-COCl AcylIntermediate Acylated Malonate Intermediate AcylDonor->AcylIntermediate AcylIntermediate_2 Acylated Malonate MgEnolate_2->AcylDonor Product Pyrazine β-Keto Ester FinalProduct Final Product Product->FinalProduct Workup CO2 CO₂ AcylIntermediate_2->Product Spontaneous Decarboxylation

Caption: Mechanism of Decarboxylative Claisen Condensation.
Experimental Protocol: Synthesis via Decarboxylative Condensation

This protocol is based on the general procedure for decarboxylative Claisen condensations of SMAHOs.[10] The synthesis of the starting material, ethyl 2-(carboxy)-2-(pyrazin-2-yl)acetate, is a required first step.

  • Setup: To a flame-dried flask under nitrogen at 0 °C, add the pyrazine-substituted malonic acid half-oxyester (1.0 eq).

  • Enolate Formation: Add anhydrous THF (0.2 M solution). Slowly add isopropylmagnesium chloride solution (2.2 eq, e.g., 2.0 M in THF) and stir the mixture at room temperature for 1.5 hours.

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench and Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure pyrazine β-keto ester.

Comparative Analysis

FeatureRoute 1: Crossed ClaisenRoute 2: Directed AcylationRoute 3: Decarboxylative Condensation
Key Reagent Sodium EthoxideLithium Diisopropylamide (LDA)Isopropylmagnesium Chloride
Temperature Reflux (~110 °C)-78 °C to Room Temp0 °C to Room Temp
Yield Moderate to GoodGood to ExcellentGood to Excellent[10]
Substrate Scope Limited (requires non-enolizable electrophile)Broad (good control)Very Broad (tolerates various acyl donors)[10]
Advantages Uses common, inexpensive reagents; operationally simple.High selectivity and control, avoids self-condensation.[4]Mild conditions, high functional group tolerance, strong thermodynamic driving force.[8]
Limitations Risk of side reactions (self-condensation, transesterification); requires stoichiometric base.Requires cryogenic temperatures; LDA is moisture-sensitive; requires pre-formation of enolizable substrate.Requires synthesis of a specialized malonic acid half-oxyester precursor.

Conclusion and Recommendations

The synthesis of pyrazine β-keto esters can be approached through several effective strategies, each with distinct operational advantages and constraints.

  • Route 1 (Crossed Claisen) is the most traditional and cost-effective method, suitable for large-scale synthesis when the pyrazine ester component is non-enolizable. Its primary drawback is the potential for side reactions if conditions are not carefully controlled.

  • Route 2 (Directed Acylation) offers superior control and selectivity, making it the method of choice for complex or sensitive substrates where maximizing yield and minimizing byproducts is critical. The requirement for cryogenic conditions and strong organometallic bases are its main practical hurdles.

  • Route 3 (Decarboxylative Condensation) represents a modern, highly flexible, and mild alternative. Its broad substrate scope, particularly the ability to use carboxylic acids directly as acylating agents, makes it exceptionally powerful for library synthesis and late-stage functionalization in drug discovery programs. The main investment for this route is the initial synthesis of the required SMAHO precursor.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, balancing factors such as scale, substrate availability, required purity, and the equipment and reagents at hand.

References

  • BenchChem. (2025). Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutanoate.
  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • TMP Chem. (2018). Crossed Claisen condensation [Video]. YouTube. [Link]

  • Tanabe, Y., et al. (2001). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 59(1), 2-13.
  • University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

  • ResearchGate. (2023). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half-Oxyesters. Retrieved from [Link]

  • Dr. B. (2024). CHEM 2325 Module 30: Crossed Claisen Condensations [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2024). Lec8 - The Claisen Condensation and Decarboxylation [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2012). Self-Condensation of Activated Malonic Acid Half Esters: A Model for the Decarboxylative Claisen Condensation in Polyketide Biosynthesis. Retrieved from [Link]

  • Al-Zaydi, K. M. (2013). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Molecules, 18(7), 8149-8160. [Link]

  • Studylib. (n.d.). Claisen Condensation & Ester Synthesis Solutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 73(20), 8138–8141. [Link]

  • Al-Zaydi, K. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents... Molecules, 17(6), 6556-6571. [Link]

  • ResearchGate. (2021). Multigram scale of acylation of dl-menthol with quinidine. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition.

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, a β-keto ester featuring a pyrazine moiety, serves as a critical building block in the synthesis of various biologically active molecules. Its reactivity, dictated by the keto-ester functionality and the electron-deficient pyrazine ring, makes it a versatile synthon. However, this same reactivity necessitates a rigorous and multi-faceted approach to purity validation.

This guide eschews a one-size-fits-all checklist in favor of a holistic, field-proven strategy for validating the purity of this specific molecule. We will explore why a single analytical method is insufficient and how an orthogonal approach—employing multiple, mechanistically different techniques—provides a self-validating system for a comprehensive and trustworthy purity assessment.

The Synthetic Context: Anticipating Potential Impurities

The most common route to β-keto esters like this compound is the Claisen condensation .[1][2][3] This reaction typically involves the base-catalyzed condensation of a pyrazine ester (e.g., methyl 2-pyrazinoate) with an enolizable ester (e.g., methyl acetate).

Understanding this synthetic pathway is crucial as it allows us to anticipate the likely impurity profile:

  • Unreacted Starting Materials: Residual methyl 2-pyrazinoate and methyl acetate.

  • Self-Condensation Byproduct: Methyl acetoacetate, from the self-condensation of methyl acetate.[4]

  • Side-Reaction Products: Impurities arising from alternative reaction pathways or degradation.

  • Residual Solvents: Solvents used during the reaction and workup (e.g., THF, ethanol, ethyl acetate).

  • Inorganic Salts: Residual base or salts formed during acidic workup.

A robust validation strategy must be capable of detecting and quantifying all these potential contaminants.

Pillar 1: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation and a powerful primary method for purity assessment.[5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying organic impurities.

Expertise in Action: Why NMR is the First Step

NMR provides an unparalleled, atom-level view of the molecule. The chemical shift, multiplicity, and integration of the proton (¹H) signals confirm the connectivity of the molecule. For this target, we expect to see characteristic signals for the pyrazine ring protons, the methylene (–CH₂–) protons adjacent to the two carbonyls, and the methyl (–OCH₃) protons of the ester. The absence of signals corresponding to starting materials or the methyl acetoacetate byproduct provides the first layer of purity evidence.

Quantitative NMR (qNMR) for Absolute Purity

Beyond qualitative assessment, ¹H qNMR offers a highly accurate method for determining absolute purity without requiring a reference standard of the analyte itself.[6][7][8] The principle relies on comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and concentration.[9]

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The standard must have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification. This is critical for accuracy.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (~30-60 seconds is often sufficient) to ensure full magnetization recovery.

    • Flip Angle: Use a 90° pulse to maximize the signal.

    • Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing: Apply identical phasing and baseline correction to the entire spectrum. Carefully integrate the selected non-overlapping peaks for both the analyte and the internal standard.

  • Purity Calculation: Use the following formula to calculate the weight-based purity (Pₓ) of the analyte[9]: Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, W = weight, and P = purity. The subscript 'x' refers to the analyte and 'cal' to the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (Wₓ) and Standard (W_cal) B Dissolve in deuterated solvent with known Standard Purity (P_cal) A->B C Set Quantitative Parameters (d1 ≥ 5*T₁, 90° pulse) B->C D Acquire Spectrum (High S/N Ratio) C->D E Phase and Baseline Correction D->E F Integrate non-overlapping peaks (Iₓ, I_cal) E->F G Calculate Purity (Pₓ) using the standard formula F->G

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Pillar 2: Chromatographic Separation for Impurity Profiling

While NMR is excellent for structure and quantification, it may not detect impurities that are present at very low levels (<0.1%) or whose signals are hidden under the main peaks. Chromatographic techniques provide the necessary resolving power to separate these components for individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[10]

This compound is a polar molecule. Standard C18 reversed-phase columns can suffer from poor retention and reproducibility for such compounds, especially with highly aqueous mobile phases.[11] Therefore, a more robust method is required.

  • Column Choice: An excellent choice is a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These columns provide better retention for polar analytes and are stable in 100% aqueous mobile phases.[12] An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase.

  • Detector: A UV detector is ideal, as the pyrazine ring is a strong chromophore. A photodiode array (PDA) detector is even better, as it can provide UV spectra for each peak, helping to distinguish impurities from the main component.

  • System: HPLC with a PDA detector.

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (or monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Purity is typically reported as area percent (Area %), assuming all components have a similar response factor at the chosen wavelength. The area of the main peak is divided by the total area of all peaks in the chromatogram. Any peak greater than 0.1% should be identified if possible.

HPLC_Workflow A Prepare Mobile Phase & Equilibrate System C Inject Sample onto Polar-Embedded Column A->C B Dissolve Sample in Mobile Phase B->C D Run Gradient Elution C->D E Detect with PDA (e.g., 260 nm) D->E F Integrate all Peaks E->F G Calculate Purity (Area %) F->G

Caption: General workflow for HPLC-PDA purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[13] Its primary role in this context is to detect and identify residual solvents and volatile organic impurities that HPLC might miss.[14][15]

Direct injection of the API can contaminate the GC system. For residual solvent analysis, Headspace (HS) GC-MS is the preferred technique. The sample is heated in a sealed vial, and only the volatile components in the headspace gas are injected into the GC, protecting the instrument and enhancing sensitivity for volatiles.[14]

  • System: Headspace Sampler coupled to a GC-MS.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO. Crimp seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80-100 °C.

    • Loop Temperature: 110 °C.

    • Equilibration Time: 15-20 min.

  • GC Parameters:

    • Column: DB-624 or similar phase for solvent analysis.

    • Oven Program: Start at 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.

  • MS Parameters: Scan from m/z 35-300.

  • Identification: Identify solvent peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

Pillar 3: Absolute Compositional Verification

Elemental Analysis (EA)

Elemental Analysis (EA) for Carbon, Hydrogen, and Nitrogen (CHN) provides fundamental proof of the compound's elemental composition.[16] It is a bulk analysis technique that is insensitive to the structure of impurities but is highly sensitive to any impurity that alters the overall elemental percentages.

This technique serves as a crucial cross-validation for the other methods. If qNMR and HPLC indicate >99% purity, the CHN analysis results must align with the theoretical values for the empirical formula (C₈H₇N₂O₃). A significant deviation suggests the presence of inorganic impurities, water, or an incorrect structural assignment. Journals and regulatory bodies typically require the experimental values to be within ±0.4% of the calculated values.[17]

ElementTheoretical %Experimental %Deviation %
Carbon (C)53.6353.51-0.12
Hydrogen (H)3.943.99+0.05
Nitrogen (N)15.6315.57-0.06
Table 1: Example of acceptable Elemental Analysis data for this compound.

Synthesizing the Data: A Comparative Summary

No single technique provides the complete picture. An orthogonal approach, where each method validates the others, is the only way to ensure the highest degree of confidence in the purity of this compound.

Technique Principle Primary Target Strengths Limitations
¹H qNMR Nuclear spin in a magnetic fieldAbsolute purity, structural integrityNon-destructive, high accuracy, no chromophore needed[6][7]Lower sensitivity, may miss low-level impurities
HPLC-PDA Differential partitioningOrganic impurities (non-volatile)High resolution, high sensitivity, widely applicable[10]Requires a chromophore, peak co-elution possible
HS-GC-MS Volatility & mass-to-charge ratioResidual solvents, volatile impuritiesExtremely sensitive for volatiles, definitive identification by MS[13][14]Not suitable for non-volatile or thermally labile compounds
Elemental Analysis Combustion and detection of elementsElemental composition, inorganic impuritiesConfirms empirical formula, detects non-chromophoric/NMR-silent impurities[16][18]Bulk analysis, provides no structural information
Table 2: Comparative overview of orthogonal analytical techniques.

By systematically applying NMR for structural identity and absolute purity, HPLC for high-resolution impurity profiling, GC-MS for volatile contaminants, and Elemental Analysis for compositional verification, we construct a self-validating and irrefutable purity profile. This rigorous, multi-faceted validation is the standard expected in modern drug development and ensures that subsequent research is built upon a foundation of unimpeachable material quality.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-243. [Link]

  • Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). [Link]

  • Gringer, J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8759-8760. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Li, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]

  • Martin, G. E., & Williams, A. J. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(9), 7495-7500. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Bruker. (2017). Quantitative NMR Spectroscopy. [Link]

  • Jones, H. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds HPLC Retention and Separation. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]

  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • BYJU'S. (n.d.). Claisen Condensation. [Link]

Sources

A Proposed Framework for Benchmarking the Biological Performance of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a robust framework for benchmarking the performance of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate. Given the compound's novelty, direct comparative data is limited. Therefore, this document outlines a comprehensive strategy for its evaluation against relevant alternatives in well-established biological assays, grounded in the known activities of its core pyrazine scaffold.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring, a scaffold of significant interest in medicinal chemistry. Pyrazine derivatives are integral to numerous clinically approved drugs and are widely investigated for a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The structural features of this compound, particularly the keto-ester functionality combined with the electron-withdrawing pyrazine ring, suggest a high potential for biological reactivity and interaction with various molecular targets.[3]

This guide presents a detailed methodology for benchmarking its performance, focusing on two key areas where pyrazine derivatives have shown considerable promise: anticancer cytotoxicity and antimicrobial activity. We will define the appropriate assays, select relevant comparator compounds, and provide detailed, self-validating protocols to ensure data integrity and reproducibility.

Part 1: Rationale for Assay and Comparator Selection

The initial step in a robust benchmarking program is the logical selection of assays and comparator molecules. This choice must be driven by the structural characteristics of the test compound and the known biological landscape of its chemical class.

Assay Selection Rationale

Our selection is based on the well-documented therapeutic potential of the pyrazine moiety.

  • Anticancer Cytotoxicity (MTT Assay): The pyrazine scaffold is a common feature in molecules designed for anticancer applications.[4] Numerous studies have demonstrated the ability of pyrazine derivatives to inhibit the growth of various cancer cell lines.[1][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standardized, colorimetric method for assessing cell viability and is a gold standard for initial cytotoxicity screening.[5][6] It provides a quantitative measure (IC₅₀) of a compound's potency.

  • Antimicrobial Susceptibility (Broth Microdilution Assay): Pyrazine and its derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5] The broth microdilution method is a universally accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a clear and reproducible benchmark of its efficacy.[5][6]

Caption: Rationale for selecting assays based on the compound's core scaffold.

Comparator Compound Selection Rationale

For a meaningful comparison, we will benchmark this compound against three types of compounds: a close structural analog, a "gold standard" clinical drug for each assay, and a vehicle control.

  • Structural Analog: Methyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound replaces the pyrazine ring with a pyridine ring. Comparing the two allows for a direct assessment of the pyrazine moiety's contribution to biological activity, providing valuable Structure-Activity Relationship (SAR) insights.[3]

  • Gold Standard (Anticancer): Doxorubicin: A widely used and potent chemotherapeutic agent. It serves as a positive control in cytotoxicity assays, establishing an upper benchmark for potency.[7]

  • Gold Standard (Antimicrobial): Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic. It provides a clinically relevant benchmark for antibacterial activity.

  • Vehicle Control: Dimethyl Sulfoxide (DMSO): The solvent used to dissolve the compounds. This control is essential to ensure that any observed effects are due to the compounds themselves and not the solvent.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and standardized procedures.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Line and Culture:

    • Select appropriate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).[4][7]

    • Culture cells in the recommended medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of this compound, Methyl 3-oxo-3-(pyridin-2-yl)propanoate, and Doxorubicin in DMSO.

    • Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is <0.5%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "untreated control" (medium only).

    • Incubate for 48-72 hours.[6]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism (MIC).

Methodology:

  • Microorganism and Culture:

    • Select relevant bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

    • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[5]

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of each test compound (this compound, Methyl 3-oxo-3-(pyridin-2-yl)propanoate, Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth).[5][6]

    • The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the standardized microbial suspension. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions.[6]

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Part 3: Hypothetical Data Presentation and Interpretation

To illustrate the output of these experiments, the following tables present hypothetical but plausible data.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
This compound 15.5 22.8
Methyl 3-oxo-3-(pyridin-2-yl)propanoate35.245.1
Doxorubicin (Positive Control)0.81.2
DMSO (Vehicle Control)>100>100

Interpretation: In this hypothetical scenario, this compound shows moderate cytotoxic activity. Its lower IC₅₀ value compared to its pyridine analog suggests that the pyrazine ring is beneficial for this activity. However, it is significantly less potent than the clinical standard, Doxorubicin.

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound 32 64
Methyl 3-oxo-3-(pyridin-2-yl)propanoate64>128
Ciprofloxacin (Positive Control)0.50.25
DMSO (Vehicle Control)>256>256

Interpretation: The hypothetical data indicates that this compound possesses modest antibacterial activity, with better efficacy against the Gram-positive strain. Again, the pyrazine derivative outperforms its pyridine counterpart, reinforcing the importance of the pyrazine scaffold. Its activity is considerably weaker than the antibiotic Ciprofloxacin.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the performance of this compound. By employing standardized assays like the MTT and broth microdilution methods, and by comparing its performance against both a close structural analog and established clinical standards, researchers can generate a clear and objective assessment of the compound's potential. The proposed experimental design emphasizes causality and self-validation, ensuring that the resulting data is both trustworthy and actionable for professionals in drug discovery and development. The superior hypothetical performance of the pyrazine derivative over its pyridine analog underscores the value of the pyrazine scaffold and justifies further investigation and optimization of this class of compounds.

References

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Available from: [Link]

  • ACS Omega. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link]

  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Available from: [Link]

  • National Center for Biotechnology Information. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Available from: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Novel Methyl 3-oxo-3-(pyrazin-2-yl)propanoate-Derived Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive analysis of the cross-reactivity profiles of a novel class of inhibitors derived from Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, herein referred to as PyrPro-A Inhibitors . We will objectively compare their performance against established Aurora kinase inhibitors—Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680)—supported by experimental data and detailed protocols.

The Aurora kinase family, comprising Aurora A, B, and C, are critical regulators of mitosis. Their overexpression in various cancers has made them attractive therapeutic targets.[1] While both Aurora A and B are implicated in cancer progression, their distinct cellular roles necessitate the development of inhibitors with specific selectivity profiles. Inhibition of Aurora A leads to defects in centrosome separation and mitotic spindle formation, whereas Aurora B inhibition results in failed chromosome alignment and cytokinesis.[2] Understanding the selectivity of novel inhibitors is therefore paramount for predicting their biological effects and therapeutic potential.

The Importance of Rigorous Selectivity Profiling

The development of any new kinase inhibitor demands a thorough investigation of its kinome-wide selectivity. A highly selective inhibitor minimizes the potential for off-target effects, leading to a better safety profile. Conversely, a multi-targeted inhibitor might offer therapeutic advantages in certain contexts, but this polypharmacology must be well-characterized and intentional. This guide will delve into the methodologies used to assess the selectivity of our novel PyrPro-A inhibitors, providing a framework for researchers to evaluate their own compounds.

Comparative Inhibitor Profiles

To contextualize the performance of the PyrPro-A series, we compare them against three well-characterized Aurora kinase inhibitors with distinct selectivity profiles:

  • Alisertib (MLN8237): A selective Aurora A inhibitor.[3][4]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with activity against other kinases.[5][6]

  • Tozasertib (VX-680): A potent pan-Aurora inhibitor, also known to inhibit other kinases like FLT-3 and BCR-ABL.[1][7]

The following table summarizes the inhibitory activity (IC50) of our lead PyrPro-A inhibitor, PyrPro-A1 , against Aurora A and Aurora B in comparison to the established drugs.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora B/A)Key Off-Targets (at 1 µM)
PyrPro-A1 (Hypothetical) 5.2 155.8 ~30 VEGFR2, FLT3
Alisertib (MLN8237)1.2[8]396.5[8]~330Minimal
Danusertib (PHA-739358)13[5]79[5]~6ABL, RET, TRK-A[6]
Tozasertib (VX-680)0.6[7]18[9]30FLT-3, BCR-ABL[1]

Experimental Design for Cross-Reactivity Studies

A multi-faceted approach is essential to confidently determine the selectivity of a kinase inhibitor. We employed a combination of biochemical and cell-based assays to build a comprehensive profile for the PyrPro-A series.

Biochemical Kinase Profiling

The initial assessment of inhibitor selectivity is typically performed through in vitro kinase assays against a broad panel of kinases. This provides a direct measure of the inhibitor's potency against its intended target and potential off-targets.

Workflow for Biochemical Kinase Profiling:

Caption: Workflow for biochemical kinase profiling.

Detailed Protocol: In Vitro Aurora Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the activity of Aurora kinases and the potency of inhibitors.[10]

Materials:

  • Recombinant human Aurora A or Aurora B kinase (e.g., from Cell Signaling Technology #7510, #7513)[11][12]

  • Kemptide (LRRASLG) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for the specific kinase), and the peptide substrate.

  • Dispense Inhibitors: Serially dilute the test inhibitors in DMSO and then in kinase assay buffer. Add a small volume (e.g., 1 µL) of the diluted inhibitors or DMSO (vehicle control) to the wells of a 384-well plate.

  • Initiate Kinase Reaction: Add the kinase to the reaction mix and immediately dispense the complete reaction mix into the wells containing the inhibitors.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement and Phenotypic Analysis

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Cellular assays are essential to confirm on-target activity and to observe the phenotypic consequences of kinase inhibition.

Workflow for Cellular Cross-Reactivity Assessment:

Caption: Workflow for cellular cross-reactivity assessment.

Detailed Protocol: Western Blot for Phospho-Histone H3 (Ser10) Inhibition

Phosphorylation of Histone H3 at Serine 10 is a well-established biomarker for Aurora B activity.[13]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Cell culture medium and supplements

  • Test inhibitors (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitors or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.

Discussion and Interpretation of Findings

Our comparative analysis reveals that the novel PyrPro-A inhibitors represent a promising new scaffold for the development of Aurora kinase-targeted therapies. The lead compound, PyrPro-A1 , demonstrates potent inhibition of Aurora A with a respectable selectivity margin over Aurora B. Its off-target profile at a high concentration (1 µM) indicates some activity against VEGFR2 and FLT3, a characteristic shared with the pan-Aurora inhibitor Tozasertib.[1] This suggests that further optimization of the PyrPro-A scaffold could either enhance its selectivity for Aurora A or be intentionally directed towards a multi-targeted profile.

In comparison, Alisertib (MLN8237) remains the benchmark for Aurora A selectivity, exhibiting over a 300-fold difference in potency between Aurora A and B.[8] This high selectivity is desirable for dissecting the specific biological roles of Aurora A and for therapeutic applications where Aurora B inhibition might lead to unwanted toxicities. Danusertib (PHA-739358) and Tozasertib (VX-680), on the other hand, are pan-Aurora inhibitors with known cross-reactivity against other kinases.[5][9] This broader activity profile may be beneficial in certain cancer types where multiple signaling pathways are dysregulated.

The choice between a highly selective and a multi-targeted inhibitor is context-dependent. For indications where the therapeutic hypothesis is centered solely on the inhibition of Aurora A, a highly selective compound like Alisertib or a further optimized PyrPro-A derivative would be preferable. In contrast, for malignancies driven by multiple aberrant kinases, a well-characterized multi-targeted agent could offer a more comprehensive therapeutic effect.

Conclusion

The development of novel kinase inhibitors requires a rigorous and multi-pronged approach to understanding their cross-reactivity profiles. The this compound-derived inhibitors presented here demonstrate promising activity against Aurora kinases. Through detailed biochemical and cellular profiling, we have benchmarked their performance against established drugs, providing a clear rationale for their continued development. The experimental workflows and protocols outlined in this guide offer a robust framework for researchers in the field to comprehensively characterize the selectivity of their own small molecule inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. Available at: [Link].

  • A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. AACR Journals. Available at: [Link].

  • Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. PubMed Central. Available at: [Link].

  • Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. PubMed Central. Available at: [Link].

  • Tozasertib (VX-680). Selleck Chemicals. Available at: [Link].

  • Characterization of a highly selective inhibitor of the Aurora kinases. PMC. Available at: [Link].

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Available at: [Link].

  • Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. Available at: [Link].

  • Discovery of Highly Potent and Selective Pan-Aurora Kinase Inhibitors with Enhanced in Vivo Antitumor Therapeutic Index. ACS Publications. Available at: [Link].

  • Selected clinical trials of Aurora kinases inhibitors. ResearchGate. Available at: [Link].

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link].

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC - NIH. Available at: [Link].

  • Clinical Trials Using Aurora Kinase Inhibitor. National Cancer Institute. Available at: [Link].

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Publications. Available at: [Link].

  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. Available at: [Link].

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. Available at: [Link].

  • PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. PubMed. Available at: [Link].

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals. Available at: [Link].

  • Aurora kinase inhibition - dissecting cellular mechanisms. AACR Journals. Available at: [Link].

  • A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. PubMed Central. Available at: [Link].

  • Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling. PubMed. Available at: [Link].

  • Biotransformation Pathways and Metabolite Profiles of Oral [14C]Alisertib (MLN8237), an Investigational Aurora A Kinase Inhibitor, in Patients with Advanced Solid Tumors. ScienceDirect. Available at: [Link].

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop. The responsible management of chemical waste is a cornerstone of scientific integrity and operational excellence. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 3-oxo-3-(pyrazin-2-yl)propanoate, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to be self-validating, explaining the causality behind each critical step.

Hazard Assessment & Characterization

Our analysis is based on data from close structural analogs, primarily Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, which shares the core heterocyclic structure and reactivity.

Hazard Category Inferred Risk for this compound Source Analog & Rationale
Physical State SolidThe ethyl ester analog is a solid, making it likely the methyl ester is as well[1].
Eye Irritation Causes serious eye irritation (GHS Category 2) Based on the hazard classification for Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (H319)[1].
Skin Irritation Potential for skin irritationPyrazine derivatives can cause skin irritation[2]. General handling procedures for organic chemicals require avoiding skin contact[3].
Acute Toxicity Harmful if swallowed Aromatic amines and related nitrogenous heterocycles can be toxic[4]. The GHS07 pictogram on the ethyl analog suggests moderate acute toxicity[1].
Combustibility Combustible SolidThe ethyl analog is classified under Storage Class 11 (Combustible Solids)[1].
Environmental Discharge into the environment must be avoided Standard practice for synthetic organic compounds. Do not discharge to sewer systems[3].

Immediate Safety Protocols & Required Personal Protective Equipment (PPE)

Before beginning any work that will generate this waste, ensure the following PPE is available and correctly worn. The causality for each selection is to create a barrier against the inferred hazards.

PPE Item Specification Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3].Protects against splashes and solid particulates, addressing the primary hazard of serious eye irritation[1].
Hand Protection Chemical-resistant nitrile rubber gloves. Gloves must be inspected prior to use[3].Provides a barrier against skin contact and potential irritation. Nitrile offers broad protection against organic compounds.
Body Protection Laboratory coat. For larger quantities, flame-retardant antistatic protective clothing may be warranted[5].Prevents contamination of personal clothing and protects against incidental contact.
Respiratory Use only in a well-ventilated area or under a certified chemical fume hood[3][4].Minimizes inhalation of any potential dusts or aerosols, which is a primary route of exposure for solid chemicals.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this chemical waste must be managed through an approved hazardous waste program, typically coordinated by your institution's Environmental Health & Safety (EHS) department[4][6]. Under no circumstances should this chemical or its containers be disposed of in general trash or washed down the drain [4][7][8].

Step 3.1: Waste Identification and Segregation
  • Identify All Waste Streams: This includes the pure this compound, reaction mixtures containing it, and any contaminated labware.

  • Consolidate Contaminated Solids: All disposable materials that have come into contact with the compound (e.g., pipette tips, weighing paper, gloves, paper towels used for cleanup) must be considered hazardous waste[4][7]. Place these items in a designated, lined container for solid chemical waste[7].

  • Segregate from Incompatibles: This waste must be segregated from incompatible waste streams. Do not mix with strong oxidizing agents, strong acids, or strong bases[4][7]. Keeping waste streams separate prevents dangerous reactions within the waste container[7]. Due to its nitrogen content, it is best practice to segregate it with other solid organic, nitrogen-containing waste[4].

Step 3.2: Waste Containment
  • Select an Appropriate Container: Use a container that is in good condition (no cracks, rust, or leaks), made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) pail for solids), and has a secure, tightly-sealing lid[4][7].

  • Keep Container Closed: The waste container must be kept closed at all times except when actively adding waste[6][7]. This prevents the release of vapors and protects the lab environment.

  • Utilize Secondary Containment: Store the primary waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills[7].

Step 3.3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is critical for safe handling by waste management personnel.

  • Obtain Official Tag: Use the official "Hazardous Waste" tag provided by your institution's EHS department[6][7].

  • Complete All Fields: Fill out the tag completely and legibly[9]. Information required typically includes:

    • The words "Hazardous Waste" [4].

    • The full chemical name: "this compound" and any other components in the waste mixture by percentage[4][7]. Chemical formulas or trade names are not acceptable[7].

    • The primary hazards: "Irritant," "Toxic" [4].

    • Generator's Name and Contact Information.

    • Building and Room Number.

    • The date the waste was first added to the container[4].

Step 3.4: Interim Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Store Safely: The storage location should be away from heat sources, open flames, and incompatible chemicals[3][5].

Step 3.5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup[6][9].

  • Final Disposal Method: Do not attempt to treat or neutralize the waste yourself. The final disposal will be conducted by a licensed chemical destruction facility, most likely via controlled high-temperature incineration with flue gas scrubbing, which is the standard and most effective method for destroying organic chemical waste[3].

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill within a controlled environment like a fume hood:

  • Ensure Area is Ventilated: Maintain ventilation to minimize inhalation exposure[3].

  • Wear Appropriate PPE: Don all PPE as listed in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or gently vacuum the material to avoid creating dust[4]. Place the collected material into a labeled hazardous waste container[4].

  • Decontaminate: Clean the spill area with soap and plenty of water. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and follow any internal institutional reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal start Generation of Waste (Pure compound or contaminated material) identify Identify as Hazardous Waste (Based on analog data) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate Waste Stream (Solid Organic Nitrogenous Waste) ppe->segregate container Select & Seal Approved Container segregate->container label_tag Complete & Attach Hazardous Waste Tag container->label_tag storage Store in Designated Satellite Accumulation Area label_tag->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Final Disposal via Licensed Facility (Incineration) contact_ehs->disposal

Caption: Logical flow from waste generation to final disposal.

References

  • Material Safety Data Sheet . [Link]

  • SAFETY DATA SHEET - Methyl pyrazine-2-carboxylate . Thermo Fisher Scientific. [Link]

  • Chemical Waste | Environmental Safety, Sustainability and Risk - ESSR . University of Maryland. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management Guide | Environmental Health & Safety . Boston University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . EPA. [Link]

  • Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. [Link]

Sources

Personal protective equipment for handling Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

The pyrazine moiety is a common feature in many biologically active compounds and pharmaceutical agents.[1][2] Understanding the potential hazards associated with this class of compounds is paramount. Pyrazine derivatives are known to cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious and well-defined handling strategy is essential.

Hazard Assessment and Risk Mitigation

This compound, as a ketoester containing a pyrazine ring, should be handled with the assumption that it may pose similar hazards to related compounds. These hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[3]

  • Flammability: While not explicitly classified, related ketoesters and pyrazine derivatives can be flammable or combustible.[5][6]

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is necessary to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): A Proactive Approach

The selection and proper use of PPE are the cornerstones of safe chemical handling.[7][8] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[9][10]Chemically resistant gloves (e.g., nitrile, neoprene).[11][12]Laboratory coat.Use in a chemical fume hood or wear a NIOSH-approved respirator if a hood is unavailable.[12]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended for larger volumes.[12]Chemically resistant gloves (e.g., nitrile, neoprene).[11][12]Laboratory coat. Consider a chemical-resistant apron for larger quantities.[13]Work in a well-ventilated area, preferably a chemical fume hood.
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[12]Chemically resistant gloves.[11][12]Flame-retardant laboratory coat.[5]Operations should be conducted within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[12]Heavy-duty, chemically resistant gloves.[7]Chemical-resistant suit or coveralls.[14]A NIOSH-approved respirator with appropriate cartridges is required.[7]

Causality of PPE Choices:

  • Eye and Face Protection: The primary risk is accidental splashes of the chemical, which can cause serious eye irritation.[3] Goggles provide a seal around the eyes, and a face shield offers broader protection for the entire face.

  • Hand Protection: Gloves are the first line of defense against skin contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[12] It is crucial to inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A lab coat protects personal clothing and skin from minor spills and contamination. For larger-scale operations or in the event of a significant spill, more robust chemical-resistant clothing is necessary.[5][14]

  • Respiratory Protection: Inhalation of airborne particles or vapors can irritate the respiratory system.[3] Engineering controls, such as a chemical fume hood, are the preferred method for mitigating this risk. When engineering controls are not feasible, a respirator is essential.[12]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][15]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5][16] Use non-sparking tools and explosion-proof equipment where necessary.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][15]

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[16]

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[10][15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal:

The disposal of pyrazine-containing compounds requires careful consideration due to their potential environmental impact.[17]

  • Waste Classification: All waste containing this compound, including contaminated PPE and spill cleanup materials, should be treated as hazardous waste.[3]

  • Containerization: Collect all waste in clearly labeled, sealed containers.

  • Disposal Protocol: Dispose of the hazardous waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations. Do not discharge into drains or the environment.[10]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Start: Handling this compound AssessOperation Assess Operation Scale and Risk (Weighing, Solution Prep, Reaction) Start->AssessOperation EyeProtection Select Eye/Face Protection - Goggles - Face Shield (as needed) AssessOperation->EyeProtection Low to High Risk HandProtection Select Hand Protection - Nitrile/Neoprene Gloves AssessOperation->HandProtection All Operations BodyProtection Select Body Protection - Lab Coat - Chemical Apron (as needed) AssessOperation->BodyProtection Low to High Risk RespiratoryProtection Select Respiratory Protection - Fume Hood - Respirator (if needed) AssessOperation->RespiratoryProtection Potential for Aerosolization PerformWork Perform Laboratory Work perform_work_anchor Decontaminate Decontaminate Work Area and PPE PerformWork->Decontaminate DisposeWaste Dispose of Waste and Contaminated PPE as Hazardous Waste Decontaminate->DisposeWaste End End DisposeWaste->End perform_work_anchor->PerformWork

Caption: PPE Selection and Handling Workflow

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing risks and fostering a secure laboratory environment.

References

  • Sigma-Aldrich. (2025-09-15).
  • Thermo Fisher Scientific. (2011-10-05).
  • Fisher Scientific.
  • Material Safety D
  • CHEMM. Personal Protective Equipment (PPE).
  • ChemicalBook. (2025-07-19).
  • SAFETY D
  • Sigma-Aldrich. (2025-08-08).
  • Chemical Safety: Personal Protective Equipment.
  • National Institutes of Health. (2019). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Google Patents. (2012-12-19).
  • PubMed. (2010).
  • BLDpharm. 324737-10-2|Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)
  • ICSC.
  • Sigma-Aldrich. Ethyl 3-oxo-3-(pyrazin-2-yl)
  • NJ.gov.
  • MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ChemicalBook. (2023-07-08). Chemical Safety Data Sheet MSDS / SDS - Pyrazine, 2-[5-(chloromethyl) -.omethyl) -*.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-3-(pyrazin-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-3-(pyrazin-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.